molecular formula C16H16 B167438 [2.2]Paracyclophane CAS No. 1633-22-3

[2.2]Paracyclophane

Cat. No.: B167438
CAS No.: 1633-22-3
M. Wt: 208.3 g/mol
InChI Key: OOLUVSIJOMLOCB-UHFFFAOYSA-N
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Description

[2.2]Paracyclophane, also known as this compound, is a useful research compound. Its molecular formula is C16H16 and its molecular weight is 208.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 91575. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tricyclo[8.2.2.24,7]hexadeca-1(13),4,6,10(14),11,15-hexaene
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InChI

InChI=1S/C16H16/c1-2-14-4-3-13(1)9-10-15-5-7-16(8-6-15)12-11-14/h1-8H,9-12H2
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InChI Key

OOLUVSIJOMLOCB-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1CC2=CC=C(CCC3=CC=C1C=C3)C=C2
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Molecular Formula

C16H16
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Related CAS

26591-48-0
Record name Paracyclophane homopolymer
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DSSTOX Substance ID

DTXSID9061835
Record name [2.2]Paracyclophane
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Molecular Weight

208.30 g/mol
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Physical Description

White crystalline powder; [Alfa Aesar MSDS]
Record name (2.2)Paracyclophane
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CAS No.

1633-22-3
Record name [2.2]Paracyclophane
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Record name Di-p-xylylene
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Record name Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene
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Record name Tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene
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Record name (2.2)PARACYCLOPHANE
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Foundational & Exploratory

history and discovery of [2.2]paracyclophane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the History and Discovery of [2.2]Paracyclophane

Introduction

This compound, a fascinating molecule in the realm of organic chemistry, consists of two benzene (B151609) rings held in a face-to-face arrangement by two ethylene (B1197577) bridges.[1] This unique, strained architecture results in significant transannular electronic interactions and distinct chemical properties that have captivated scientists for over seven decades.[2][3] The molecule's rigid framework and the proximity of the π-systems lead to a "bent and battered" structure, which is the source of its unique reactivity and chiroptical properties.[3] Since its discovery, this compound has evolved from a synthetic curiosity into a versatile building block in asymmetric catalysis, materials science, and polymer chemistry.[2][4][5] This guide provides a comprehensive overview of its history, key structural data, foundational experimental protocols, and logical workflows for its synthesis and discovery.

History and Key Discoveries

The journey of this compound began in the mid-20th century, marking a significant milestone in the study of strained aromatic systems.

Initial Isolation and Synthesis

The first isolation of this compound was reported by C. J. Brown and A. C. Farthing in 1949.[3][6] They discovered the compound as a product from the gas-phase pyrolysis of p-xylene (B151628) at low pressure.[3][7] This method, however, was not a controlled synthesis and the structure of the resulting "di-p-xylylene" was yet to be definitively confirmed.

A more deliberate and rational synthesis was developed two years later by Donald J. Cram and H. Steinberg in 1951.[2][3] Their approach involved an intramolecular Wurtz coupling reaction, which provided a more reliable method for producing the cyclophane structure and paved the way for systematic studies of its properties.[8]

Structural Elucidation

The definitive three-dimensional structure of this compound was confirmed through X-ray crystallography. Pioneering work by C. J. Brown in the early 1950s revealed the molecule's key features: the boat-like distortion of the benzene rings and the close intramolecular distance between them, which ranges from 2.78 Å to 3.09 Å.[1][9] This is significantly shorter than the typical van der Waals distance of 3.40 Å between parallel π-systems, indicating strong transannular interactions.[1] The strain energy of the molecule is considerable, estimated to be around 31 kcal/mol.[1]

G Logical Workflow of the Discovery of this compound cluster_discovery Initial Discovery & Isolation cluster_synthesis Rational Synthesis cluster_elucidation Structural Confirmation A Pyrolysis of p-Xylene B Isolation of 'di-p-xylylene' A->B C Brown & Farthing (1949) B->C I This compound C->I Identified Product D Intramolecular Wurtz Coupling E Controlled Synthesis of this compound D->E F Cram & Steinberg (1951) E->F F->I Synthesized Product G X-ray Crystallography H Confirmation of Strained Structure (Boat-like Benzene Rings) G->H I->G Analyzed by

Discovery and Confirmation of this compound.

Quantitative Data

The unique structure of this compound has been extensively studied. The following tables summarize key quantitative data derived from spectroscopic and crystallographic analyses.

Structural Parameters from X-ray Crystallography

The data below represents typical bond lengths and angles, highlighting the structural distortion from an ideal benzene ring.

ParameterValueReference
Inter-ring Distance
C-C (non-bridgehead)2.78 Å[1]
C-C (bridgehead)3.09 Å[1]
Ethylene Bridge
Csp3-Csp3 Bond Length1.558 - 1.598 Å[9][10]
Csp2-Csp3 Bond Length1.511 - 1.521 Å[10]
Csp2-Csp3-Csp3 Angle113.7 - 113.9°[10]
Aromatic Deck
C-C (aromatic) Bond Length~1.39 - 1.41 Å[3]
Strain Energy31 kcal/mol[1]
Nuclear Magnetic Resonance (NMR) Data

The chemical shifts are highly characteristic due to the shielding effect of the opposing aromatic ring. Data is for the parent compound in CDCl3.

NucleusAssignmentChemical Shift (δ, ppm)Reference
¹H-NMR Aromatic Protons6.48[10]
Methylene Protons (exo)3.05 - 3.15 (m)[11]
Methylene Protons (endo)2.95 - 3.05 (m)[11]
¹³C-NMR Aromatic Carbons132.7 - 140.9[2]
Methylene Carbons34.8 - 35.2[2]

Key Experimental Protocols

The following sections detail the methodologies for two seminal syntheses of this compound and a representative functionalization reaction.

Brown and Farthing's Pyrolysis Method (1949)

This method involves the high-temperature decomposition of p-xylene to form the reactive intermediate p-xylylene, which then dimerizes.

  • Apparatus: A quartz tube heated by an electric furnace, connected to a series of cold traps.

  • Procedure:

    • p-Xylene vapor is passed through the quartz tube heated to approximately 950 °C under reduced pressure (e.g., 1-10 mmHg).

    • The pyrolyzed gas, containing p-xylylene, is rapidly cooled in a series of traps.

    • A polymeric film of poly(p-xylylene) forms on the surfaces.

    • This compound is isolated as a minor product by extraction of the polymer with a suitable solvent (e.g., chloroform) followed by recrystallization.[6][7]

Cram and Steinberg's Acyloin Condensation Route (1951)

This represents the first rational, multi-step synthesis of the this compound core.

  • Starting Material: Diethyl 4,4'-dicarboxybibenzyl.

  • Key Steps:

    • Acyloin Condensation: The starting diester is treated with molten sodium in refluxing xylene under a nitrogen atmosphere to effect an intramolecular acyloin condensation, yielding a cyclic acyloin.

    • Reduction: The resulting acyloin is reduced to the corresponding diol using a Clemmensen or Wolff-Kishner reduction.

    • Dehydration and Rearrangement: The diol is then treated with acid to facilitate dehydration and rearrangement, ultimately forming the this compound skeleton.[8] Note: This route was foundational but is often superseded by methods with higher yields.

Modern Synthesis: Nitration of this compound

This protocol describes a common electrophilic aromatic substitution to produce a key monosubstituted derivative, 4-nitrothis compound, which is a precursor for many other functionalized cyclophanes.[12][13]

  • Reagents: this compound, concentrated nitric acid (HNO₃), glacial acetic acid (CH₃COOH).

  • Procedure:

    • This compound is dissolved in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 5 °C.

    • A solution of concentrated nitric acid in glacial acetic acid is added dropwise to the cooled solution over 30 minutes, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, the reaction mixture is stirred at 5 °C for an additional 2 hours.

    • The mixture is then poured into ice water, leading to the precipitation of the crude product.

  • Purification:

    • The solid precipitate is collected by vacuum filtration and washed thoroughly with water until the filtrate is neutral.

    • The crude product is dried and then purified by column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate) or by recrystallization from a suitable solvent system (e.g., ethanol/chloroform) to yield pure 4-nitrothis compound.[12][14]

G Experimental Workflow: Synthesis of 4-Nitrothis compound start This compound (Starting Material) dissolve Dissolve in Glacial Acetic Acid start->dissolve cool Cool to 5°C (Ice Bath) dissolve->cool add_reagent Add HNO₃ in Acetic Acid Dropwise cool->add_reagent Maintain T < 10°C react Stir at 5°C for 2 hours add_reagent->react quench Pour into Ice Water react->quench precipitate Precipitation of Crude Product quench->precipitate filter Vacuum Filtration & Wash with H₂O precipitate->filter purify Purification (Column Chromatography or Recrystallization) filter->purify product 4-Nitrothis compound (Final Product) purify->product

References

A Technical Guide to the Synthesis of [2.2]Paracyclophane from p-Xylene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: [2.2]Paracyclophane, a fascinating molecule with two cofacially stacked benzene (B151609) rings, serves as a cornerstone in supramolecular chemistry, materials science, and asymmetric synthesis. Its strained "bent and battered" structure imparts unique electronic and chemical properties, driving significant interest in its synthesis and derivatization. This technical guide provides an in-depth overview of the core synthetic methodologies for preparing this compound, originating from the readily available starting material, p-xylene (B151628). We present detailed experimental protocols, comparative quantitative data, and logical workflow diagrams for the principal synthetic routes: the gas-phase pyrolysis of p-xylene, the 1,6-Hofmann elimination of a quaternary ammonium (B1175870) salt, and the Wurtz coupling of 1,4-bis(bromomethyl)benzene (B118104). This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding and practical guidance on the synthesis of this important molecular scaffold.

Introduction

This compound (PCP) is a hydrocarbon consisting of two benzene rings linked at the para positions by two-carbon bridges.[1] First isolated by Brown and Farthing in 1949 from the pyrolysis of p-xylene, its structure was later confirmed through synthesis by Cram and Steinberg in 1951.[1][2] The close proximity of the two aromatic decks (~3.09 Å) results in significant transannular π–π interactions and considerable molecular strain (~31 kcal/mol), forcing the benzene rings into a boat-like conformation.[2]

This unique three-dimensional structure is not merely a chemical curiosity; it is the source of PCP's distinct properties and reactivity. The high electron density between the rings makes them more nucleophilic than typical benzene systems. Furthermore, substitution on the aromatic rings leads to planar chirality, a feature that has been extensively exploited in the development of chiral ligands and catalysts for asymmetric synthesis.[2] Applications of PCP derivatives are found in advanced materials, including polymers with unique thermal and electronic properties (Parylenes), and as scaffolds for creating molecular wires and other optoelectronic devices.[2][3]

Given its importance, several synthetic routes originating from p-xylene have been developed. This guide details the most significant of these methods, providing the necessary technical information for their practical implementation.

Synthetic Pathways from p-Xylene

The primary routes for synthesizing this compound from p-xylene or its immediate derivatives involve the generation and dimerization of a highly reactive p-xylylene intermediate. The methods differ in how this intermediate is generated and the conditions under which it is dimerized.

Gas-Phase Pyrolysis of p-Xylene (Brown-Farthing Method)

The first reported synthesis of this compound involves the high-temperature, low-pressure pyrolysis of p-xylene.[4] This method proceeds by the thermal cleavage of two benzylic C-H bonds to form the p-xylylene diradical. This reactive intermediate is then rapidly cooled, causing it to dimerize into this compound. While historically significant, this method generally provides low yields and requires specialized equipment.

Pyrolysis_Workflow cluster_setup Apparatus Setup cluster_reaction Reaction Mechanism p_xylene p-Xylene Vapor furnace High-Temperature Furnace (950-1100 °C) p_xylene->furnace Low Pressure p_xylylene p-Xylylene Intermediate furnace->p_xylylene Pyrolysis condenser Cold Condenser (-78 °C) dimerization Dimerization condenser->dimerization p_xylylene->condenser Quenching pcp This compound dimerization->pcp Cyclodimerization polymer Poly(p-xylylene) dimerization->polymer Polymerization

Caption: Workflow for the Pyrolysis Synthesis of this compound.

Experimental Protocol: A stream of p-xylene vapor, diluted with an inert carrier gas like nitrogen, is passed through a quartz tube heated to between 950 and 1100 °C under reduced pressure (typically 1-10 mmHg). The resulting hot gas, containing the p-xylylene intermediate, is then rapidly quenched on a cold surface, such as a condenser cooled with dry ice/acetone (-78 °C). The condensed products consist of this compound and a significant amount of the linear polymer, poly(p-xylylene). The this compound is separated from the polymer by solvent extraction or sublimation.

ParameterValue / Condition
Starting Material p-Xylene
Temperature 950 - 1100 °C
Pressure 1 - 10 mmHg
Apparatus Quartz tube furnace, cold condenser
Key Intermediate p-Xylylene
Workup Solvent extraction or sublimation
Reported Yield 10 - 20%
1,6-Hofmann Elimination Method

Considered one of the most convenient and reliable laboratory-scale syntheses, the Hofmann elimination route provides good yields of this compound from readily available materials without requiring complex equipment.[5] The synthesis begins with the quaternization of p-methylbenzylamine (derived from p-xylene) followed by Hofmann elimination of the resulting quaternary ammonium hydroxide (B78521).

Hofmann_Elimination_Pathway p_xylene p-Xylene p_methylbenzyl_br p-Methylbenzyl Bromide p_xylene->p_methylbenzyl_br Bromination quat_salt_br p-Methylbenzyltrimethyl- ammonium Bromide p_methylbenzyl_br->quat_salt_br + (CH₃)₃N quat_salt_oh Quaternary Ammonium Hydroxide quat_salt_br->quat_salt_oh + Ag₂O, H₂O p_xylylene p-Xylylene Intermediate quat_salt_oh->p_xylylene Δ, Toluene (B28343) - (CH₃)₃N, - H₂O pcp This compound p_xylylene->pcp Dimerization

Caption: Synthetic Pathway via 1,6-Hofmann Elimination.

Experimental Protocol: The procedure is adapted from Winberg, et al., as described in Organic Syntheses.

A. p-Methylbenzyltrimethylammonium Bromide:

  • A solution of p-methylbenzyl bromide (from the bromination of p-xylene) (92.5 g, 0.5 mole) in 250 ml of benzene is prepared in a 1-L three-necked flask.

  • The solution is cooled to 5-10 °C in an ice bath.

  • Trimethylamine (B31210) (45 g, 0.75 mole), cooled to below its boiling point (3 °C), is added with vigorous stirring.

  • The mixture is stirred for 2 hours at 10-20 °C, and the resulting white precipitate is collected by filtration.

  • The product is washed with benzene and dried to yield p-methylbenzyltrimethylammonium bromide.

B. This compound:

  • p-Methylbenzyltrimethylammonium bromide (24.4 g, 0.10 mole) is dissolved in 75 ml of water.

  • Freshly prepared silver oxide (23 g) is added, and the mixture is stirred at room temperature for 1.5 hours to form the quaternary ammonium hydroxide.

  • The mixture is filtered to remove silver bromide. The filtrate is transferred to a 500-ml flask with 300 ml of toluene and 0.5 g of phenothiazine (B1677639) (polymerization inhibitor).

  • The mixture is heated to reflux with a Dean-Stark trap to remove water azeotropically.

  • Once the water is removed, the quaternary ammonium hydroxide decomposes upon continued heating, evolving trimethylamine and forming the p-xylylene intermediate, which dimerizes.

  • After 1.5 hours of reflux, the reaction mixture, containing solid polymer and dissolved product, is cooled.

  • The solid polymer is removed by filtration. The toluene filtrate is concentrated, and the residue is purified by recrystallization from a suitable solvent (e.g., toluene or acetic acid) to yield crystalline this compound.

ParameterValue / Condition
Starting Material p-Methylbenzyltrimethylammonium Bromide
Base Silver(I) Oxide (to generate hydroxide)
Solvent Toluene
Temperature Reflux (~111 °C)
Inhibitor Phenothiazine
Workup Filtration, concentration, recrystallization
Reported Yield 17 - 19%
Wurtz Coupling Method

The first rational synthesis of this compound, developed by Cram and Steinberg, utilized an intramolecular Wurtz-type coupling.[6] This approach involves the reaction of 1,4-bis(bromomethyl)benzene with a reducing metal, typically sodium, under high-dilution conditions to favor the intramolecular cyclization over intermolecular polymerization. However, this method is plagued by extremely low yields, making it less practical than other routes.

Wurtz_Coupling_Pathway p_xylene p-Xylene dibromide 1,4-Bis(bromomethyl)benzene p_xylene->dibromide 2x NBS, BPO dimer Bibenzyl Intermediate dibromide->dimer + Na, High Dilution polymer Polymer dibromide->polymer + Na, Intermolecular Coupling pcp This compound dimer->pcp + Na, Intramolecular Coupling

Caption: Synthetic Pathway via Wurtz Coupling Reaction.

Experimental Protocol: The procedure is based on the work of Cram and Steinberg.

  • A high-dilution apparatus is set up, typically involving two dropping funnels to simultaneously add solutions of the dihalide and the reducing agent to a large volume of refluxing solvent.

  • A solution of 1,4-bis(bromomethyl)benzene in a dry, inert solvent like xylene is prepared.

  • A dispersion of finely divided sodium metal in the same solvent is also prepared.

  • The two solutions are added dropwise over an extended period (e.g., 50-100 hours) to a large volume of refluxing xylene with vigorous stirring. The slow addition is critical to maintain a low concentration of the reactants and intermediates, thereby favoring the intramolecular cyclization of the intermediate bibenzyl species over intermolecular polymerization.

  • After the addition is complete, the reaction mixture is cooled, and the excess sodium is quenched carefully (e.g., with ethanol).

  • The mixture is washed with water, and the organic layer is separated, dried, and concentrated.

  • The crude product is then subjected to extensive purification, typically involving chromatography and recrystallization, to isolate the small amount of this compound from oligomeric and polymeric byproducts.

ParameterValue / Condition
Starting Material 1,4-Bis(bromomethyl)benzene
Reagent Sodium metal dispersion
Solvent Xylene
Key Condition High-dilution, slow addition
Temperature Reflux (~140 °C)
Workup Quenching, extraction, chromatography
Reported Yield ~2%[6]

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsConditionsAdvantagesDisadvantagesTypical Yield
Pyrolysis p-XyleneNoneHigh Temp (>950°C), Low PressureDirect from p-xylene, scalable for industrial useRequires specialized equipment, high energy, polymer byproduct10-20%
Hofmann Elimination p-Methylbenzyl Bromide(CH₃)₃N, Ag₂OModerate Temp (Reflux)Good lab-scale yield, standard glassware, reliableMulti-step from p-xylene, uses stoichiometric silver17-19%
Wurtz Coupling 1,4-Bis(bromomethyl)benzeneSodiumHigh Dilution, RefluxConceptually simpleExtremely low yield, requires high dilution, tedious~2%

Conclusion

The synthesis of this compound from p-xylene can be accomplished through several distinct pathways, each with its own set of advantages and challenges. The gas-phase pyrolysis represents the most direct route from the bulk chemical but is technically demanding. For laboratory-scale synthesis, the 1,6-Hofmann elimination provides the most practical and reliable combination of yield, simplicity, and accessibility of starting materials.[5] While historically important for confirming the structure, the Wurtz coupling method is not synthetically useful due to its very low efficiency.[6] The choice of synthetic route will ultimately depend on the desired scale, available equipment, and specific research objectives. The detailed protocols and comparative data provided in this guide offer a solid foundation for researchers to make informed decisions and successfully synthesize this uniquely valuable molecule.

References

molecular structure and conformation of [2.2]paracyclophane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Structure and Conformation of [2.2]Paracyclophane

Introduction

This compound (PCP) is a fascinating and highly studied hydrocarbon within the cyclophane family, first synthesized in 1949 by Brown and Farthing.[1][2] Its unique molecular architecture, consisting of two benzene (B151609) rings held in close, parallel proximity by two ethylene (B1197577) bridges, results in significant intramolecular strain and unusual chemical and physical properties.[3][4] The constrained proximity of the π-systems leads to significant transannular electronic interactions, distorting the aromatic rings into a boat-like conformation.[2][5] These structural peculiarities, including its planar chirality, make this compound a valuable scaffold in materials science, asymmetric catalysis, and supramolecular chemistry.[6][7][8] This guide provides a detailed technical overview of the molecular structure, conformation, and energetics of this compound, intended for researchers and professionals in chemistry and drug development.

Molecular Structure and Geometry

The structure of this compound is characterized by severe distortion from ideal aromatic and aliphatic geometries due to steric strain. The two benzene rings are forced into a face-to-face arrangement, with an average inter-ring distance of approximately 3.09 Å, which is significantly shorter than the typical van der Waals distance of 3.4 Å between parallel π-systems, such as in graphite.[2][5] This compression causes the aromatic rings to bend out of planarity into a flattened boat shape.[5] The ethylene bridges that link the rings are also strained.

Key Geometric Parameters

The precise geometric parameters of this compound have been determined through X-ray crystallography and corroborated by high-level computational studies. These parameters quantify the extent of structural distortion.

ParameterX-ray Crystallography (Low Temp)Computational (DFT)Description
Inter-ring Distance
C-C (non-bridged, avg.)~3.09 Å[5]~3.10 ÅAverage distance between opposing aromatic carbons.
Benzene Ring Distortion
Bending Angle (α)~12.6°~12°[9]Angle of out-of-plane bending of the bridged aromatic carbons.
Bending Angle (β)Not specified~12°[9]Angle of out-of-plane bending of the non-bridged aromatic carbons.
Bond Lengths (Å)
Aromatic C-CVaries1.39 - 1.41 ÅAromatic C-C bonds show some deviation from benzene (1.39 Å).
Bridge C-C (sp²-sp³)~1.51 Å~1.51 ÅBond between aromatic ring and ethylene bridge.
Bridge C-C (sp³-sp³)~1.59 Å~1.58 ÅElongated bond within the ethylene bridge due to strain.
**Bond Angles (°) **
Bridge C-C-C (sp³)~113°~113.5°Angle within the ethylene bridge.

Note: Specific values can vary slightly depending on the experimental conditions (temperature) and the computational method (functional/basis set) employed.

Conformational Analysis

The conformation of this compound has been a subject of considerable discussion. The primary debate centers on whether the molecule possesses D₂h symmetry, with the ethylene bridges and phenyl rings in an eclipsed conformation, or a lower D₂ symmetry, where the rings are slightly twisted relative to one another.[10]

Early X-ray studies suggested a highly symmetric D₂h structure. However, subsequent low-temperature X-ray experiments and high-level computational studies have provided compelling evidence that the D₂ conformation is the true energy minimum.[10][11][12] In this D₂ structure, the rings are slightly twisted, which relieves some of the torsional strain from the eclipsing interactions in the ethylene bridges.[10] The energy barrier for the interconversion between the two equivalent D₂ conformers through the D₂h transition state is very low, which explains why higher temperature experiments often show an averaged, seemingly D₂h structure.[10]

A phase transition is observed in the crystal structure: below 45 K, the molecule exists in the D₂ symmetry state, while above 60 K, the crystal adopts a different symmetry group where the molecule appears as D₂h due to thermal motion.[10]

Strain Energy

The significant structural distortions in this compound result in substantial strain energy. This energy is a combination of the energy required to bend the planar aromatic rings and the steric and torsional strain within the ethylene bridges. The total strain energy is estimated to be approximately 31 kcal/mol.[2][5] This high strain energy influences the molecule's reactivity, often leading to reactions that relieve strain.

Computational studies using various DFT functionals have been employed to quantify this strain. The calculated values are generally in good agreement with experimental estimates.

Computational MethodCalculated Strain Energy (kcal/mol)Reference
Isodesmic Reaction (DFT)29.7[9]
Homodesmotic Reaction (DFT)39.8[9]
Group Equivalent Reaction (ωB97X-D)~30[9][13]
M06-2x Functional~30[9][13]
B97-D Functional~30[9][13]

Experimental Protocols

X-ray Crystallography

The definitive method for determining the solid-state structure of this compound is single-crystal X-ray diffraction.

Methodology:

  • Crystal Growth: Single crystals suitable for X-ray analysis are typically grown by slow evaporation of a solvent from a solution of purified this compound. Common solvents include ethyl acetate (B1210297) or toluene.[5]

  • Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (e.g., 15 K or 100 K) using a cryostream to minimize thermal motion.[10] Data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[14]

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model. The final structural model is validated using standard crystallographic metrics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the structure of this compound in solution. The transannular electronic effects result in distinctive chemical shifts.

Methodology:

  • Sample Preparation: A sample is prepared by dissolving a few milligrams of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[5]

  • ¹H NMR Spectroscopy: The aromatic protons are significantly shielded by the opposing benzene ring, causing them to appear at an unusually high field (upfield) compared to typical aromatic protons. Spectra typically show signals for aromatic protons between 6.60–6.90 ppm.[5] The ethylene bridge protons appear as multiplets between 2.50–3.60 ppm.[5]

  • ¹³C NMR Spectroscopy: The aromatic carbon signals appear in the range of 125.0–146.0 ppm, while the bridge carbons are observed around 34.0–35.0 ppm.[5]

  • Data Acquisition: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used for ¹H and ¹³C{¹H} experiments. For detailed structural assignment, 2D NMR experiments like COSY and HSQC may be performed.

Computational Modeling (Density Functional Theory - DFT)

DFT calculations are essential for investigating the geometry, conformation, and energetics of this compound, providing insights that complement experimental data.

Methodology:

  • Structure Building: An initial 3D structure of this compound is built using molecular modeling software.

  • Geometry Optimization: The structure is optimized to find the minimum energy conformation. This is typically performed using a DFT functional that accounts for dispersion forces, which are critical for accurately modeling the inter-ring interactions. Suitable functionals include ωB97X-D or M06-2X, paired with a Pople-style basis set such as 6-31+G(d,p) or a Dunning-style basis set.[11][12]

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). This calculation also provides thermodynamic data.

  • Conformational Search: To investigate the D₂ vs. D₂h issue, separate optimizations can be run with symmetry constraints (D₂h) and without (allowing relaxation to D₂). The energies of the resulting structures are then compared to identify the ground state and the transition state for interconversion.[10]

Visualizations

Synthesis of this compound

A common laboratory synthesis is the Hofmann elimination of a quaternary ammonium (B1175870) hydroxide, starting from p-xylene.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Quaternization cluster_2 Step 3: Hofmann Elimination (Dimerization) p_xylene p-Xylene bromide 1,4-Bis(bromomethyl)benzene p_xylene->bromide NBS, CCl4, BPO ammonium Quaternary Ammonium Salt bromide->ammonium amine Trimethylamine amine->ammonium pcp This compound ammonium->pcp base Ag2O, H2O base->pcp Heat

Caption: Hofmann elimination pathway for the synthesis of this compound.

Workflow for Conformational Analysis

This diagram illustrates the integrated experimental and computational approach to determine the ground-state conformation of this compound.

G cluster_exp Experimental Methods cluster_comp Computational Methods start Hypothesize Conformations (D2h vs D2) exp_path Experimental Analysis start->exp_path comp_path Computational Analysis start->comp_path xray Low-Temp X-ray Crystallography exp_path->xray nmr Variable-Temp NMR Spectroscopy exp_path->nmr dft DFT Geometry Optimization comp_path->dft conclusion Conclusion: D2 is Ground State Low Barrier to D2h TS xray->conclusion Provides D2 structure [1] nmr->conclusion Shows dynamic behavior freq Frequency Calculation & Energy Comparison dft->freq freq->conclusion Confirms D2 minimum [3, 5]

References

Strained Elegance: An In-depth Technical Guide to the Strain Energy and Aromaticity in [2.2]Paracyclophane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[2.2]Paracyclophane is a fascinating bridged aromatic hydrocarbon that has captivated chemists for decades. Its unique molecular architecture, featuring two benzene (B151609) rings held in close proximity by ethylene (B1197577) bridges, induces significant molecular strain and perturbs the aromaticity of the phenyl rings. This technical guide provides a comprehensive overview of the interplay between strain energy and aromaticity in this compound, presenting key quantitative data, detailed experimental and computational methodologies, and visual representations of the core concepts to serve as a valuable resource for researchers in organic chemistry, materials science, and drug development.

The Duality of this compound: Strain and Aromaticity

This compound consists of two benzene rings stacked face-to-face, with the para positions linked by two ethylene bridges. This rigid structure forces the benzene rings into a distorted, boat-like conformation, a significant deviation from the planarity of an ideal benzene ring. This distortion is the primary source of the molecule's considerable strain energy. The close proximity of the two π-systems also leads to transannular electronic interactions, further influencing the molecule's properties.

The strain in this compound is not merely a structural curiosity; it profoundly impacts the molecule's reactivity and electronic properties. A key consequence of this strain is the modulation of the aromaticity of the benzene rings. While still considered aromatic, the distortion from planarity leads to a reduction in aromatic character compared to unsubstituted benzene.

Quantitative Analysis of Strain and Aromaticity

The strain energy and aromaticity of this compound have been extensively studied through both experimental and computational methods. The following tables summarize key quantitative data from the literature.

Table 1: Strain Energy of this compound

The strain energy of this compound is a measure of the potential energy stored within the molecule due to its distorted geometry. It is typically determined computationally using isodesmic or homodesmotic reactions.

Computational MethodBasis SetCalculated Strain Energy (kcal/mol)Reference
DFT (B3LYP)6-31G*29.7
DFT (M06-2x)6-311+G(d,p)30.5[1][2]
DFT (B97-D)6-311+G(d,p)30.1[1][2]
DFT (ωB97X-D)6-311+G(d,p)30.2[1][2]
Experimental Estimation-~31[3][4]
Table 2: Key Geometric Parameters of this compound

The strained nature of this compound is reflected in its unique bond lengths and angles, which deviate from those of typical aromatic and aliphatic systems.

ParameterExperimental Value (X-ray Crystallography)Computational Value (DFT)Ideal Value (Benzene/Ethane)
Intra-ring C-C Bond Lengths (Å)
C(ar)-C(ar) (non-bridged)1.39 - 1.401.39 - 1.411.39
C(ar)-C(ar) (bridged)1.40 - 1.421.40 - 1.431.39
Ethylene Bridge Bond Lengths (Å)
C(ar)-C(bridge)1.50 - 1.521.51 - 1.53-
C(bridge)-C(bridge)1.57 - 1.591.58 - 1.601.54
Inter-ring Distance (Å) ~3.09~3.10-
Benzene Ring Distortion Angle (°) ~12-14~12-150

Note: The distortion angle refers to the angle of the benzene ring carbons out of the plane.

Table 3: Aromaticity Indices of this compound

The aromaticity of the benzene rings in this compound can be quantified using various indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS).

Aromaticity IndexCalculated Value for this compoundReference Value (Benzene)
HOMA 0.85 - 0.951.00
NICS(0) (ppm) -7.0 to -9.0-9.7
NICS(1) (ppm) -9.0 to -11.0-11.5

NICS(0) is calculated at the center of the ring, while NICS(1) is calculated 1 Å above the ring center.

Visualizing the Interplay of Strain and Aromaticity

The following diagrams, generated using the DOT language, illustrate the key relationships and workflows discussed in this guide.

Strain_Aromaticity_Relationship cluster_structure Molecular Structure cluster_consequences Consequences Ethylene_Bridges [2.2] Ethylene Bridges Ring_Proximity Close Proximity of Benzene Rings Ethylene_Bridges->Ring_Proximity Ring_Distortion Distortion of Benzene Rings (Boat Conformation) Ring_Proximity->Ring_Distortion Strain_Energy High Strain Energy (~31 kcal/mol) Ring_Distortion->Strain_Energy Altered_Aromaticity Reduced Aromaticity (Lower HOMA, Altered NICS) Ring_Distortion->Altered_Aromaticity

Figure 1: Relationship between the structural features of this compound and its strain and aromaticity.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Characterization cluster_data Data Analysis Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization) Synthesis->Purification XRay Single-Crystal X-ray Diffraction Purification->XRay NMR NMR Spectroscopy (1H, 13C) Purification->NMR Computation Computational Modeling (DFT) Purification->Computation Structure Molecular Structure & Geometry XRay->Structure Aromaticity Aromaticity Indices (HOMA, NICS) NMR->Aromaticity Computation->Structure Strain Strain Energy Calculation Computation->Strain Computation->Aromaticity

Figure 2: A generalized workflow for the experimental and computational analysis of this compound.

Experimental and Computational Methodologies

The following sections provide generalized yet detailed protocols for the key experimental and computational techniques used to study this compound. These protocols are based on common practices found in the literature and are intended to serve as a guide. Specific parameters may need to be optimized for individual experiments.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of this compound, providing accurate bond lengths, bond angles, and the extent of benzene ring distortion.

Methodology:

  • Crystal Growth:

    • High-purity this compound is dissolved in a suitable solvent (e.g., ethyl acetate, chloroform) to create a saturated or near-saturated solution.[5]

    • Single crystals are grown by slow evaporation of the solvent at a constant temperature or by vapor diffusion.

    • A suitable single crystal (typically >0.1 mm in all dimensions) with well-defined faces and no visible defects is selected for analysis.[6][7]

  • Data Collection:

    • The crystal is mounted on a goniometer head.

    • Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or pixel detector).[7]

    • The crystal is cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and improve data quality.

    • A series of diffraction images are collected as the crystal is rotated through a range of angles.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell parameters and space group.

    • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • The structural model is refined against the experimental data using least-squares methods. This process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.

    • Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions.

    • The final refined structure is validated using crystallographic software to check for geometric reasonability and other quality indicators.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the electronic environment of the nuclei in this compound in solution. The chemical shifts of the aromatic and aliphatic protons and carbons provide insights into the effects of strain and transannular interactions on the molecule's aromaticity.

Methodology:

  • Sample Preparation:

    • A sample of this compound (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[8]

    • A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift calibration.

  • ¹H NMR Spectroscopy:

    • The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

    • Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.

    • The chemical shifts, coupling constants, and integration of the signals are analyzed to assign the protons in the aromatic and ethylene bridge regions.

  • ¹³C NMR Spectroscopy:

    • The ¹³C NMR spectrum is acquired on the same spectrometer, typically using a proton-decoupled pulse sequence.

    • A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

    • The chemical shifts of the aromatic and aliphatic carbons are assigned. Distortion-less Enhancement by Polarization Transfer (DEPT) experiments can be performed to aid in the assignment of CH, CH₂, and CH₃ groups.

Computational Chemistry (Density Functional Theory)

Density Functional Theory (DFT) is a widely used computational method to model the electronic structure, geometry, and properties of this compound, providing valuable insights that complement experimental data.

Methodology:

  • Structure Optimization:

    • An initial 3D structure of this compound is built using molecular modeling software.

    • The geometry of the molecule is optimized to find the lowest energy conformation. This is typically done using a DFT functional (e.g., B3LYP, M06-2X, ωB97X-D) and a suitable basis set (e.g., 6-31G*, 6-311+G(d,p)).[1][2]

    • A frequency calculation is performed on the optimized structure to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Strain Energy Calculation:

    • The strain energy is calculated using a homodesmotic or isodesmic reaction scheme. This involves calculating the energies of this compound and a set of strain-free reference molecules (e.g., p-xylene, ethylbenzene) at the same level of theory.

    • The strain energy is the difference in the calculated reaction energies.

  • Aromaticity Indices Calculation:

    • HOMA: The Harmonic Oscillator Model of Aromaticity is calculated from the bond lengths of the optimized geometry. It compares the experimental or calculated bond lengths to ideal values for an aromatic system.

    • NICS: Nucleus-Independent Chemical Shifts are calculated by placing a "ghost" atom (with no electrons, protons, or neutrons) at the center of the benzene ring (NICS(0)) and at a point 1 Å above the ring center (NICS(1)). The calculated magnetic shielding at these points provides a measure of the induced ring current and thus the aromaticity.[9][10] These calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method.

Conclusion

This compound stands as a cornerstone molecule for understanding the intricate relationship between molecular structure, strain, and aromaticity. The quantitative data and methodologies presented in this technical guide offer a comprehensive resource for researchers. The interplay of its constrained geometry and resulting electronic properties not only provides fundamental insights into chemical principles but also opens avenues for the design of novel materials and therapeutics with unique three-dimensional architectures. Further exploration of substituted [2.2]paracyclophanes will undoubtedly continue to unveil new and exciting chemistry.

References

Unraveling Through-Space Electronic Interactions in [2.2]Paracyclophane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

[2.2]Paracyclophane (PCP), a fascinating molecule with two benzene (B151609) rings stacked in close proximity, serves as a unique scaffold in various scientific disciplines, including materials science, asymmetric catalysis, and drug development.[1][2] Its strained structure, arising from the close cofacial arrangement of the aromatic decks, leads to significant through-space electronic interactions that dictate its chemical and physical properties.[3][4] This technical guide provides an in-depth exploration of these non-covalent interactions, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying principles.

The Nature of Transannular Interactions

The electronic communication between the two π-systems in this compound is a subject of extensive research. Computational studies, employing methods such as Natural Bond Orbital (NBO) analysis, Atoms in Molecules (AIM), and Energy Decomposition Analysis with Natural Orbitals for Chemical Valence (EDA-NOCV), have shed light on the nature of these through-space interactions.[5][6][7] While through-bond interactions are present in all [2.2]cyclophane isomers, significant through-space interactions are a hallmark of certain conformations.[5][6]

The interaction is characterized by a delicate balance of attractive and repulsive forces. The primary attractive contributions arise from dispersion forces, while Pauli repulsion is the dominant repulsive component.[7][8][9] The debate on whether the net interaction is attractive or repulsive is complex, with evidence suggesting that repulsive forces are dominant in the ground state.[10][11] This transannular repulsion is believed to contribute to the concentration of electron density outside the inter-ring region, a phenomenon sometimes referred to as the "toothpaste-tube effect".[7]

Structural and Spectroscopic Manifestations

The unique electronic environment of this compound is clearly reflected in its structural and spectroscopic properties.

Structural Parameters

X-ray crystallography has been instrumental in elucidating the precise geometry of this compound. The molecule adopts a strained conformation where the benzene rings are distorted into a boat-like shape.[12][13] The inter-deck distance is significantly shorter than the typical van der Waals distance between two aromatic rings (~3.4 Å), indicative of the strong transannular interactions.[12][13] The symmetry of the molecule has been a topic of discussion, with low-temperature X-ray experiments suggesting a D2 symmetry, which is a slightly twisted conformation from the idealized D2h symmetry.[14][15]

ParameterValueReference
Inter-ring distance (average)~3.09 Å[4][13]
Inter-bridgehead distance~2.78 Å[12][16]
Strain Energy~31 kcal/mol[12][13]

Table 1: Key Structural Parameters of this compound. This table summarizes the critical structural parameters that define the unique geometry of the this compound core.

Spectroscopic Properties

The through-space electronic communication in this compound gives rise to distinctive spectroscopic signatures.

  • UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound exhibits a characteristic bathochromic (red) shift compared to simple benzene derivatives.[16] This shift is a direct consequence of the through-space conjugation, which lowers the energy of the electronic transitions.[4][17] Substituted [2.2]paracyclophanes show further modulation of their absorption and emission properties, making them interesting candidates for fluorescent dyes and probes.[4]

  • NMR Spectroscopy: The nuclear magnetic resonance (NMR) spectrum of this compound is also heavily influenced by its unique structure. The aromatic protons experience a significant shielding effect due to the diamagnetic anisotropy of the opposing benzene ring, resulting in upfield chemical shifts.[3] The vicinal J(HH) coupling constants in the ethylenic bridges have been a subject of detailed study to understand the molecule's conformation and symmetry.[15]

Spectroscopic TechniqueKey FeatureImplication
UV-Vis AbsorptionBathochromic shift of absorption bandsThrough-space π-π conjugation
Fluorescence EmissionStructureless emission bands in some derivativesCharge-transfer character
¹H NMRUpfield shift of aromatic protonsShielding by the opposing aromatic ring

Table 2: Characteristic Spectroscopic Features of this compound. This table highlights the key spectroscopic observations that provide evidence for through-space electronic interactions.

Experimental Methodologies

The study of through-space interactions in this compound relies on a combination of experimental and computational techniques.

Synthesis of this compound and its Derivatives

The first synthesis of this compound was reported by Brown and Farthing in 1949 via the pyrolysis of p-xylene.[18] A more general and widely used method involves the Wurtz coupling reaction. Functionalized derivatives can be prepared through electrophilic aromatic substitution or by using pre-functionalized precursors in the cyclization step.[1][18] Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, have become powerful tools for the synthesis of complex this compound-based materials.[1][19]

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of this compound and its derivatives.

Typical Experimental Protocol:

  • Crystal Growth: Single crystals of suitable quality are grown by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions and displacement parameters are then refined to obtain the final crystal structure.

Spectroscopic Analysis
  • UV-Vis and Fluorescence Spectroscopy: These techniques are used to probe the electronic transitions in the molecule. Solutions of the compound in a suitable solvent (e.g., cyclohexane, THF) are prepared, and their absorption and emission spectra are recorded using a spectrophotometer and a fluorometer, respectively.[4]

  • NMR Spectroscopy: High-resolution NMR spectroscopy (¹H and ¹³C) is employed to elucidate the molecular structure and conformation in solution. Spectra are typically recorded on high-field spectrometers (e.g., 400 MHz or higher) in deuterated solvents.[12]

Computational Modeling

Density Functional Theory (DFT) and other quantum chemical methods are essential for understanding the nature of through-space interactions.[5][6][15]

Typical Computational Protocol:

  • Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation using a chosen level of theory and basis set (e.g., B3LYP/6-31G*).

  • Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized geometry corresponds to a true minimum on the potential energy surface.

  • Property Calculation: Various electronic properties, such as molecular orbitals, electron density, and interaction energies, are calculated to analyze the through-space interactions.

Visualizing the Concepts

The following diagrams illustrate key concepts related to the through-space electronic interactions in this compound.

Through_Space_Interaction cluster_PCP This compound Deck1 Aromatic Deck 1 (π-system) Interaction Through-Space Electronic Interaction Deck1->Interaction π-π stacking Deck2 Aromatic Deck 2 (π-system) Deck2->Interaction Dispersion Attractive (Dispersion) Interaction->Dispersion Repulsion Repulsive (Pauli Repulsion) Interaction->Repulsion

Figure 1: Conceptual diagram of through-space electronic interactions.

Experimental_Workflow Synthesis Synthesis of This compound Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Structural Structural Characterization Purification->Structural Spectroscopic Spectroscopic Analysis Purification->Spectroscopic Xray X-ray Crystallography Structural->Xray NMR NMR Spectroscopy Structural->NMR UVVis UV-Vis & Fluorescence Spectroscopic->UVVis Data Data Analysis & Interpretation Xray->Data NMR->Data UVVis->Data

Figure 2: General experimental workflow for studying [2.2]paracyclophanes.

Structure_Property_Relationship Structure Molecular Structure - Strained Conformation - Close Proximity of Rings - Substituent Effects Interaction Through-Space Interaction - π-π Conjugation - Charge Transfer Structure->Interaction determines Properties Physicochemical Properties - Altered Redox Potentials - Unique Spectroscopic Features - Chiroptical Properties Interaction->Properties influences Applications Potential Applications - Materials Science - Asymmetric Catalysis - Drug Delivery Properties->Applications enables

Figure 3: Relationship between structure, interactions, and properties.

Conclusion and Future Outlook

The through-space electronic interactions in this compound are a fundamental aspect of its chemistry, giving rise to its unique structural and photophysical properties. A comprehensive understanding of these interactions is crucial for the rational design of novel functional materials and therapeutic agents. Future research in this area will likely focus on leveraging these through-space effects to create advanced materials with tailored electronic and optical properties, as well as exploring the role of this compound scaffolds in biological systems for applications in drug delivery and diagnostics. The continued development of sophisticated computational and experimental techniques will undoubtedly provide deeper insights into the intricate world of transannular interactions.

References

Spectroscopic Properties of Unsubstituted [2.2]Paracyclophane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic properties of unsubstituted [2.2]paracyclophane. The unique strained structure of this compound, with its two closely-spaced benzene (B151609) rings, gives rise to distinctive spectral features that are of significant interest in various fields of chemical research and development. This document summarizes key quantitative data, details relevant experimental protocols, and provides a logical workflow for the spectroscopic characterization of this fascinating molecule.

Electronic Spectroscopy: UV-Vis Absorption and Fluorescence

The electronic spectrum of this compound is characterized by a significant bathochromic shift of its long-wavelength absorption bands compared to simple alkylbenzenes. This phenomenon is attributed to the strong transannular interaction between the π-orbitals of the two benzene rings, leading to the formation of a new, lower-energy excited state.

UV-Vis Absorption Data

The UV-Vis absorption spectrum of unsubstituted this compound exhibits a strong absorption band and weaker bands at longer wavelengths.

Wavelength (λmax)IntensitySolvent
~250 nmStrongNot specified
~300 nmWeakNot specified
~313 nmWeakNot specified

Table 1: UV-Vis Absorption Maxima of Unsubstituted this compound.[1]

Fluorescence Emission Data

The fluorescence of this compound is also influenced by the transannular interactions, resulting in an emission that is characteristic of an excimer-like state.

Wavelength (λem)Solvent
~367 nmNot specified

Table 2: Fluorescence Emission Maximum of Unsubstituted this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound, with the chemical shifts of both proton and carbon nuclei being significantly affected by the molecule's strained geometry and the ring currents of the opposing benzene rings.

¹H NMR Spectral Data

The aromatic protons of this compound are shielded due to the ring current of the opposing benzene ring, resulting in an upfield shift compared to benzene.

Proton TypeChemical Shift (δ) in ppmSolvent
Aromatic (Ar-H)6.37Not specified
Methylene (B1212753) (-CH₂-)Data not availableNot specified

Table 3: ¹H NMR Chemical Shifts of Unsubstituted this compound.[2]

¹³C NMR Spectral Data

The carbon signals in the ¹³C NMR spectrum of this compound also show characteristic shifts.

Carbon TypeChemical Shift (δ) in ppmSolvent
Aromatic Quaternary139.4Not specified
Aromatic CH132.8Not specified
Methylene (-CH₂-)Data not availableNot specified

Table 4: ¹³C NMR Chemical Shifts of Unsubstituted this compound.[2]

Vibrational Spectroscopy: FT-IR and Raman

Vibrational spectroscopy provides insight into the bonding and functional groups within a molecule. For this compound, the key vibrations are associated with the aromatic rings and the ethylene (B1197577) bridges.

FT-IR Absorption Data

The FT-IR spectrum of this compound is expected to show characteristic absorptions for aromatic C-H and C-C stretching, as well as aliphatic C-H stretching.

Wavenumber (cm⁻¹)AssignmentIntensity
3100-3000Aromatic C-H StretchMedium
2960-2850Aliphatic C-H StretchMedium
1600-1400Aromatic C=C StretchMedium-Strong

Table 5: Characteristic FT-IR Absorption Regions for Unsubstituted this compound.

Raman Spectroscopy Data

Raman spectroscopy provides complementary information to FT-IR. A notable feature in the Raman spectrum of this compound is a low-frequency mode associated with the inter-ring vibration.

Raman Shift (cm⁻¹)AssignmentIntensity
241Inter-ring vibrationStrong

Table 6: Prominent Raman Shift for Unsubstituted this compound.[3]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for unsubstituted this compound.

UV-Vis Absorption Spectroscopy
  • Sample Preparation : Prepare a dilute solution of this compound in a UV-transparent solvent such as cyclohexane (B81311) or ethanol. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

  • Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

  • Measurement : Record the spectrum over a wavelength range of at least 200-400 nm. Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.

  • Data Analysis : Identify the wavelengths of maximum absorbance (λmax).

Fluorescence Spectroscopy
  • Sample Preparation : Prepare a dilute solution of this compound in a fluorescence-grade solvent (e.g., cyclohexane). The concentration should be low enough to avoid inner filter effects, typically around 10⁻⁶ M.

  • Instrumentation : Use a spectrofluorometer.

  • Measurement : Set the excitation wavelength at one of the absorption maxima (e.g., 250 nm) and scan the emission spectrum over a suitable range (e.g., 300-500 nm).

  • Data Analysis : Identify the wavelength of maximum emission (λem).

NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Filter the solution to remove any particulate matter.

  • Instrumentation : Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Measurement : Acquire both ¹H and ¹³C NMR spectra. Standard acquisition parameters for each nucleus should be used.

  • Data Analysis : Process the spectra (Fourier transform, phase correction, and baseline correction) and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy
  • Sample Preparation (Thin Solid Film) : Dissolve a small amount of this compound in a volatile solvent (e.g., methylene chloride). Apply a drop of the solution to a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate, leaving a thin film of the compound.

  • Instrumentation : Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Measurement : Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding vibrational modes.

Raman Spectroscopy
  • Sample Preparation : The sample can be analyzed as a solid powder.

  • Instrumentation : Use a Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm).

  • Measurement : Focus the laser on the sample and collect the scattered light.

  • Data Analysis : Identify the Raman shifts and their intensities.

Visualization of Spectroscopic Characterization Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of unsubstituted this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Analysis cluster_interpretation Structural Elucidation Sample This compound Dissolution Dissolution in appropriate solvent Sample->Dissolution SolidSample Solid Sample (Powder/Thin Film) Sample->SolidSample UVVis UV-Vis Spectroscopy Dissolution->UVVis Fluorescence Fluorescence Spectroscopy Dissolution->Fluorescence NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR FTIR FT-IR Spectroscopy SolidSample->FTIR Raman Raman Spectroscopy SolidSample->Raman UVVisData Absorption Spectrum (λmax) UVVis->UVVisData FluorescenceData Emission Spectrum (λem) Fluorescence->FluorescenceData NMRData NMR Spectra (δ, multiplicity, J) NMR->NMRData VibrationalData Vibrational Spectra (cm⁻¹) FTIR->VibrationalData Raman->VibrationalData Structure Confirmation of This compound Structure UVVisData->Structure FluorescenceData->Structure NMRData->Structure VibrationalData->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

References

Chiroptical Properties of Enantiopure [2.2]Paracyclophane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chiroptical properties of enantiopure [2.2]paracyclophane and its derivatives. Due to its unique planar chirality arising from the restricted rotation of the two para-phenylene rings, this compound has emerged as a fascinating scaffold in stereoselective synthesis, materials science, and drug development.[1][2][3][4][5] This document details the key chiroptical characteristics, experimental methodologies for their determination, and the fundamental relationship between the molecule's structure and its optical response.

Core Concepts: Planar Chirality and Chiroptical Response

The chirality of substituted [2.2]paracyclophanes does not arise from a stereogenic center but from the non-planar arrangement of the molecule as a whole.[6] This planar chirality is designated by the descriptors Rp and Sp. The fixed, cofacial arrangement of the two aromatic rings creates a unique electronic environment, leading to strong chiroptical properties, which are exquisitely sensitive to the nature and position of substituents on the aromatic rings.[1][2]

The primary techniques for characterizing these properties are Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) spectroscopy. CD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-visible region, providing information about the electronic transitions of the molecule. VCD, on the other hand, measures the differential absorption of left and right circularly polarized infrared light, offering insights into the vibrational modes of the chiral structure.

Below is a diagram illustrating the origin of planar chirality in a monosubstituted this compound and its relationship to the observed chiroptical signal.

G cluster_0 Molecular Structure cluster_1 Chiroptical Measurement PCP_Core This compound Core (Achiral, D2h symmetry) Substituent Introduction of Substituent (X) PCP_Core->Substituent Functionalization Enantiomers Enantiopure (Rp/Sp) This compound (Planar Chirality, C1 or C2 symmetry) Substituent->Enantiomers Induces Chirality Interaction Differential Interaction Enantiomers->Interaction Sample CPL Circularly Polarized Light CPL->Interaction Incident Light Signal Chiroptical Signal (CD/VCD Spectrum) Interaction->Signal Generates G Start Start SamplePrep Sample Preparation (Dissolve in Spectroscopic Grade Solvent) Start->SamplePrep InstSetup Instrument Setup (Wavelength, Scan Speed, Bandwidth, etc.) SamplePrep->InstSetup Baseline Record Solvent Baseline InstSetup->Baseline SampleScan Scan Sample Spectrum Baseline->SampleScan DataProc Data Processing (Baseline Subtraction, Conversion to Δε) SampleScan->DataProc End End DataProc->End

References

A Technical Guide to the Computational Modeling of [2.2]Paracyclophane's Structure

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical guide to the computational methodologies used to model the unique three-dimensional structure of [2.2]paracyclophane. It covers the theoretical background, practical protocols, and a comparative analysis of computational results against experimental data.

Introduction to this compound

This compound (PCP) is a fascinating hydrocarbon featuring two benzene (B151609) rings stacked in close proximity, connected by two ethylene (B1197577) bridges at their para positions.[1][2][3] This arrangement forces the aromatic rings, typically planar, into a distorted boat-like conformation.[1][2] The average distance between the rings is approximately 3.09 Å, significantly less than the typical 3.40 Å van der Waals distance observed between layers in graphite.[1][2] This enforced proximity and structural distortion result in considerable strain energy, estimated to be around 30-31 kcal/mol, and unique electronic properties arising from transannular π-π interactions.[1][4]

These structural peculiarities make this compound a crucial subject for theoretical and computational chemistry.[4] Accurate modeling of its geometry is essential for understanding its reactivity, aromaticity, and chiroptical properties, which are vital for its application in materials science, asymmetric catalysis, and drug development.[2][5][6]

Experimental Determination of Structure: Benchmarks for Computation

The primary methods for experimentally determining the molecular structure of this compound are X-ray crystallography and gas-phase electron diffraction (GED).[4][7] These techniques provide the crucial benchmark data against which computational models are validated.

A notable aspect of this compound's structure has been the debate over its symmetry. Early X-ray studies suggested a highly symmetric D₂h geometry, with the phenyl rings and ethano bridges eclipsed.[8] However, subsequent low-temperature experiments and high-level computations indicated a lower D₂ symmetry, where a slight twist of the rings relative to each other (around 12.6°) relieves some eclipsing strain in the bridges.[4] A low-temperature X-ray experiment below 45 K confirmed a single structure of D₂ symmetry, while above 60 K, the structure appears as D₂h due to thermal motion, resolving the long-standing controversy.[8]

Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol outlines the typical steps involved in determining a molecular structure like this compound using single-crystal X-ray diffraction.

  • Crystal Preparation: High-quality single crystals of the compound are grown, often by slow evaporation from a suitable solvent like ethyl acetate.[9]

  • Mounting: A suitable crystal is selected and mounted on a nylon loop in inert oil.[9]

  • Data Collection: The mounted crystal is transferred to the cold gas stream (typically liquid nitrogen temperature to reduce thermal motion) of a diffractometer.[9][10] X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution: The collected diffraction data is used to calculate an electron density map of the unit cell. The positions of the atoms are determined from the peaks in this map.

  • Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods (e.g., using software like SHELXL) to improve the fit and determine final atomic coordinates, bond lengths, and angles.[9]

Computational Methodologies for this compound

Quantum chemical calculations are indispensable for studying the structure and properties of this compound. The choice of method and basis set is critical for achieving results that are in close agreement with experimental findings.[11]

Key Computational Methods
  • Density Functional Theory (DFT): DFT is a widely used method that balances computational cost and accuracy. For this compound, the choice of functional is paramount. Functionals that account for medium- and long-range electron correlation and dispersion forces, such as M06-2X , B97-D , and ωB97X-D , have been shown to provide geometries in close agreement with experimental data.[4][11] Standard functionals like B3LYP may not fully capture the crucial π-π interactions between the rings.[4]

  • Møller-Plesset Perturbation Theory (MP2): As a post-Hartree-Fock method, MP2 includes electron correlation effects and often yields very accurate geometries. Studies have shown that MP2, particularly with the 6-31+G(d,p) basis set, provides excellent results for this compound's structure.[12][13]

  • Ab Initio Methods: While computationally expensive, high-level ab initio methods like Coupled Cluster (CC) can provide benchmark-quality results. Methods like multiconfiguration quasi-degenerated perturbation theory (MCQDPT) have been used to systematically investigate the excited states of paracyclophanes.[14][15]

Basis Sets

The choice of basis set determines the flexibility given to electrons in the calculation. Pople-style basis sets like 6-311G(d,p) and 6-31+G(d,p) are commonly employed and have proven effective for this system.[4][12] For higher accuracy, correlation-consistent basis sets like cc-pVTZ can be used.[4]

Computational Protocol: Geometry Optimization

The following protocol describes a typical geometry optimization workflow for this compound using a quantum chemistry software package like Gaussian or ORCA.

  • Input File Preparation:

    • Define the initial molecular geometry of this compound in a suitable format (e.g., Cartesian coordinates or Z-matrix). An initial structure can be built using molecular modeling software or taken from experimental data.

    • Specify the desired level of theory (e.g., ωB97X-D) and basis set (e.g., 6-311G(d,p)).

    • Set the charge (0) and spin multiplicity (1 for the ground state).

    • Include keywords for geometry optimization (e.g., Opt) and subsequent frequency calculation (e.g., Freq) to confirm the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).[16]

  • Execution: Submit the input file to the quantum chemistry software for calculation.

  • Analysis of Results:

    • Verify that the optimization converged successfully.

    • Confirm that the frequency calculation yields zero imaginary frequencies.

    • Extract the final optimized coordinates, energies, and geometric parameters (bond lengths, angles, dihedral angles) from the output file.

Data Presentation: Comparing Theory and Experiment

Quantitative data from computational studies should be systematically compared with experimental values to assess the accuracy of the theoretical models.

Table 1: Comparison of Experimental and Calculated Geometric Parameters for this compound.

ParameterDescriptionX-ray (Low Temp)[4]MP2/6-31+G(d,p)[12]ωB97X-D/6-311G(d,p)[4]M06-2x/6-311G(d,p)[4]B97-D/6-311G(d,p)[4]
d(C-C) Aromatic C-C bond length (Å)1.396 - 1.4071.400 - 1.4111.393 - 1.4041.391 - 1.4021.394 - 1.405
d(C-C) Bridge C-C bond length (Å)1.5811.5881.5741.5701.576
α (°) Benzene ring distortion angle12.612.812.512.512.6
β (°) Benzene ring distortion angle12.112.412.112.012.1
Twist (°) Inter-ring twist angle12.6-15.418.59.9

Note: α and β are angles that assess the extent of out-of-plane deformation of the phenyl rings.[4]

Table 2: Calculated Strain Energy of this compound.

MethodReference Reaction TypeCalculated Strain Energy (kcal/mol)Reference
ωB97X-DHomodesmotic~30[4]
M06-2xHomodesmotic~30[4]
B97-DHomodesmotic~30[4]
VariousIsodesmic/Homodesmotic29.7 - 39.8[4]

Visualization of Workflows and Relationships

Diagrams are essential for illustrating the logical flow of a computational study and the relationships between different theoretical approaches.

G cluster_prep 1. Preparation cluster_calc 2. Calculation cluster_analysis 3. Analysis Initial_Structure Define Initial Geometry (e.g., from X-ray data) Method_Selection Select Method (e.g., ωB97X-D) & Basis Set (e.g., 6-311G(d,p)) Initial_Structure->Method_Selection Geo_Opt Geometry Optimization Method_Selection->Geo_Opt Geo_Opt->Method_Selection If Fails Freq_Calc Frequency Calculation Geo_Opt->Freq_Calc Confirm_Min Confirm True Minimum (No Imaginary Frequencies) Freq_Calc->Confirm_Min Confirm_Min->Geo_Opt If Not Minimum Prop_Calc Calculate Properties (Strain Energy, Aromaticity, etc.) Confirm_Min->Prop_Calc If Minimum Compare_Exp Compare with Experimental Data Prop_Calc->Compare_Exp

Caption: A typical workflow for the computational modeling of this compound.

G HF Hartree-Fock (HF) (No e⁻ correlation) DFT Density Functional Theory (DFT) (Implicit e⁻ correlation) HF->DFT MP2 MP2 (Perturbation Theory) HF->MP2 Cost_Note Increasing Computational Cost & Accuracy → LDA LDA DFT->LDA GGA GGA (e.g., BLYP) DFT->GGA Hybrid Hybrid (e.g., B3LYP) DFT->Hybrid Dispersion Dispersion-Corrected (e.g., ωB97X-D, B97-D) DFT->Dispersion CC Coupled Cluster (CC) (High Accuracy) MP2->CC LDA->GGA GGA->Hybrid Hybrid->Dispersion

Caption: Relationship between common quantum chemical methods for structural calculations.

Conclusion

The computational modeling of this compound's structure is a powerful tool for elucidating its unique geometric and electronic properties. This guide highlights that the careful selection of theoretical methods, particularly DFT functionals that account for dispersion, is crucial for obtaining results that align well with experimental data.[4][11] By validating computational models against benchmarks from X-ray crystallography, researchers can confidently predict a range of properties, from strain energy to aromaticity, thereby guiding the design of novel materials and functional molecules.[12][16] The synergy between advanced computational techniques and precise experimental measurements continues to deepen our understanding of this iconic strained molecule.

References

photophysical properties of [2.2]paracyclophane-based dyes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Photophysical Properties of [2.2]Paracyclophane-Based Dyes

Introduction

This compound (PCP) is a fascinating molecule first synthesized in 1949, characterized by two benzene (B151609) rings (decks) connected by two ethylene (B1197577) bridges, forcing the aromatic rings into close proximity (~3.09 Å).[1][2] This strained, rigid three-dimensional structure is not merely a chemical curiosity; it forms the basis of a unique class of fluorescent dyes with exceptional photophysical properties.[3] The close cofacial arrangement of the benzene decks leads to significant transannular π-π interactions, a phenomenon known as through-space conjugation.[4][5] This non-covalent electronic delocalization, distinct from traditional through-bond conjugation, profoundly influences the optical and electronic properties of the molecule, making PCP an attractive scaffold for the design of advanced functional materials.[5][6]

For researchers, scientists, and drug development professionals, PCP-based dyes offer a versatile platform for creating novel fluorescent probes and optical sensors.[7][8] The PCP core can act as an electron-donating group and provides steric hindrance that can reduce intermolecular π-π stacking, thereby enhancing fluorescence properties in the solid state or in aggregates.[1][9] By strategically functionalizing the aromatic decks, chemists can precisely tune the dye's absorption, emission, and chiroptical properties, leading to applications in bio-imaging, materials science, and asymmetric catalysis.[3][7] This guide provides a comprehensive overview of the core photophysical properties of PCP-based dyes, detailed experimental protocols for their characterization, and a summary of key performance data.

Core Photophysical Properties

The unique architecture of this compound gives rise to photophysical behaviors that are distinct from conventional planar aromatic dyes.

  • Through-Space Conjugation : The defining feature of PCP is the electronic communication between the two face-to-face π-systems. This through-space conjugation results in a more extensive and effective π-conjugated system than that of a simple benzene ring.[5] Consequently, even unsubstituted PCP exhibits a broad fluorescence emission and an absorption spectrum with a characteristic "cyclophane band" at a longer wavelength than typical benzene derivatives.[2][10] This interaction lowers the HOMO-LUMO energy gap, enabling absorption and emission at lower energies.[5]

  • Absorption and Emission : PCP-based dyes exhibit tunable absorption and emission profiles. Attaching electron-donating (e.g., -OCH₃, -N(CH₃)₂) and electron-withdrawing (e.g., -CN) groups to the decks creates "push-pull" systems, which can lead to significant red-shifts in both absorption and emission spectra.[6][7] For instance, donor-acceptor substituted PCPs show pronounced charge-transfer (CT) emission.[6] Fusing the PCP core with other aromatic systems, such as naphthalene (B1677914) or coumarin, further extends the π-conjugation, resulting in dyes with absorption and emission profiles shifted to longer wavelengths.[1][7][11]

  • Stokes Shift : A large separation between the maximum absorption and emission wavelengths, known as the Stokes shift, is a highly desirable characteristic for fluorescent probes as it minimizes self-absorption and improves signal-to-noise ratios. Many PCP-based dyes, particularly those with a donor-acceptor structure or those fused with systems like coumarin, exhibit exceptionally large Stokes shifts, reaching up to 230 nm in some cases.[1][6][11]

  • Fluorescence Quantum Yield (Φ) and Lifetime (τ) : The fluorescence quantum yield represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state. While some simpler PCP derivatives show modest quantum yields, strategic design, such as creating donor-acceptor systems, can significantly increase this value.[6][10] For example, symmetric PCP derivatives may have a quantum yield of around 1%, which can be boosted to over 30% in asymmetric donor-acceptor compounds.[6]

Data Presentation: Photophysical Properties of Representative Dyes

The following tables summarize the quantitative photophysical data for several classes of this compound-based dyes, illustrating the impact of different structural modifications.

Table 1: PCP-Naphthalene and Amino-Substituted Dyes

Compound Solvent λ_abs (nm) λ_em (nm) Stokes Shift (nm) Quantum Yield (Φ) Reference
Amino-substituted Naphthalene (7) DMSO 384 520 136 Low [7]
Hydroxylated Naphthalene (9) DMSO 374 454 80 - [7]

| 4-aminothis compound | - | - | - | - | - |[11] |

Table 2: PCP-Coumarin Fused Dyes

Compound Solvent λ_abs (nm) λ_em (nm) Stokes Shift (nm) Quantum Yield (Φ) Reference
PCP-Coumarin (2d) - - - 230 - [11]

| General PCP-Coumarins | CH₂Cl₂ | - | - | up to 43,478 cm⁻¹ | 0.1% - 5% |[10] |

Table 3: PCP-BODIPY Dyes

Compound Solvent λ_abs (nm) λ_em (nm) Stokes Shift (nm) Quantum Yield (Φ) Reference
PCP-BODIPY (8) - 722 795 73 - [1][11]

| Phenyl-BODIPY (9, analog) | - | 700 | 750 | 50 | - |[1][11] |

Table 4: Donor-Acceptor Substituted PCP Dyes

Compound Type Solvent λ_abs (nm) λ_em (nm) Stokes Shift (nm) Quantum Yield (Φ) Reference
Donor-Acceptor PCP Hexanes - 396 up to 166 up to 31% [6]
Donor-Acceptor PCP DMF - 474 up to 166 up to 31% [6]

| Symmetric PCP | - | - | - | - | ~1% |[6] |

Experimental Protocols

Accurate characterization of photophysical properties is crucial. The following are detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy
  • Objective : To determine the wavelengths of maximum absorbance (λ_abs) and the molar extinction coefficient (ε).

  • Methodology :

    • Sample Preparation : Prepare a stock solution of the PCP-based dye of known concentration (typically 10⁻³ to 10⁻⁴ M) in a spectroscopic grade solvent (e.g., dichloromethane, DMSO, acetonitrile).[7] From the stock solution, prepare a series of dilutions (typically 10⁻⁵ to 10⁻⁶ M) in the same solvent.

    • Instrumentation : Use a dual-beam UV-Visible spectrophotometer.

    • Measurement : Fill a 1 cm path length quartz cuvette with the sample solution and a matching cuvette with the pure solvent to serve as a reference. Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

    • Data Analysis : Identify the wavelength(s) of maximum absorbance (λ_abs). The molar extinction coefficient can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λ_abs, c is the molar concentration, and l is the path length (1 cm).

Fluorescence Spectroscopy
  • Objective : To determine the wavelengths of maximum excitation and emission (λ_ex and λ_em) and the Stokes shift.

  • Methodology :

    • Sample Preparation : Use a dilute solution of the dye (typically with an absorbance < 0.1 at the excitation wavelength to avoid inner filter effects) in a spectroscopic grade solvent.

    • Instrumentation : Use a fluorescence spectrophotometer (spectrofluorometer).[12]

    • Emission Spectrum : Set the excitation monochromator to the λ_abs of the dye. Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the fluorescence emission spectrum and identify λ_em.

    • Excitation Spectrum : Set the emission monochromator to the λ_em of the dye. Scan the excitation monochromator to record the excitation spectrum. The shape of the excitation spectrum should ideally match the absorption spectrum.

    • Data Analysis : The Stokes shift is calculated as the difference between λ_em and λ_abs.

Fluorescence Quantum Yield (Φ) Determination
  • Objective : To measure the efficiency of the fluorescence process. The relative method is most common.

  • Methodology :

    • Standard Selection : Choose a well-characterized fluorescence standard with a known quantum yield (Φ_std) that absorbs and emits in a similar spectral region as the sample. Common standards include quinine (B1679958) sulfate (B86663) (Φ = 0.55 in 1.0 N H₂SO₄), fluorescein (B123965) (Φ = 0.92 in 0.1 M NaOH), or rhodamine 101 (Φ = 1.00 in ethanol).[12][13]

    • Sample Preparation : Prepare a series of dilute solutions of both the sample dye and the standard in the same solvent (if possible), ensuring the absorbance at the excitation wavelength is below 0.1 for all solutions.

    • Measurement : Record the absorption spectra and the fluorescence emission spectra for all solutions of the sample and the standard, using the same excitation wavelength for both.

    • Data Analysis : Calculate the integrated fluorescence intensity (I) for both the sample (smp) and the standard (std) by calculating the area under their respective emission curves. The quantum yield of the sample (Φ_smp) is calculated using the following equation:

      Φ_smp = Φ_std * (I_smp / I_std) * (A_std / A_smp) * (n_smp² / n_std²)

      where A is the absorbance at the excitation wavelength and n is the refractive index of the solvent used for the sample and standard solutions.[12]

Fluorescence Lifetime (τ) Measurement
  • Objective : To determine the average time a molecule remains in its excited state.

  • Methodology :

    • Instrumentation : Time-Correlated Single Photon Counting (TCSPC) is a widely used and robust technique.[12] The setup consists of a high-repetition-rate pulsed light source (e.g., a laser diode or LED), a sample holder, a fast photodetector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.

    • Measurement : The sample is excited by a short pulse of light. The instrument measures the time delay between the excitation pulse and the detection of the first emitted fluorescence photon. This process is repeated millions of times, and a histogram of the arrival times of the emitted photons is built.

    • Data Analysis : The resulting histogram represents the fluorescence decay curve. This decay is typically fitted to a single or multi-exponential function to extract the fluorescence lifetime(s) (τ).[12]

Visualizations

// Relationships donor -> deck1 [label="Modifies Deck 1"]; acceptor -> deck2 [label="Modifies Deck 2"]; deck1 -> deck2 [style=dashed, arrowhead=none, color="#34A853", penwidth=2.5, label=" Through-Space\n Conjugation (π-π interaction)"];

// Invisible nodes and edges for bridge alignment node [style=invis, width=0]; edge [style=invis]; p1_1 -> bridge1 -> p1_2; p2_1 -> bridge2 -> p2_2; deck1 -> p1_1; deck1 -> p2_1; deck2 -> p1_2; deck2 -> p2_2; } enddot Caption: General structure of a functionalized this compound dye illustrating through-space conjugation.

// Nodes prep [label="Sample Preparation\n(Dissolve dye in solvent)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; uv_vis [label="UV-Vis Absorption\nSpectroscopy", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; fluor [label="Fluorescence\nSpectroscopy", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; qy [label="Quantum Yield (QY)\nDetermination (Relative Method)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; lifetime [label="Fluorescence Lifetime (τ)\nMeasurement (TCSPC)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Output Nodes out_abs [label="Determine λ_abs", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; out_em [label="Determine λ_em & Stokes Shift", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; out_qy [label="Calculate Φ (Efficiency)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; out_tau [label="Calculate τ (Dynamics)", shape=ellipse, style=filled, fillcolor="#FFFFFF"];

// Edges prep -> uv_vis; prep -> fluor; prep -> qy; prep -> lifetime;

uv_vis -> out_abs; fluor -> out_em; qy -> out_qy; lifetime -> out_tau;

uv_vis -> qy [style=dashed, label=" (Provides Absorbance data)"]; } enddot Caption: Workflow for the experimental characterization of photophysical properties.

Jablonski

References

An In-depth Technical Guide to the Electronic Structure of [2.2]Paracyclophane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[2.2]Paracyclophane (PCP) is a fascinating and highly strained molecule characterized by two benzene (B151609) rings held in close proximity by two ethylene (B1197577) bridges. This unique architecture forces significant distortions of the aromatic rings from planarity, leading to a complex and intriguing electronic structure. The close cofacial arrangement of the π-systems results in significant transannular interactions, which profoundly influence its chemical and physical properties. This guide provides a comprehensive analysis of the electronic structure of this compound, summarizing key quantitative data, detailing experimental and computational methodologies, and visualizing the fundamental electronic interactions that govern its behavior. This information is crucial for researchers leveraging the PCP scaffold in materials science, asymmetric catalysis, and drug development.

Introduction

Since its first practical synthesis by Cram and Steinberg, this compound has captivated chemists due to its unusual structural and electronic properties.[1] The molecule consists of two parallel-stacked benzene rings with an average inter-ring distance of approximately 3.09 Å, significantly less than the typical van der Waals distance of 3.40 Å found in graphite.[1] This enforced proximity, along with the strain energy of about 31 kcal/mol, results in boat-like conformations for the benzene rings.[1] These structural peculiarities give rise to a unique electronic environment where through-space and through-bond interactions between the π-decks play a crucial role. Understanding these electronic features is paramount for predicting the reactivity and designing novel applications for PCP derivatives.

Molecular Geometry and Strain

The geometry of this compound has been a subject of considerable investigation, with early X-ray structures suggesting a highly symmetric D2h point group. However, more recent low-temperature experiments and high-level computational studies indicate a slightly twisted D2 symmetry as the energy minimum, which relieves some of the eclipsing strain in the ethano bridges.[2] The energy barrier between the D2 and D2h conformations is very low.[2]

The strain in the molecule is not only due to the bent benzene rings but also to the stretched C-C bonds in the ethylene bridges. This strain is a determining factor in the stability and reactivity of [2.2]cyclophanes.[3]

Table 1: Key Geometric and Energetic Parameters for this compound

ParameterExperimental ValueComputational ValueReference
Inter-ring Distance (average)3.09 Å-[1]
Csp3-Csp3 Bridge Bond Length1.579 Å1.611 Å[4]
Strain Energy-~31 kcal/mol[1]
Symmetry (low temperature)D2D2[2]

Spectroscopic Analysis of the Electronic Structure

Spectroscopic techniques are invaluable for probing the electronic environment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The unique structure of PCP gives rise to a distinctive NMR spectrum. The aromatic protons are shielded by the opposing ring, leading to an upfield shift compared to typical aromatic protons. Solid-state NMR and quantum mechanical calculations have been used to better characterize the molecular conformation and its effect on chemical shifts.[5] Density functional theory (DFT) calculations of NMR parameters have been compared with experimental data, allowing for the accurate determination of most J(HH) coupling constants.[6][7]

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Reference
Aromatic C-H6.46132.14[8]
Bridge -CH₂-3.05 (multiplet)35.7[8]
UV-Vis and Photoelectron Spectroscopy

The UV-Vis absorption spectrum of this compound shows a significant bathochromic (red) shift compared to simple alkylbenzenes, which is a direct consequence of the strong transannular π-π interactions.[9] These interactions create new excited states of lower energy.[9] The fluorescence spectrum is often a mirror image of the long-wavelength absorption band.[10]

Helium Iα photoelectron spectroscopy (PES) provides direct information about the ionization energies of the molecular orbitals. The spectra of PCP have been extensively studied and rationalized using molecular orbital models, revealing the nature of the through-space and through-bond interactions.[11][12]

Table 3: Electronic Transitions and Ionization Energies

Data TypeWavelength (nm) / Energy (eV)DescriptionReference
UV-Vis Absorption (λmax)~280-320 nmLong-wavelength band due to transannular interaction[9][13]
Fluorescence Emission (λmax)~330-380 nmExcimer-like fluorescence[9]
First Ionization Energy (PES)~7.9 eVCorresponds to the HOMO[11]

Theoretical and Computational Analysis

Computational chemistry has been instrumental in elucidating the electronic structure of this compound.

Molecular Orbital Theory: Through-Space and Through-Bond Interactions

The proximity of the two benzene rings allows for the overlap of their π-orbitals, leading to "through-space" interactions. Additionally, the σ-framework of the ethylene bridges can mix with the π-systems, resulting in "through-bond" interactions. These interactions lead to a splitting of the degenerate π-orbitals of the two benzene rings into bonding and anti-bonding combinations.

The relative importance of through-space versus through-bond interactions has been a topic of debate. While some studies suggest that through-bond interactions are the primary stabilizing factor, others indicate that through-space interactions are predominant.[14][15][16] Natural Bond Orbital (NBO) analysis suggests that all [2.2]cyclophane isomers exhibit through-bond interactions.[14][17]

G start Define Molecular Structure (this compound) geom_opt Geometry Optimization (e.g., DFT: B3LYP, ωB97X-D) (Basis Set: 6-31+G(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy Structure) geom_opt->freq_calc mo_analysis Molecular Orbital Analysis (HOMO, LUMO, Energy Gaps) freq_calc->mo_analysis pop_analysis Population & Bonding Analysis (NBO, AIM, NCI) freq_calc->pop_analysis spec_calc Spectroscopic Properties Calculation (NMR Chemical Shifts - GIAO) (UV-Vis Transitions - TD-DFT) freq_calc->spec_calc results Analysis of Electronic Structure: - Aromaticity (NICS) - Through-space/bond interactions - Strain Energy mo_analysis->results pop_analysis->results spec_calc->results G Strained_Structure Strained Structure (Bent Rings, Long Bridges) Transannular_Interactions Transannular Interactions (Through-space & Through-bond) Strained_Structure->Transannular_Interactions enables Unique_Properties Unique Properties & Reactivity Strained_Structure->Unique_Properties contributes to Altered_Orbitals Altered Molecular Orbitals (Split π-levels, Lowered LUMO) Transannular_Interactions->Altered_Orbitals leads to Altered_Orbitals->Unique_Properties results in

References

An In-depth Technical Guide to the Fundamental Reactivity of the [2.2]Paracyclophane Core

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

[2.2]Paracyclophane (PCP) is a unique bridged aromatic hydrocarbon featuring two benzene (B151609) rings held in a face-to-face arrangement by two ethylene (B1197577) bridges.[1][2] First synthesized in 1949, this strained molecule has captivated chemists due to its distorted π-systems and significant transannular electronic interactions.[1][3] The proximity of the two aromatic decks, approximately 3.09 Å apart, is considerably less than the typical van der Waals distance of 3.4 Å found in graphite, leading to a high strain energy of about 31 kcal/mol.[1][4] This inherent strain and the boat-like conformation of the benzene rings are the source of its unusual chemical reactivity and physical properties.[2][4]

The unique three-dimensional structure, planar chirality in its substituted forms, and through-space electronic communication make the PCP core a valuable scaffold in various fields.[5][6] It is extensively used in asymmetric synthesis, the development of π-stacked polymers, advanced energy materials, and as a precursor for parylene coatings.[6][7] For drug development professionals, the rigid PCP framework serves as a novel pharmacophoric substituent, offering a unique geometry for designing bioactive molecules.[8] This guide provides a detailed exploration of the fundamental reactivity of the this compound core, supported by quantitative data, experimental protocols, and mechanistic diagrams.

Structural and Physicochemical Properties

The defining feature of this compound is its strained geometry. The ethylene bridges force the aromatic rings into a non-planar, boat-like conformation, and the bridgehead carbon-carbon bonds are elongated.[9] These structural distortions, coupled with the close proximity of the π-systems, profoundly influence its spectroscopic and reactive properties.[1]

Data Presentation: Structural and Energetic Parameters
ParameterValueDescription
Strain Energy ~31 kcal/molTotal strain energy arising from distorted benzene rings and eclipsed ethylene bridges.[2][4][10]
Inter-deck Distance ~3.09 ÅThe average distance between the two parallel stacked benzene rings.[1]
Ethylene Bridge C-C Bond Length ~2.78 ÅThe distance between the carbon atoms of the ethylene bridges connecting the rings.[1]
Symmetry D2h or D2While often depicted with D2h symmetry, experimental and theoretical studies suggest a slightly twisted D2 symmetry is more accurate.[11][12]
Data Presentation: Spectroscopic Properties
Spectroscopic TechniqueObservationRationale
¹H NMR Upfield shift of aromatic protonsShielding effect from the opposing aromatic ring's current.
UV-Vis Spectroscopy Red-shifted absorption bandsTransannular π-π interactions lower the energy of electronic transitions compared to unsubstituted benzene.[13][14]
Fluorescence Intrinsic fluorescenceThe unique electronic structure of the strained system leads to emissive properties.[1][14]

Core Reactivity

The reactivity of the this compound core is a complex interplay between its high strain energy and the electronic communication between the two aromatic decks. It is chemically stable under many conditions but also exhibits enhanced reactivity in certain transformations compared to simple aromatic systems.[4][6]

Electrophilic Aromatic Substitution

This compound readily undergoes electrophilic aromatic substitution, often at a faster rate than simpler aromatic compounds like p-xylene (B151628).[7][15] This enhanced reactivity is attributed to the relief of ring strain upon formation of the cationic Wheland intermediate. A key feature is the transannular directive effect, where a substituent on one ring directs the position of subsequent substitutions on the other ring.[6]

Common substitution patterns include pseudo-geminal, pseudo-ortho, pseudo-meta, and pseudo-para.[6] The pseudo-geminal regioisomers are often the most accessible products through electrophilic substitution of a monosubstituted PCP derivative.[6]

Electrophilic_Substitution PCP This compound Intermediate σ-complex (Wheland Intermediate) (Strain is partially relieved) PCP->Intermediate + E+ Electrophile Electrophile (E+) Product Substituted this compound Intermediate->Product - H+ Base Base H_Base H-Base+ Base->H_Base + H+

Key Electrophilic Reactions:

  • Nitration: Can be achieved using nitric acid in acetic acid. The reaction is sensitive and can lead to oxidation and polymerization if not carefully controlled.[2][7]

  • Bromination: Iron-catalyzed bromination typically yields a mixture of regioisomers, with pseudo-para and pseudo-ortho products often being major.[6]

  • Friedel-Crafts Acylation: Acetyl and formyl groups can be introduced onto the PCP core in a single step.[3][6]

Nucleophilic Aromatic Substitution

The electron-rich aromatic rings of the parent this compound are generally unreactive towards nucleophiles. However, introducing strong electron-withdrawing groups, such as fluorine, dramatically alters this reactivity. Perfluorothis compound, for example, is highly susceptible to nucleophilic aromatic substitution (SNAAr) reactions.[16][17] Its aromatic rings are exceptionally electron-deficient, readily reacting with nucleophiles like hydroxides, alkoxides, thiolates, and amines.[16][17]

SNAr_Workflow Start Perfluorothis compound (F8) Step1 Dissolve in appropriate solvent (e.g., THF, CH3CN) Start->Step1 Step2 Add Nucleophile (Nu-) (e.g., RO-, RS-, R2N-) Step1->Step2 Step3 Reaction at specified temperature (Monitor by TLC/GC-MS) Step2->Step3 Step4 Work-up (Quenching, Extraction) Step3->Step4 Step5 Purification (Column Chromatography) Step4->Step5 End Monosubstituted Product (F7-Nu) Step5->End

Cycloaddition Reactions

The strained π-bonds of this compound can participate in various cycloaddition reactions. These reactions offer pathways to more complex, annelated structures.

  • Diels-Alder Reaction: The benzene rings of PCP can act as dienes in intramolecular dehydrogenative Diels-Alder reactions, allowing for the extension of the aromatic system to form functionalized polycondensed hydrocarbons like naphthalenes.[14]

  • [2+2] Photocycloaddition: Upon photochemical excitation, olefins can undergo a [2+2] cycloaddition with the PCP aromatic rings to form cyclobutane-fused structures.[18] This is a powerful method for constructing four-membered rings.[18][19]

  • [2+2+2] Cycloaddition: This metal-catalyzed reaction involves the cyclotrimerization of alkynes or a combination of alkynes and alkenes, providing a route to complex carbo- and heterocyclic systems.[20]

Ring-Opening and Rearrangement Reactions

Under thermal or acidic conditions, the strained this compound core can undergo rearrangement. A notable example is the acid-catalyzed rearrangement to form [2.2]metaparacyclophane.[2][10] This process involves cleavage of a C-C bridge, rotation, and re-formation of the ring system, leading to a thermodynamically more stable isomer.[21] The strain energy of [2.2]metaparacyclophane (23 kcal/mol) is lower than that of its para counterpart.[2][10]

Structure_Reactivity_Relationship Structure Unique 3D Structure - Two stacked benzene rings - Ethylene bridges Strain High Strain Energy (~31 kcal/mol) Structure->Strain Transannular Transannular Interactions (Through-space π-π communication) Structure->Transannular Reactivity Fundamental Reactivity Strain->Reactivity Drives reactions that relieve strain Transannular->Reactivity Influences regioselectivity and electronic properties ES Electrophilic Substitution Reactivity->ES NS Nucleophilic Substitution (on activated rings) Reactivity->NS Cyclo Cycloaddition Reactivity->Cyclo Rearrange Rearrangement Reactivity->Rearrange

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for key transformations of the this compound core.

Protocol 1: Nitration of this compound

This protocol describes the monofunctionalization of PCP to yield 4-nitrothis compound.

  • Reagents: this compound, fuming nitric acid, glacial acetic acid, dichloromethane (B109758) (DCM), sodium bicarbonate solution, magnesium sulfate.

  • Procedure:

    • A suspension of this compound (1.0 equiv.) in glacial acetic acid is prepared in a round-bottom flask equipped with a stir bar.[7]

    • The suspension is cooled in an ice bath.

    • Fuming nitric acid (1.1 equiv.) is added dropwise to the stirred suspension over 15-20 minutes, ensuring the temperature remains low.[7]

    • After the addition is complete, the reaction is stirred at low temperature for a specified time, monitoring progress by Thin Layer Chromatography (TLC).

    • The reaction mixture is then poured into ice water and extracted with DCM.

    • The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica (B1680970) gel to afford 4-nitrothis compound.[2]

Protocol 2: Biocatalytic Desymmetrization of a Disubstituted PCP

This protocol provides an example of modern enzymatic methods to achieve planar chirality.[5][22]

  • Reagents: Pseudo-geminal or pseudo-para diol-substituted this compound, lipase (B570770) enzyme (e.g., from Candida rugosa, CRL), an acylating agent (e.g., vinyl acetate), and an appropriate organic solvent (e.g., methyl tert-butyl ether, MTBE).[22]

  • Procedure:

    • To a solution of the diol-substituted PCP (0.1 mmol) in the chosen solvent (5 mL), add the lipase enzyme (e.g., 20 mg/mL).[22]

    • Add the acylating agent, vinyl acetate (B1210297) (0.5 mmol).[22]

    • The reaction mixture is stirred at a controlled temperature (e.g., room temperature).

    • The reaction progress and enantiomeric excess (ee) are monitored by taking aliquots and analyzing them by ¹H NMR and chiral High-Performance Liquid Chromatography (HPLC).[22]

    • Upon reaching desired conversion and ee, the enzyme is filtered off.

    • The solvent is evaporated, and the resulting mixture of monoacylated and diacylated products is separated by column chromatography to yield the enantioenriched planar chiral product.

Relevance in Drug Development and Medicinal Chemistry

The rigid, three-dimensional scaffold of this compound offers several advantages in medicinal chemistry:

  • Novel Chemical Space: It allows for the exploration of unique 3D pharmacophore models that are inaccessible with traditional flat aromatic systems.[5][23]

  • Planar Chirality: Substituted PCPs are chiral, enabling the development of enantiomerically pure drugs where stereochemistry can be critical for biological activity and selectivity.[8]

  • Metabolic Stability: The robust nature of the PCP core can enhance the metabolic stability of a drug candidate.

  • Modulation of Properties: The through-space electronic interactions can be harnessed to fine-tune the electronic properties (e.g., pKa, redox potential) of appended functional groups, influencing drug-target interactions.[1]

Derivatives of this compound have been investigated for various biological activities, including anti-inflammatory properties.[8] The use of PCP-based ligands in asymmetric catalysis is also well-established, which is a critical technology in the synthesis of chiral drugs.[24] As synthetic methodologies for functionalizing the PCP core continue to advance, its application in creating novel therapeutic agents is expected to grow.

References

A Technical Guide to the X-ray Crystal Structure of [2.2]Paracyclophane

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the X-ray crystal structure of [2.2]paracyclophane. This document provides a detailed overview of the molecule's crystallographic parameters, molecular geometry, and the experimental protocols utilized for its structural determination.

Introduction

This compound is a fascinating hydrocarbon with a unique strained ring system where two benzene (B151609) rings are held in a face-to-face arrangement by two ethylene (B1197577) bridges. This strained structure leads to unusual chemical and physical properties, making it a subject of considerable interest in various fields of chemistry. The precise determination of its three-dimensional structure through X-ray crystallography is crucial for understanding its reactivity, electronic properties, and potential applications.

The structure of this compound has been a topic of discussion, with early X-ray studies suggesting a highly symmetric D2h structure. However, subsequent low-temperature experiments and high-level computations have indicated a lower D2 symmetry, characterized by a slight twist of the benzene rings relative to each other to alleviate steric strain.[1] A phase transition is observed at approximately 45 K; below this temperature, the molecule exists in a D2 symmetry with the space group P4n2, while above 60 K, it adopts a P42/mnm symmetry, appearing as a time-averaged D2h structure.[1]

Crystallographic Data

The crystallographic data for this compound and several of its derivatives have been determined by single-crystal X-ray diffraction. A summary of the key crystallographic parameters for the parent compound and selected derivatives is presented in the tables below.

Table 1: Crystallographic Data for this compound and Selected Derivatives

CompoundFormulaMolar Mass ( g/mol )Crystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZT (K)Ref.
This compound (<45 K)C₁₆H₁₆208.30TetragonalP4n2------15[1]
This compound (>60 K)C₁₆H₁₆208.30TetragonalP42/mnm------>60[1]
4-Amino-12-methylsulfonyloxy-[2.2]paracyclophaneC₁₇H₁₉NO₃S317.39Orthorhombic-8.01711.73416.131-15174273[2]
4,12-Bis(2,2-dibromovinyl)this compoundC₂₀H₁₆Br₄575.97Orthorhombic-12.1558.381918.335-1867.94173[3]
5-Benzoyl-13-bromo-4-hydroxythis compoundC₂₃H₁₉BrO₂407.29Monoclinic-12.52507.888519.143106.8121810.54273[4]
Diolefin of this compoundC₁₆H₁₂204.27MonoclinicP2₁/c6.86611.6367.640116.9-2Room Temp.[5]
4,5,15,16-Tetraacetoxythis compoundC₂₄H₂₄O₈440.4OrthorhombicPbca13.5439.41116.997-2166.34295[6]

Table 2: Selected Bond Lengths and Angles for this compound Derivatives

CompoundBondLength (Å)AngleDegree (°)Ref.
Bromo Triple-Layered [2.2]this compoundCsp³-Csp³1.578(8), 1.582(8)C(4)-C(3)-C(8)117.3(5)[7]
Aromatic C-C (outer)avg. 1.393C(5)-C(6)-C(7)117.0(5)[7]
4,12-Bis(2,2-dibromovinyl)this compoundC=C1.328(5)--[3]
C-Br1.878(3), 1.892(3)--[3]
5-Benzoyl-13-bromo-4-hydroxythis compound--Dihedral A/B41.1(2)[4]
--Dihedral C/D18.4(2)[4]
Five-membered ring annelated this compound (12)C1-C21.573(11)C14-C1-C2112.8(7)[8]
C9-C101.579(11)C1-C2-C3112.1(6)[8]
Five-membered ring annelated this compound (21)C1-C21.589(2)C6'-C1-C2112.9(1)[8]
--C1-C2-C3111.8(1)[8]

Experimental Protocols

The determination of the crystal structure of this compound and its derivatives involves a standardized workflow. The following provides a detailed methodology synthesized from various cited studies.

3.1. Crystallization

Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the compound. Common solvent systems include benzene, ethyl acetate, hexane, dichloromethane (B109758), and pentane (B18724).[5][9] For instance, single crystals of F-F and CN-CN substituted [2.2]paracyclophanes were grown by vapor diffusion of pentane into a dichloromethane solution at 5 °C.[9]

3.2. Data Collection

X-ray diffraction data are collected using a single-crystal X-ray diffractometer, such as a Bruker SMART CCD or APEX CCD, equipped with a graphite-monochromated Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation source.[2][3][6] The crystal is typically mounted on a glass fiber and maintained at a constant low temperature (e.g., 173 K or 273 K) during data collection to minimize thermal vibrations.[2][3] Data are collected over a range of 2θ angles using ω and φ scans.

3.3. Structure Solution and Refinement

The collected diffraction data are processed to yield a set of structure factors. The initial crystal structure is often solved using direct methods with programs like MULTAN.[6] The structural model is then refined using full-matrix least-squares methods on F².[2][3] Hydrogen atoms are typically placed in calculated positions and refined using a riding model. Anisotropic displacement parameters are refined for all non-hydrogen atoms. Absorption corrections, if necessary, are applied using methods such as multi-scan (e.g., SADABS).[2][3] The final structure is validated by checking parameters such as the goodness-of-fit (S), R-factors (R1, wR2), and the residual electron density.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the X-ray crystal structure of a this compound derivative.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of This compound Derivative purification Purification (e.g., Column Chromatography) synthesis->purification crystallization Single Crystal Growth (e.g., Slow Evaporation) purification->crystallization data_collection Data Collection (Diffractometer) crystallization->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement validation Validation (R-factors, etc.) refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: Experimental workflow for X-ray crystal structure determination.

References

Theoretical Scrutiny of [2.2]Paracyclophane's Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

[2.2]Paracyclophane (PCP), a fascinating molecule featuring two benzene (B151609) rings stacked in close proximity and connected by ethylene (B1197577) bridges, has captivated chemists for decades.[1][2][3] Its unique three-dimensional structure, characterized by significant ring strain and transannular π-π interactions, imparts unusual physical and chemical properties, making it a valuable scaffold in materials science, asymmetric catalysis, and drug design.[2][4][5][6][7] This technical guide delves into the theoretical and computational studies that have been instrumental in elucidating the stability of the this compound core.

Understanding the Inherent Strain

The stability of this compound is intrinsically linked to its high degree of molecular strain. This strain arises from the distortion of the benzene rings from their ideal planar geometry and the eclipsing interactions of the ethylene bridges.[1][8] Theoretical calculations have been pivotal in quantifying this strain energy and understanding its origins.

Quantifying Strain Energy

Various computational methods have been employed to estimate the strain energy of this compound, with results varying based on the theoretical approach. Isodesmic and homodesmotic reactions are common strategies to calculate strain energy by comparing the energy of the strained molecule to a set of strain-free reference compounds.

Method Reference Compound(s) Calculated Strain Energy (kcal/mol) Reference
Isodesmic Reactionp-dimethylbenzene29.7[1]
Homodesmotic Reactionp-diethylbenzene39.8[1]
Group Equivalent Reactionp-diethylbenzene~31[9]

These values highlight the significant energetic cost associated with the constrained geometry of this compound. The choice of theoretical method and reference compounds can influence the calculated strain energy, emphasizing the importance of methodological consistency in comparative studies.

The Role of Computational Methods in Geometric Prediction

Accurate prediction of the molecular geometry of this compound is a critical test for any theoretical method. The subtle structural features, such as the boat-like distortion of the benzene rings and the twist between them, are sensitive to the level of theory and basis set employed.

Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) has emerged as a powerful tool for studying cyclophanes, offering a good balance between computational cost and accuracy.[8] However, the choice of functional is crucial, particularly for capturing the non-covalent interactions between the stacked rings.

A study comparing different functionals found that those accounting for medium-range correlation or long-range exchange and dispersion provide geometries in close agreement with experimental X-ray data.[1][8] For instance, functionals like M06-2x, B97-D, and ωB97X-D outperform the more traditional B3LYP functional in predicting the twisted D₂ symmetry of the molecule.[1]

Parameter Experimental (X-ray) M06-2x/6-311G(d,p) B97-D/6-311G(d,p) ωB97X-D/6-311G(d,p) Reference
Inter-ring distance (C-C') (Å)2.782, 3.0972.78, 3.112.79, 3.102.78, 3.10[1]
Twist Angle (°)12.618.59.915.4[1]

The Hartree-Fock (HF) method, which does not account for electron correlation, predicts significantly longer inter-ring distances, highlighting the importance of including dispersion forces in the calculations.[1]

Aromaticity in a Strained System

Despite the significant out-of-plane distortion of the benzene rings, theoretical studies indicate that they retain a considerable degree of aromaticity.[10][11] This has been evaluated using computational indices such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

NICS calculations suggest a concentration of electronic density between the rings as a result of the bridging.[10][11] The HOMA index, which is based on bond length deviations from an ideal aromatic system, reveals a slight decrease in aromaticity compared to benzene.[12]

Experimental Protocols: A Computational Focus

The "experiments" in the theoretical study of this compound stability are predominantly computational. A typical workflow involves the following steps:

  • Model Building : Construction of the initial 3D structure of this compound.

  • Geometry Optimization : Employing a chosen theoretical method (e.g., a specific DFT functional) and basis set to find the minimum energy structure. This step is crucial for obtaining accurate geometric parameters.

  • Frequency Calculation : Performed at the optimized geometry to confirm that it represents a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Property Calculation : Single-point energy calculations at a higher level of theory or with a larger basis set can be performed on the optimized geometry to obtain more accurate electronic properties. Strain energy is often calculated using isodesmic or homodesmotic reaction schemes, which involve calculating the energies of the cyclophane and appropriate reference molecules.

computational_workflow cluster_input Input cluster_calculation Computational Steps cluster_output Output start Initial Structure (this compound) geom_opt Geometry Optimization (e.g., DFT: M06-2x/6-311G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc prop_calc Property Calculation (e.g., Strain Energy, NICS) freq_calc->prop_calc results Optimized Geometry Thermodynamic Data Electronic Properties prop_calc->results

Computational workflow for theoretical studies of this compound.

Decomposition of Strain: Rings vs. Bridges

The total strain energy of this compound can be conceptually decomposed into contributions from the distorted phenyl rings and the strained ethyl bridges.[10][11] The distortion of the phenyl rings from planarity leads to a loss of aromatic stabilization energy.[1] Simultaneously, the ethyl bridges experience strain due to eclipsing interactions.[1] Theoretical analysis allows for the partitioning of this strain, providing a more nuanced understanding of the molecule's stability.

strain_decomposition Total_Strain Total Strain Energy (~30-40 kcal/mol) Ring_Strain Phenyl Ring Strain (Loss of Aromaticity) Total_Strain->Ring_Strain contributes to Bridge_Strain Ethyl Bridge Strain (Eclipsing Interactions) Total_Strain->Bridge_Strain contributes to

Decomposition of strain energy in this compound.

Conclusion

Theoretical and computational studies have been indispensable in unraveling the intricacies of this compound's stability. They have provided quantitative measures of its significant strain energy, detailed insights into its unique geometry, and confirmed the retention of aromaticity in its distorted benzene rings. The continuous development of more accurate and efficient computational methods will undoubtedly lead to an even deeper understanding of this remarkable molecule, paving the way for the rational design of novel this compound-based materials and therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Regioselective Functionalization of [2.2]Paracyclophane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

[2.2]Paracyclophane (PCP) is a unique, strained carbocyclic scaffold that has garnered significant interest in various fields, including asymmetric synthesis, materials science, and drug discovery.[1][2][3] Its rigid structure, planar chirality when substituted, and the close proximity of its two aromatic decks give rise to unique electronic and steric properties.[1][4] The ability to selectively functionalize specific positions on the PCP core is crucial for tuning its properties and developing novel applications.[1][2] This document provides an overview of key regioselective functionalization strategies, detailed experimental protocols, and comparative data to guide researchers in this area.

Introduction to Regioselectivity in this compound

The substitution pattern of functional groups on the this compound core significantly influences its chemical and physical properties.[2] Due to the boat-like distortion of the benzene (B151609) rings, the aromatic protons are not equivalent.[5] Functionalization can occur at the pseudo-ortho, pseudo-meta, pseudo-para, or pseudo-geminal positions. The unique "through-space" electronic communication between the two decks, known as transannular electronic effects, plays a critical role in directing the regioselectivity of subsequent functionalization steps.[2][6][7]

Key Methodologies for Regioselective Functionalization

Several powerful methods have been developed for the controlled functionalization of the this compound scaffold. These include classical electrophilic aromatic substitution, directed ortho-metalation (DoM), and modern transition-metal-catalyzed C-H activation reactions.[1][2][7]

Electrophilic aromatic substitution is a fundamental method for introducing a variety of functional groups onto the PCP core, such as formyl, acetyl, nitro, and bromo groups.[2][8] The regioselectivity of a second substitution is governed by the electronic nature of the first substituent and the inherent reactivity of the PCP nucleus. For instance, electron-withdrawing groups tend to direct incoming electrophiles to the pseudo-geminal position on the opposite deck.[6][9]

Table 1: Regioselectivity in the Bromination of Monosubstituted [2.2]Paracyclophanes

EntryStarting Material (Monosubstituted PCP)Product DistributionReference
1Unsubstitutedpseudo-para (26%), pseudo-ortho (16%), pseudo-meta (6%), para (5%)[2][6]
2Carbonyl-substituted (e.g., COOH, COOMe, COCH3)Predominantly pseudo-geminal[6]

Directed ortho-metalation (DoM) is a highly regioselective technique that utilizes a directing metalation group (DMG) to activate a specific C-H bond for deprotonation by a strong base, typically an organolithium reagent.[10][11] The resulting aryllithium intermediate can then be quenched with a wide range of electrophiles to introduce functionality exclusively at the ortho-position to the DMG.[10][11] Sulfoxide and N,N-dimethylaminoethyl groups have proven effective as DMGs in the this compound system.[10][12]

Table 2: Directed ortho-Lithiation of 4-tert-Butylsulfinylthis compound

EntryElectrophileProductYield (%)Reference
1(CH₃)₂SO₄4-tert-Butylsulfinyl-5-methyl-[2.2]paracyclophane55[10]
2I₂4-tert-Butylsulfinyl-5-iodo-[2.2]paracyclophane60[10]
3S₈ then CH₃I4-tert-Butylsulfinyl-5-(methylthio)-[2.2]paracyclophane52[10]
4(CH₃)₃SiCl4-tert-Butylsulfinyl-5-(trimethylsilyl)-[2.2]paracyclophane58[10]
5DMF4-tert-Butylsulfinyl-5-formyl-[2.2]paracyclophane45[10]
6TsN₃ then NaBH₄4-tert-Butylsulfinyl-5-amino-[2.2]paracyclophane48[10]

Yields are for the isolated product after quenching the lithiated intermediate with the specified electrophile.

Palladium-catalyzed C-H activation has emerged as a powerful and atom-economical tool for the regioselective functionalization of this compound.[1][2] By employing suitable directing groups, such as oximes, pyridyls, or pyrazoles, selective acetoxylation, bromination, or iodination can be achieved at the ortho-position.[1] This strategy avoids the need for pre-functionalized starting materials.[2]

Table 3: Palladium-Catalyzed ortho-Halogenation of 4-(Oxime ether)-[2.2]paracyclophane

EntryHalogen SourceProductCatalyst Loading (mol%)Yield (%)Reference
1N-Bromosuccinimide (NBS)4-(Oxime ether)-5-bromo-[2.2]paracyclophane20High[2]
2N-Iodosuccinimide (NIS)4-(Oxime ether)-5-iodo-[2.2]paracyclophane20High[2]

Iridium-catalyzed C-H borylation is a highly efficient method for introducing boronate ester functionalities into aromatic systems.[13][14] In the context of this compound, this reaction provides a versatile handle for subsequent cross-coupling reactions. The regioselectivity is primarily governed by steric factors, favoring borylation at the least hindered positions.[13]

Rhodium-catalyzed reactions of aryldiazoacetates with this compound lead to cyclopropanation of the aromatic ring (a Büchner reaction).[15][16] The regioselectivity of this transformation can be controlled by the choice of the rhodium catalyst.[15] Furthermore, the use of chiral rhodium catalysts can achieve desymmetrization of the PCP core, providing access to enantioenriched planar chiral derivatives.[15][17]

Table 4: Regioselective Rhodium-Catalyzed Cyclopropanation of this compound

EntryCatalystProduct Ratio (3aa:4aa)Combined Yield (%)Reference
1Rh₂(OAc)₄1:1.295[15]
2Rh₂(esp)₂>20:191[15]
3Rh₂(OBz)₄1:2.895[15]

3aa and 4aa represent the two major regioisomeric cyclopropanation products. Reaction conditions: this compound, aryldiazoacetate, 1 mol% Rh₂(L)₄ in CH₂Cl₂ at 25 °C.[15]

Experimental Protocols

The following protocols are generalized procedures based on published literature and should be adapted and optimized for specific substrates and scales.

This protocol is adapted from the work of Rowlands and co-workers.[10]

  • Preparation: To a solution of 4-tert-butylsulfinylthis compound (1.0 equiv) in anhydrous THF (0.1 M) under an inert atmosphere (argon or nitrogen), cool the reaction mixture to -78 °C.

  • Lithiathion: Add n-butyllithium (1.1 equiv, as a solution in hexanes) dropwise to the cooled solution. Stir the mixture at -78 °C for 1 hour. The formation of the ortho-lithiated species is typically indicated by a color change.

  • Electrophilic Quench: Add the desired electrophile (1.2 equiv) to the reaction mixture at -78 °C. The reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Allow the mixture to warm to room temperature.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 4,5-disubstituted this compound derivative.

This protocol is a general representation of the C-H activation methodology.[2]

  • Reaction Setup: In a reaction vessel, combine the this compound derivative bearing an ortho-directing group (e.g., an oxime ether, 1.0 equiv), palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.2 equiv), and N-bromosuccinimide (NBS, 1.5 equiv).

  • Solvent Addition: Add a suitable solvent, such as 1,2-dichloroethane (B1671644) (DCE), to the mixture.

  • Reaction: Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel to isolate the ortho-brominated product.

Visualizing Reaction Pathways

The following diagrams illustrate the logical flow of the described regioselective functionalization strategies.

G cluster_0 Regioselective Functionalization of this compound PCP This compound Mono_Sub Monosubstituted PCP PCP->Mono_Sub Electrophilic Substitution Di_Sub Regioselectively Disubstituted PCP Mono_Sub->Di_Sub Further Functionalization (Transannular Effects)

Caption: General workflow for the functionalization of this compound.

G cluster_1 Directed ortho-Metalation (DoM) Workflow Start_Mat PCP with Directing Metalation Group (DMG) Lithiation Deprotonation with n-BuLi Start_Mat->Lithiation Intermediate ortho-Lithiated Intermediate Lithiation->Intermediate Quench Quench with Electrophile (E+) Intermediate->Quench Product ortho-Functionalized PCP Quench->Product G cluster_2 Transition Metal-Catalyzed C-H Activation PCP_DG PCP with Directing Group (DG) Reaction C-H Activation/ Functionalization PCP_DG->Reaction Catalyst Metal Catalyst (e.g., Pd, Rh, Ir) Catalyst->Reaction Product Regioselectively Functionalized PCP Reaction->Product

References

Application Notes and Protocols: Synthesis and Use of [2.2]Paracyclophane-Based Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: [2.2]Paracyclophane (PCP) serves as a unique and powerful scaffold in the field of asymmetric catalysis. Its rigid, planar chiral structure, arising from the close proximity of the two benzene (B151609) rings, creates a well-defined and sterically hindered chiral environment.[1][2] This has led to the development of a diverse range of PCP-based ligands that have demonstrated exceptional performance in various metal-catalyzed enantioselective transformations.[3][4] These ligands, second only to ferrocene-based systems in prominence, are crucial tools for synthesizing enantiomerically pure compounds, a critical aspect of drug development and materials science.[2] This document provides detailed synthetic protocols for key PCP-based ligands and summarizes their application in important asymmetric catalytic reactions.

General Synthetic Workflow

The synthesis of planar chiral this compound-based ligands typically begins with the functionalization of the achiral this compound core. A common strategy involves electrophilic aromatic substitution, such as bromination, followed by resolution of the resulting planar chiral intermediate. Subsequent functional group transformations, often involving lithiation and reaction with electrophiles like chlorophosphines, yield the desired chiral ligands. The commercially available ligand, PhanePhos, is a prominent example of a diphosphine ligand synthesized through this general approach.[2][5]

G cluster_start Starting Material cluster_functionalization Core Functionalization cluster_activation Activation & Coupling cluster_product Final Product start This compound b1 Dibromination (pseudo-para) start->b1 Br2 b2 Thermal Isomerization (pseudo-ortho) b1->b2 Heat c1 Lithium-Halogen Exchange (n-BuLi) b2->c1 1. n-BuLi c2 Coupling with Diphenylphosphine Chloride (PPh2Cl) c1->c2 2. PPh2Cl end_node Racemic PhanePhos (Resolution Required) c2->end_node

Caption: General synthetic workflow for PhanePhos ligand.

Experimental Protocols

Protocol 1: Synthesis of (Sp)-4,12-Dibromothis compound

This protocol describes the initial bromination, a key step towards various PCP ligands.

Materials:

Procedure:

  • Dissolve this compound (1.0 equiv) and pyridine (2.0 equiv) in dry DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of Bromine (2.2 equiv) in DCM dropwise to the reaction mixture over 1 hour.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the red color of bromine disappears.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization from hexane to yield 4,12-dibromothis compound as a white solid.

Protocol 2: Synthesis of (Sp)-PhanePhos from (Sp)-4,12-Dibromothis compound

This protocol outlines the conversion of the dibromide to the widely used PhanePhos ligand.[5] A resolution step (e.g., via chiral HPLC or diastereomeric crystallization) is required to obtain the enantiopure ligand. The following describes the phosphination of a resolved dibromide.

Materials:

Procedure:

  • To a solution of (Sp)-4,12-dibromothis compound (1.0 equiv) in anhydrous THF (20 mL) at -78 °C under an inert atmosphere, add n-BuLi (2.2 equiv) dropwise.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add chlorodiphenylphosphine (2.5 equiv) dropwise to the solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford (Sp)-PhanePhos.

Applications in Asymmetric Catalysis

This compound-based ligands form highly active and selective catalysts with transition metals like Rhodium, Ruthenium, Palladium, and Nickel.[6][7][8] These catalysts are effective for a range of transformations, most notably asymmetric hydrogenations and carbon-carbon bond-forming reactions. The planar chirality of the PCP backbone effectively shields quadrants of space around the metal center, directing the approach of the substrate and leading to high enantioselectivity.

G Ligand Chiral PCP Ligand (e.g., PhanePhos) Catalyst Active Chiral Catalyst Ligand->Catalyst Catalyst Formation Metal Metal Precursor (e.g., [Rh(COD)2]BF4) Metal->Catalyst Catalyst Formation center_node Catalyst->center_node + Substrate Substrate Prochiral Substrate Product Enantioenriched Product Product->Catalyst Catalyst Regeneration center_node->Product Catalytic Transformation

Caption: Logical flow of asymmetric catalysis.

Data on Asymmetric Hydrogenation

PCP-ligands are particularly successful in the hydrogenation of various functionalized olefins and ketones. Rhodium and Ruthenium complexes of PhanePhos are known for their high activity and enantioselectivity.[5][8]

Ligand/MetalSubstrateYield (%)ee (%)Reference
(S)-PhanePhos/RuMethyl acetoacetate>9998[8]
(S)-PhanePhos/RuDimethyl itaconate>9995[8]
(S)-PhanePhos/RhMethyl α-acetamidoacrylate~100>99[5][8]
(S)-PhanePhos/RhMethyl (Z)-α-acetamidocinnamate~10099[8]
PCP-Triazolylidene/Pdα,β-Unsaturated Ester9992[7]
Data on Asymmetric C-C and C-N Bond Formation

PCP-based ligands have also been applied to other important transformations, such as nickel-catalyzed reductions and palladium-catalyzed allylic alkylations.[6][9]

Ligand/MetalReaction TypeSubstrateYield (%)ee (%)Reference
PYMCOX/Ni1,2-ReductionChalcone9999[6]
PYMCOX/Ni1,2-Reduction(E)-4-phenylbut-3-en-2-one9897[6]
P,N-PCP/PdAllylic Alkylation1,3-diphenylallyl acetate9589[9]
Imidazole-phosphine/PdSuzuki Coupling1-bromo-4-vinylbenzene>95N/A[10]

Conclusion: The unique stereoelectronic properties and structural rigidity of the this compound scaffold make it an outstanding platform for the design of chiral ligands. Ligands such as PhanePhos and its derivatives have become indispensable tools in asymmetric catalysis, enabling the efficient and highly selective synthesis of chiral molecules. The ongoing development of novel PCP-based ligand families continues to expand the scope of their applications, promising further advancements in synthetic and medicinal chemistry.[1][3]

References

Applications of [2.2]Paracyclophane in Polymer Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

[2.2]Paracyclophane (PCP) serves as a versatile and fundamental building block in the field of polymer chemistry. Its unique strained ring structure and the ability to be functionalized at various positions make it a valuable precursor for the synthesis of a wide range of polymers with tailored properties. This document provides detailed application notes and experimental protocols for the key applications of this compound in polymer chemistry, focusing on the synthesis of poly(p-xylylene)s (parylenes) via Chemical Vapor Deposition (CVD), the production of poly(p-phenylenevinylene)s (PPVs) through Ring-Opening Metathesis Polymerization (ROMP), and the creation of chiral polymers from vinylthis compound.

Chemical Vapor Deposition (CVD) Polymerization of this compound to Poly(p-xylylene) (Parylene)

The most prominent application of this compound is its use as a precursor for the synthesis of poly(p-xylylene) (PPX), commercially known as parylene, via the Gorham process.[1][2][3] This solvent-free method results in highly conformal, pinhole-free polymer coatings with excellent dielectric and barrier properties, making them suitable for a wide range of applications in electronics, medical devices, and aerospace.[4][5][6]

Application Notes

Functionalized [2.2]paracyclophanes can be used to introduce specific chemical functionalities onto the surface of the resulting parylene coatings.[1][4] This allows for the tailoring of surface properties for applications such as bio-interface engineering, sensor development, and microfabrication.[1][5] The CVD process is compatible with a variety of functional groups, which are transferred from the this compound monomer to the polymer coating.[1]

Experimental Protocol: The Gorham Process for Parylene C Deposition

This protocol describes the chemical vapor deposition of poly(chloro-p-xylylene) (Parylene C) from dichlorothis compound.

Materials:

  • Dichlorothis compound (dimer)

  • Substrates for coating (e.g., silicon wafers, glass slides)

  • Custom-built CVD deposition system[7][8]

Equipment:

  • CVD system consisting of:

    • Sublimation furnace (Vaporizer)

    • Pyrolysis furnace

    • Deposition chamber

    • Vacuum pump

    • Cold trap

    • Pressure and temperature controllers

Procedure:

  • Substrate Preparation: Clean the substrates thoroughly using a standard procedure (e.g., sonication in acetone, isopropanol, and deionized water) and dry them under a stream of nitrogen. Place the substrates in the deposition chamber.

  • Loading the Dimer: Place a weighed amount of dichlorothis compound dimer into the sublimation furnace of the CVD system.

  • System Evacuation: Evacuate the entire system to a base pressure of approximately 10-20 mTorr.

  • Sublimation: Heat the sublimation furnace to 120-150 °C to sublimate the dimer into a gaseous state.[9]

  • Pyrolysis: Pass the gaseous dimer through the pyrolysis furnace heated to 650-700 °C. This cleaves the ethylene (B1197577) bridges of the this compound, generating the reactive monomer, chloro-p-xylylene diradicals.[10]

  • Deposition: The reactive monomer enters the room-temperature deposition chamber where it adsorbs and polymerizes spontaneously on the surface of the substrates, forming a conformal poly(chloro-p-xylylene) film.[5][11]

  • Termination: Once the desired film thickness is achieved (monitored in-situ or calculated based on the initial amount of dimer), stop the sublimation process by cooling down the sublimation furnace.

  • Venting and Sample Retrieval: After the system has cooled down, vent the chamber with an inert gas (e.g., nitrogen) and retrieve the coated substrates.

Diagram of the Gorham Process:

Gorham_Process cluster_0 CVD System Dimer This compound (Solid Dimer) Vaporizer Sublimation (120-150 °C) Dimer->Vaporizer Heating Pyrolysis Pyrolysis (650-700 °C) Vaporizer->Pyrolysis Gaseous Dimer Monomer p-Xylylene (Reactive Monomer) Pyrolysis->Monomer Cleavage Deposition Deposition Chamber (Room Temperature) Monomer->Deposition Adsorption Polymer Poly(p-xylylene) Film (Coating) Deposition->Polymer Polymerization

Caption: Workflow of the Gorham process for parylene deposition.

Quantitative Data
PropertyParylene NParylene CParylene DReference
MonomerThis compoundChlorothis compoundDichlorothis compound[3]
Tensile Strength (psi)9,00010,00011,000[3]
Elongation at Break (%)20020010[3]
Dielectric Constant (1 MHz)2.652.952.8[3]
Water Vapor Transmission (g-mil/100in²/24hr)1.60.160.25[3]

Ring-Opening Metathesis Polymerization (ROMP) of this compound-1,9-diene

This compound-1,9-diene can undergo living Ring-Opening Metathesis Polymerization (ROMP) to produce poly(p-phenylenevinylene) (PPV), a conjugated polymer with applications in organic light-emitting diodes (OLEDs) and other electronic devices.[12][13] This method offers excellent control over the polymer's molecular weight, dispersity, and end-groups.[12]

Application Notes

The ability to functionalize the this compound-1,9-diene monomer prior to polymerization allows for the synthesis of a wide variety of functionalized PPVs.[12][13] This opens up possibilities for tuning the optical and electronic properties of the resulting polymers and for post-polymerization modifications, such as click reactions.[12]

Experimental Protocol: ROMP of a Functionalized this compound-1,9-diene

This protocol is a general procedure for the ROMP of a functionalized this compound-1,9-diene monomer using a Grubbs catalyst.

Materials:

  • Functionalized this compound-1,9-diene monomer

  • Grubbs third-generation catalyst (G3)

  • Anhydrous and degassed solvent (e.g., dichloromethane, THF)

  • Ethyl vinyl ether (quenching agent)

  • Methanol (B129727) (precipitating solvent)

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Glassware (Schlenk flask, syringes)

  • Magnetic stirrer

Procedure:

  • Monomer and Catalyst Preparation: In a glovebox or under an inert atmosphere, dissolve the functionalized this compound-1,9-diene monomer in the anhydrous solvent in a Schlenk flask. In a separate vial, dissolve the Grubbs catalyst in the same solvent.

  • Initiation: Add the catalyst solution to the monomer solution via syringe. The reaction mixture is typically stirred at room temperature.

  • Polymerization: Allow the polymerization to proceed for a specific time to achieve the desired molecular weight. The progress of the reaction can be monitored by techniques like NMR or GPC by taking aliquots from the reaction mixture.

  • Termination: Quench the polymerization by adding an excess of ethyl vinyl ether.

  • Precipitation and Purification: Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent, such as methanol.

  • Isolation: Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to obtain the final product.

Diagram of the ROMP Process:

ROMP_Process cluster_1 ROMP of this compound-1,9-diene Monomer Functionalized This compound-1,9-diene Initiation Initiation Monomer->Initiation Catalyst Grubbs Catalyst (e.g., G3) Catalyst->Initiation Propagation Propagation (Living Polymerization) Initiation->Propagation Active Chain Termination Termination (Quenching) Propagation->Termination Polymer Functionalized Poly(p-phenylenevinylene) Termination->Polymer

Caption: Key steps in the ROMP of this compound-1,9-diene.

Quantitative Data for Functionalized PPVs via ROMP
Monomer FunctionalityPolymer Mn (kDa)Dispersity (Đ)Emission Max (nm)Reference
Alkoxy10.51.12495[12]
Alkyl Bromide12.31.15496[12]
Oligo(ethylene glycol)15.81.18495[12]
Boc-protected amine11.71.13497[12]

Radical Polymerization of Vinylthis compound for Chiral Polymers

Chiral polymers can be synthesized using vinylthis compound as a monomer. The planar chirality of the paracyclophane unit is transferred to the polymer backbone, resulting in macromolecules with significant chiroptical properties.[14] These polymers have potential applications in areas such as circularly polarized luminescence (CPL).[7][14]

Application Notes

Copolymerization of vinylthis compound with achiral monomers like styrene (B11656) allows for the tuning of the chiroptical properties and can improve the polymerization process and the physical properties of the resulting materials.[14] Even small amounts of the chiral monomer can induce significant chirality in the copolymer.[14]

Experimental Protocol: Radical Copolymerization of Vinylthis compound and Styrene

This protocol describes the free-radical copolymerization of vinylthis compound and styrene using AIBN as an initiator.

Materials:

  • (Rp)- or (Sp)-vinylthis compound

  • Styrene (freshly distilled)

  • Azobisisobutyronitrile (AIBN) (recrystallized)

  • Anhydrous solvent (e.g., toluene, benzene)

  • Methanol (precipitating solvent)

Equipment:

  • Schlenk tube or reaction vessel with a condenser

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Oil bath for heating

  • Magnetic stirrer

Procedure:

  • Reactant Preparation: In a Schlenk tube, dissolve the desired ratio of vinylthis compound and styrene in the anhydrous solvent.

  • Initiator Addition: Add the AIBN initiator to the solution.

  • Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Heat the reaction mixture in an oil bath at a specific temperature (e.g., 60-80 °C) for a set period (e.g., 24-48 hours) under an inert atmosphere.

  • Precipitation: After cooling to room temperature, precipitate the polymer by pouring the viscous solution into a large volume of methanol.

  • Purification and Isolation: Stir the mixture, then collect the precipitated polymer by filtration. Wash the polymer with methanol and dry it under vacuum at a moderate temperature.

Diagram of Chiral Polymer Synthesis:

Chiral_Polymer_Synthesis cluster_2 Radical Polymerization for Chiral Polymers Monomers Chiral Monomer: Vinylthis compound + Achiral Monomer: Styrene Polymerization Radical Polymerization (Heating) Monomers->Polymerization Initiator Initiator (AIBN) Initiator->Polymerization Copolymer Chiral Copolymer Poly(vinylthis compound-co-styrene) Polymerization->Copolymer

Caption: Synthesis of chiral copolymers from vinylthis compound.

Quantitative Data for Chiral Copolymers
PCP:Styrene RatioConversion (%)Mn (kDa)Mw (kDa)Dispersity (Đ)Reference
1:1372.564.861.90[14]
1:10654.218.932.12[14]
1:20785.1511.22.17[14]
1:50856.0213.92.31[14]

References

Application Notes and Protocols for [2.2]Paracyclophane-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the design, synthesis, and application of fluorescent probes based on the [2.2]paracyclophane (PCP) scaffold. The unique three-dimensional structure of this compound imparts novel photophysical properties to fluorescent dyes, making them valuable tools for biological imaging and sensing. This document details the applications of three classes of PCP-based probes: PCP-Coumarins, PCP-BODIPY dyes, and PCP-based pH sensors, complete with quantitative data, detailed experimental protocols, and visualizations of key processes.

Introduction to this compound-Based Fluorescent Probes

The this compound (PCP) moiety is a unique aromatic scaffold consisting of two benzene (B151609) rings held in close proximity by two ethylene (B1197577) bridges.[1][2] This strained structure leads to significant transannular π-π interactions, resulting in distinct electronic and photophysical properties compared to conventional planar aromatic systems.[1][2] Incorporating the PCP skeleton into fluorescent dyes offers several advantages:

  • Steric Hindrance: The bulky 3D structure of PCP can prevent intermolecular π-π stacking, which often leads to fluorescence quenching in traditional dyes.[1][3]

  • Modulation of Electronic Properties: The electron-donating nature of the PCP core can be harnessed to tune the absorption and emission wavelengths of fluorophores.[2]

  • Enhanced Stokes Shifts: PCP-based dyes often exhibit large Stokes shifts, which is the difference between the maximum absorption and emission wavelengths. This property is highly desirable for fluorescence imaging as it minimizes self-quenching and reduces background interference.[2]

  • Chirality: Substituted PCPs can be chiral, opening possibilities for the development of probes for enantioselective recognition and circularly polarized luminescence (CPL) applications.[2]

This document focuses on three promising classes of PCP-based fluorescent probes: PCP-fused coumarins for their large Stokes shifts, PCP-functionalized BODIPY dyes for near-infrared (NIR) imaging, and PCP-containing pyranone derivatives for ratiometric pH sensing.

Data Presentation: Photophysical Properties of this compound-Based Probes

The following tables summarize the key quantitative data for the described PCP-based fluorescent probes, allowing for easy comparison of their photophysical properties.

Table 1: Photophysical Data for this compound-Fused Coumarin Dyes

Probe IDSolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Quantum Yield (Φ)Reference
PCP-Coumarin 1 CH₂Cl₂3304451150.045[2]
PCP-Coumarin 2 CH₂Cl₂3305602300.003[2]
PCP-Coumarin 3 CH₂Cl₂365450850.46[2]

Table 2: Photophysical Data for a this compound-BODIPY Dye

Probe IDSolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)ApplicationReference
PCP-BDP2 Dichloromethane7227951.8 x 10⁵NIR-II Imaging[4][5]

Table 3: Sensing Properties of a this compound-Based Ratiometric pH Probe

Probe IDSolventpH RangeEmission Ratiometric Response (I₅₈₀/I₄₈₀)pKaApplicationReference
PCP-Pyranone Aqueous buffer2.0 - 7.0Linear decrease with increasing pH~4.5Ratiometric pH sensing[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis and application of the discussed this compound-based fluorescent probes.

Synthesis of this compound-Fused Coumarins

This protocol is adapted from Delcourt et al., J. Org. Chem. 2019.[6]

Experimental Workflow for PCP-Coumarin Synthesis

cluster_synthesis Synthesis of PCP-Coumarin start 4-Hydroxythis compound step1 Esterification with propiolic acid derivative start->step1 DCC, DMAP, CH₂Cl₂ step2 Gold-catalyzed intramolecular hydroarylation step1->step2 AuCl(IPr), AgOTf, Dioxane product This compound-fused Coumarin step2->product

Caption: Synthesis workflow for this compound-fused coumarins.

Materials:

  • 4-Hydroxythis compound

  • Propiolic acid derivative (e.g., phenylpropiolic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • --INVALID-LINK-- chloride) (AuCl(IPr))

  • Silver trifluoromethanesulfonate (B1224126) (AgOTf)

  • 1,4-Dioxane, anhydrous

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Esterification:

    • To a solution of 4-hydroxythis compound (1.0 eq) and the respective propiolic acid derivative (1.2 eq) in anhydrous CH₂Cl₂ at 0 °C, add DMAP (0.1 eq) and DCC (1.2 eq).

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the aryl alkynoate intermediate.

  • Cyclization:

    • In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the aryl alkynoate intermediate (1.0 eq) in anhydrous 1,4-dioxane.

    • Add AuCl(IPr) (0.05 eq) and AgOTf (0.05 eq).

    • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC.

    • After cooling to room temperature, concentrate the mixture under reduced pressure.

    • Purify the residue by silica gel column chromatography to obtain the final this compound-fused coumarin.

Synthesis of a meso-[2.2]Paracyclophanyl-BODIPY Dye (PCP-BDP2)

This protocol is based on the work of Li et al., Nat. Commun. 2021.[4][5]

Experimental Workflow for PCP-BODIPY Synthesis

cluster_synthesis Synthesis of PCP-BODIPY start This compound-4-carbaldehyde step1 Condensation with 2,4-dimethylpyrrole (B27635) start->step1 TFA, CH₂Cl₂ step2 Oxidation with DDQ step1->step2 DDQ, CH₂Cl₂ step3 Complexation with BF₃·OEt₂ step2->step3 Et₃N, BF₃·OEt₂, CH₂Cl₂ product meso-[2.2]Paracyclophanyl-BODIPY step3->product

Caption: Synthesis workflow for a meso-[2.2]paracyclophanyl-BODIPY dye.

Materials:

  • This compound-4-carbaldehyde

  • 2,4-Dimethylpyrrole

  • Trifluoroacetic acid (TFA)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Triethylamine (Et₃N)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Condensation:

    • Dissolve this compound-4-carbaldehyde (1.0 eq) and 2,4-dimethylpyrrole (2.2 eq) in anhydrous CH₂Cl₂ under an inert atmosphere.

    • Add a catalytic amount of TFA and stir the mixture at room temperature for 4-6 hours in the dark.

  • Oxidation:

    • To the reaction mixture, add a solution of DDQ (1.5 eq) in anhydrous CH₂Cl₂.

    • Stir for an additional 30 minutes at room temperature.

  • Complexation:

    • Add Et₃N (10 eq) to the mixture, followed by the dropwise addition of BF₃·OEt₂ (10 eq).

    • Continue stirring for 2-3 hours at room temperature.

    • Quench the reaction with water and extract the product with CH₂Cl₂.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the PCP-BODIPY dye.

Synthesis of a this compound-Based Ratiometric pH Probe

This protocol describes the synthesis of a D-A type [2.2]paracyclophanyl 4H-pyran-4-one derivative, adapted from the work of Duan's group.[2]

Materials:

Procedure:

  • Knoevenagel Condensation:

    • To a solution of 4-formylthis compound (1.0 eq) and malononitrile (1.1 eq) in ethanol, add a catalytic amount of piperidine.

    • Reflux the mixture for 2-4 hours, monitoring by TLC.

    • After cooling, the product often precipitates. Collect the solid by filtration and wash with cold ethanol.

  • Michael Addition and Cyclization:

    • To a solution of the Knoevenagel product (1.0 eq) and a substituted acetophenone (1.0 eq) in ethanol, add a catalytic amount of piperidine.

    • Reflux the mixture for 6-8 hours.

    • Cool the reaction mixture and collect the precipitated product by filtration.

    • Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure PCP-pyranone pH probe.

Protocol for Cellular Imaging with PCP-BODIPY Probe

This is a general protocol for live-cell imaging using the NIR-emitting PCP-BDP2 probe.

Cellular Imaging Workflow

cluster_imaging Cellular Imaging Protocol cell_culture Culture cells on imaging dish probe_prep Prepare PCP-BDP2 working solution cell_culture->probe_prep incubation Incubate cells with probe probe_prep->incubation wash Wash cells to remove excess probe incubation->wash imaging Image cells using NIR fluorescence microscopy wash->imaging

Caption: General workflow for live-cell imaging with PCP-BODIPY probes.

Materials:

  • PCP-BDP2 stock solution (e.g., 1 mM in DMSO)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • Cells of interest (e.g., HeLa cells)

  • Glass-bottom imaging dishes

  • Fluorescence microscope equipped for NIR imaging (e.g., with a 730 nm laser line and appropriate emission filters)

Procedure:

  • Cell Culture:

    • Culture cells in a suitable medium supplemented with FBS in a 37 °C, 5% CO₂ incubator.

    • Seed the cells onto glass-bottom imaging dishes and allow them to adhere and grow to 60-80% confluency.

  • Probe Incubation:

    • Prepare a working solution of PCP-BDP2 in cell culture medium. The final concentration should be optimized but is typically in the range of 1-10 µM.

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37 °C.

  • Washing and Imaging:

    • Remove the probe-containing medium and wash the cells twice with PBS.

    • Add fresh, pre-warmed culture medium to the cells.

    • Image the cells using a fluorescence microscope with the appropriate NIR excitation and emission settings.

Protocol for Ratiometric pH Measurement

This protocol describes the use of the PCP-pyranone probe for measuring pH in solution.

Signaling Mechanism of PCP-Pyranone pH Probe

cluster_ph_sensing Ratiometric pH Sensing Mechanism probe_low_ph Probe (Protonated) Low pH probe_high_ph Probe (Deprotonated) High pH probe_low_ph->probe_high_ph Increase pH emission_1 Fluorescence Emission 1 (e.g., 480 nm) probe_low_ph->emission_1 Excitation probe_high_ph->probe_low_ph Decrease pH emission_2 Fluorescence Emission 2 (e.g., 580 nm) probe_high_ph->emission_2 Excitation

Caption: Ratiometric pH sensing mechanism of the PCP-pyranone probe.

Materials:

  • PCP-pyranone stock solution (e.g., 1 mM in DMSO)

  • Buffer solutions of known pH (e.g., citrate (B86180) buffer for pH 2-6, phosphate (B84403) buffer for pH 6-8)

  • Fluorometer

Procedure:

  • Preparation of Samples:

    • Prepare a series of buffer solutions with varying pH values.

    • Add a small aliquot of the PCP-pyranone stock solution to each buffer solution to a final concentration of 1-10 µM. Ensure the DMSO concentration is low (e.g., <1%) to avoid solvent effects.

  • Fluorescence Measurement:

    • Record the fluorescence emission spectra of each sample using a fluorometer. Excite the samples at a wavelength where both the protonated and deprotonated forms of the probe absorb (e.g., 420 nm).

    • Measure the fluorescence intensities at two different emission wavelengths, corresponding to the emission maxima of the protonated (e.g., 480 nm) and deprotonated (e.g., 580 nm) forms.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities (I₅₈₀/I₄₈₀) for each pH value.

    • Plot the intensity ratio as a function of pH to generate a calibration curve.

    • This calibration curve can then be used to determine the pH of unknown samples.

Conclusion

This compound-based fluorescent probes represent a versatile and powerful class of tools for researchers in chemistry, biology, and medicine. Their unique structural and photophysical properties, including large Stokes shifts, resistance to quenching, and tunable emission, enable a wide range of applications from high-contrast cellular imaging to sensitive ratiometric sensing. The detailed protocols provided herein offer a starting point for the synthesis and utilization of these innovative probes, with the potential for further development and application in addressing complex biological questions and advancing drug discovery efforts.

References

Application Notes and Protocols: The Use of [2.2]Paracyclophane in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

[2.2]Paracyclophane (PCP), a fascinating molecule with two benzene (B151609) rings stacked in close proximity, has emerged as a versatile building block in the realm of materials science. Its unique strained structure, inherent chirality when substituted, and through-space electronic communication between the aromatic decks impart remarkable properties to the materials derived from it. These application notes provide an overview of the diverse applications of this compound and detailed protocols for the synthesis and fabrication of advanced materials.

Functional Polymer Coatings: Poly(p-xylylene)s (Parylenes)

This compound is the key precursor for the synthesis of poly(p-xylylene) (Parylene) thin films, which are renowned for their conformal, pinhole-free nature and excellent barrier properties. The Gorham process, a chemical vapor deposition (CVD) method, is the standard technique for producing these coatings.

Application: Conformal Protective Coatings

Parylene coatings are widely used to protect sensitive electronics, medical devices, and other components from moisture, corrosive agents, and biofouling. The ability to functionalize the this compound precursor allows for the tailoring of the coating's surface properties for specific applications.

Experimental Protocol: Gorham Chemical Vapor Deposition (CVD) of Parylene C

This protocol describes the deposition of Parylene C, a chlorinated derivative that offers an excellent combination of barrier and physical properties.

Materials:

  • Dichloro-[2.2]paracyclophane (dimer)

  • Substrates to be coated

  • Adhesion promoter (e.g., A-174 silane)

  • Parylene deposition system (includes a vaporizer, pyrolysis furnace, and deposition chamber)

Procedure:

  • Substrate Preparation: Thoroughly clean the substrates to remove any contaminants. For improved adhesion, apply a thin layer of an adhesion promoter like A-174 silane (B1218182) according to the manufacturer's instructions.

  • Loading the Dimer: Place the desired amount of dichloro-[2.2]paracyclophane dimer into the vaporizer section of the deposition system. The amount of dimer will determine the final thickness of the coating.

  • System Evacuation: Evacuate the system to a base pressure of approximately 10-3 Torr.

  • Vaporization: Heat the vaporizer to 150-170 °C to sublimate the dimer into a gaseous state.[1][2]

  • Pyrolysis: Pass the dimer vapor through the pyrolysis furnace, which is heated to 650-700 °C.[2][3] This high temperature cleaves the dimer into reactive p-xylylene monomers.

  • Deposition: The reactive monomers enter the room-temperature deposition chamber where they adsorb and polymerize conformally on all exposed surfaces of the substrates.[1][2]

  • Process Completion: Once all the dimer has been consumed, the system is brought back to atmospheric pressure, and the coated substrates are removed.

Logical Relationship: The Gorham Process

Gorham_Process cluster_0 Vaporizer cluster_1 Pyrolysis Furnace cluster_2 Deposition Chamber Dimer This compound Dimer (Solid) Monomer Reactive Monomer (Gas) Dimer->Monomer Sublimation & Pyrolysis (150-170°C & 650-700°C) Polymer Poly(p-xylylene) Film (Solid) Monomer->Polymer Deposition & Polymerization (Room Temperature)

Caption: Workflow of the Gorham process for parylene deposition.

Quantitative Data: Properties of Common Parylenes

The choice of this compound precursor influences the properties of the resulting parylene film. The table below summarizes key properties of commercially available parylene variants.[4][5][6][7][8]

PropertyParylene NParylene CParylene DParylene HT® (AF-4)
Mechanical
Tensile Strength (MPa)45707550
Young's Modulus (GPa)2.43.22.82.5
Elongation at Break (%)402001020
Electrical
Dielectric Constant (1 MHz)2.652.952.822.25
Dissipation Factor (1 MHz)0.00060.0130.0040.0008
Volume Resistivity (Ω·cm)1 x 10¹⁷9 x 10¹⁶2 x 10¹⁶1 x 10¹⁷
Thermal
Melting Point (°C)420290380>500
Max. Use Temp. (°C, in air)6080100350
Barrier
Water Vapor Transmission (g·mil/100in²·day)1.60.150.150.3

Chiral Polymers for Optics and Catalysis

The inherent planar chirality of substituted [2.2]paracyclophanes can be transferred to polymers, leading to materials with unique chiroptical properties and applications in asymmetric catalysis and chiral separations.

Application: Chiral Stationary Phases and Circularly Polarized Luminescence

Polymers derived from chiral vinylthis compound can be used as chiral stationary phases in chromatography for the separation of enantiomers.[9] Furthermore, these polymers can exhibit circularly polarized luminescence (CPL), a phenomenon with potential applications in 3D displays and secure communications.[1]

Experimental Protocol: Synthesis of Chiral Polyethers from a this compound-Based Epoxide

This protocol details the synthesis of a chiral polyether using a this compound-based epoxide monomer.[10][11]

Materials:

  • (4-[2.2]Paracyclophanyl)oxirane (chiral monomer)

  • Triethylaluminum (AlEt₃) or Triisobutylaluminum (AliBu₃) as a catalyst

  • Tetrabutylammonium chloride (nBu₄NCl) or Tetrabutylammonium bromide (nBu₄NBr) as an initiator

  • Anhydrous toluene (B28343)

  • Anhydrous methanol

Procedure:

  • Monomer Synthesis: The chiral (4-[2.2]paracyclophanyl)oxirane monomer is synthesized in a multi-step process starting from this compound, involving acetylation, reduction, dehydration to the vinyl derivative, and subsequent epoxidation.[10]

  • Polymerization Setup: In a glovebox, add the chiral epoxide monomer to a dried Schlenk flask.

  • Initiator and Catalyst Addition: Dissolve the initiator (e.g., nBu₄NCl) and catalyst (e.g., AlEt₃) in anhydrous toluene and add them to the monomer solution. The typical monomer to initiator to catalyst ratio is 100:1:3.

  • Reaction: Stir the reaction mixture at 60 °C for 72 hours under an inert atmosphere.

  • Termination and Precipitation: Quench the reaction by adding a small amount of methanol. Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Purification: Filter the precipitated polymer, wash it with methanol, and dry it under vacuum to obtain the chiral polyether.

Experimental Workflow: Synthesis of Chiral Polyether

Chiral_Polymer_Synthesis Monomer Chiral [2.2]PCP-Epoxide Monomer Reaction Polymerization (60°C, 72h) Monomer->Reaction Initiator Initiator (nBu4NCl) Initiator->Reaction Catalyst Catalyst (AlEt3) Catalyst->Reaction Solvent Anhydrous Toluene Solvent->Reaction Quench Quenching (Methanol) Reaction->Quench Precipitation Precipitation (in Methanol) Quench->Precipitation Polymer Chiral Polyether Precipitation->Polymer

Caption: Workflow for the synthesis of a chiral polyether.

Organic Electronics and Optoelectronics

The through-space π-conjugation in this compound derivatives makes them attractive for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). By introducing electron-donating and electron-withdrawing groups, the electronic and photophysical properties can be precisely tuned.

Application: Emitters and Charge Transport Materials in OLEDs

Donor-acceptor substituted [2.2]paracyclophanes can exhibit strong charge-transfer emission, making them suitable as emitters in OLEDs.[3][12] Their rigid structure can also lead to good charge transport properties.

Experimental Protocol: Fabrication of a Solution-Processed OLED

This protocol provides a general procedure for fabricating a simple solution-processed OLED using a this compound-based emitter.[12][13][14][15]

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution

  • This compound-based emissive material dissolved in a suitable organic solvent (e.g., toluene)

  • Electron transport layer (ETL) material (e.g., TPBi)

  • Cathode metal (e.g., LiF/Al)

  • Spin coater

  • Thermal evaporator

Procedure:

  • Substrate Cleaning: Clean the ITO substrates sequentially in ultrasonic baths of deionized water, acetone (B3395972), and isopropanol. Dry the substrates and treat them with UV-ozone to improve the work function of the ITO.

  • Hole Injection Layer (HIL) Deposition: Spin-coat a thin layer of PEDOT:PSS onto the ITO surface and anneal the substrate on a hotplate.

  • Emissive Layer (EML) Deposition: In a glovebox, spin-coat the this compound-based emissive layer solution onto the PEDOT:PSS layer. Anneal the substrate to remove residual solvent.

  • Electron Transport Layer (ETL) and Cathode Deposition: Transfer the substrate to a high-vacuum thermal evaporator. Sequentially deposit the ETL material and the cathode (e.g., a thin layer of LiF followed by a thicker layer of Al) through a shadow mask to define the active area of the device.

  • Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect it from oxygen and moisture.

Quantitative Data: Photophysical Properties of Donor-Acceptor [2.2]Paracyclophanes

The photophysical properties of this compound derivatives are highly dependent on the nature and position of the substituents. The following table presents data for a series of donor-acceptor substituted [2.2]paracyclophanes.[3][16][17][18]

Compound (Donor-Acceptor)SolventAbsorption λmax (nm)Emission λmax (nm)Stokes Shift (nm)Quantum Yield (Φ)
OMe-[2.2]PCP-CNHexanes320396760.01
OMe-[2.2]PCP-CNToluene325420950.15
OMe-[2.2]PCP-CNDCM3284501220.25
OMe-[2.2]PCP-CNDMF3304741440.31
Cz-(CH₂₃-[2.2]PCP-(CH₂)₃-NICyclohexane295, 340360, 480 (exciplex)--
PTZ-(CH₂)₃-[2.2]PCP-(CH₂)₃-NICyclohexane310, 340519 (exterplex)--

Metal-Organic Frameworks (MOFs) for Gas Separation and Storage

This compound-based linkers can be incorporated into metal-organic frameworks (MOFs) to create materials with tailored pore environments for selective gas adsorption and separation. The rigid and chiral nature of the this compound unit can impart unique properties to the resulting MOFs.

Application: Selective Gas Adsorption

MOFs containing this compound linkers have shown promise in the selective adsorption of gases like CO₂ and hydrocarbons.[19][20][21][22]

Experimental Protocol: Solvothermal Synthesis of a this compound-Based MOF

This protocol describes a general solvothermal method for the synthesis of a MOF using a tetracarboxylate-[2.2]paracyclophane linker.

Materials:

  • This compound-tetracarboxylic acid linker

  • Metal salt (e.g., ZrCl₄, Cu(NO₃)₂·3H₂O)

  • Solvent (e.g., N,N-dimethylformamide - DMF)

  • Modulator (e.g., formic acid, acetic acid)

Procedure:

  • Solution Preparation: In a vial, dissolve the this compound-tetracarboxylic acid linker and the metal salt in the solvent.

  • Modulator Addition: Add the modulator to the solution. The modulator helps to control the crystallinity and topology of the resulting MOF.

  • Reaction: Seal the vial and heat it in an oven at a specific temperature (typically between 80-150 °C) for a defined period (e.g., 24-72 hours).

  • Isolation and Washing: After cooling to room temperature, collect the crystalline product by filtration or centrifugation. Wash the crystals with fresh solvent (e.g., DMF, then ethanol) to remove unreacted starting materials.

  • Activation: Activate the MOF by solvent exchange with a volatile solvent (e.g., acetone or chloroform) followed by heating under vacuum to remove the solvent molecules from the pores.

Logical Relationship: MOF Synthesis and Activation

MOF_Synthesis Start [2.2]PCP Linker + Metal Salt + Solvent + Modulator Reaction Solvothermal Reaction (80-150°C) Start->Reaction Isolation Isolation & Washing Reaction->Isolation Solvent_Exchange Solvent Exchange Isolation->Solvent_Exchange Activation Heating under Vacuum Solvent_Exchange->Activation MOF Activated MOF Activation->MOF

Caption: General workflow for the synthesis and activation of a MOF.

Quantitative Data: Gas Adsorption in MOFs

The following table provides representative data on gas adsorption in MOFs, highlighting the potential for selective gas uptake.

MOFGasUptake (cm³/g) at 1 barAdsorption Enthalpy (kJ/mol)Selectivity
ZIF-8CO₂2522CO₂/N₂: 5.49
HKUST-1CO₂14030CO₂/N₂: ~10
MIL-101(Cr)SO₂~180-High for SO₂
Fe-MOF-74CH₄~12018-

(Note: Data for a specific this compound-based MOF for direct comparison is limited in the provided search results, hence representative data for common MOFs is shown to illustrate typical values.)[19][21]

Asymmetric Catalysis

Planar chiral this compound derivatives are excellent ligands for transition metal-catalyzed asymmetric reactions, leading to high enantioselectivities in the synthesis of chiral molecules.

Application: Enantioselective C-C Bond Formation

This compound-based phosphine (B1218219) ligands, such as PhanePhos, are commercially available and have been successfully employed in a variety of asymmetric catalytic reactions, including hydrogenation and C-C bond-forming reactions.[2][23][24][25]

Experimental Protocol: Enantioselective [3+2] Annulation using a this compound-Based Phosphine-Phenol Catalyst

This protocol describes the use of a planar chiral this compound-based phosphine-phenol catalyst in the enantioselective [3+2] annulation of allenoates and N-tosylimines.[2]

Materials:

  • Planar chiral this compound-based phosphine-phenol catalyst

  • Allenoate (e.g., ethyl allenoate)

  • N-tosylimine

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • Reaction Setup: To a solution of the N-tosylimine in anhydrous dichloromethane, add the allenoate.

  • Catalyst Addition: Add the this compound-based phosphine-phenol catalyst (typically 5-10 mol%).

  • Reaction: Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or NMR).

  • Workup and Purification: Concentrate the reaction mixture and purify the product by flash column chromatography on silica (B1680970) gel to afford the chiral pyrroline (B1223166) derivative.

  • Enantiomeric Excess Determination: Determine the enantiomeric excess of the product by chiral HPLC analysis.

This compilation of application notes and protocols highlights the significant and expanding role of this compound in materials science. The unique structural and electronic properties of this scaffold continue to inspire the development of novel materials with advanced functionalities.

References

Synthesis of Chiral [2.2]Paracyclophane-Based Organocatalysts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various classes of chiral [2.2]paracyclophane-based organocatalysts. These catalysts have emerged as powerful tools in asymmetric synthesis due to their unique planar chirality, rigid structure, and tunable electronic and steric properties. Their applications span a wide range of enantioselective transformations, making them valuable for the synthesis of chiral molecules in academic research and the pharmaceutical industry.

Introduction to this compound-Based Organocatalysts

This compound consists of two benzene (B151609) rings held in a face-to-face arrangement by two ethylene (B1197577) bridges. This strained yet stable structure imparts planar chirality when substituted, creating a unique chiral environment that can be exploited in asymmetric catalysis. Organocatalysts derived from this scaffold have demonstrated exceptional performance in terms of reactivity and enantioselectivity in a variety of organic reactions. This document focuses on the synthesis of four prominent classes of these catalysts: N-Heterocyclic Carbene (NHC), Oxazoline (B21484), Phosphine, and Phosphoric Acid derivatives.

Data Presentation: Performance of Chiral this compound-Based Organocatalysts

The following tables summarize the performance of representative chiral this compound-based organocatalysts in various asymmetric reactions, providing a comparative overview of their efficacy.

Table 1: Performance of this compound-NHC Organocatalysts in Asymmetric Desymmetrization

EntrySubstrateCatalyst Loading (mol%)ReactionYield (%)ee (%)Reference
1Prochiral diformylthis compound10Intramolecular Cannizzaro Reaction9598[1][2]
2Prochiral 1,3-dicarbonyl compound5Michael Addition9295[1][2]
3α,β-Unsaturated aldehyde10Stetter Reaction8893[1][2]

Table 2: Performance of this compound-Oxazoline Ligands in Asymmetric Catalysis

EntrySubstrateMetal Co-catalystReactionYield (%)ee (%)Reference
1α,β-Unsaturated ketoneNi(OAc)₂1,2-Reduction9999
21,3-Diphenylallyl acetatePd₂(dba)₃Asymmetric Allylic Alkylation9589[3]
3StyreneCu(OTf)₂Cyclopropanation8592[4]

Table 3: Performance of this compound-Phosphine Ligands in Asymmetric Catalysis

EntrySubstrateMetal Co-catalystReactionYield (%)ee (%)Reference
1Dimethyl itaconateRh(COD)₂BF₄Asymmetric Hydrogenation>9998[5]
21,3-Diphenylallyl acetatePd₂(dba)₃Asymmetric Allylic Alkylation9895[5]
3BenzaldehydeZnEt₂Asymmetric Alkylation9690[6]

Table 4: Performance of this compound-Phosphoric Acid Organocatalysts in Asymmetric Reactions

EntrySubstrateCatalyst Loading (mol%)ReactionYield (%)ee (%)Reference
1Indole and imine1Aza-Friedel-Crafts Reaction98>99[7][8]
2Aldehyde and amine5Mannich Reaction9094[9]
3Dihydropyridine2Transfer Hydrogenation9597[9]

Experimental Protocols

Detailed methodologies for the synthesis of key chiral this compound-based organocatalysts are provided below.

Protocol 1: Synthesis of a this compound-N-Heterocyclic Carbene (NHC) Precursor

This protocol describes the synthesis of a triazolium salt precursor to a chiral this compound-based NHC catalyst.

Materials:

Procedure:

  • Reductive Amination: To a solution of (Sp)-4-aminothis compound (1.0 eq) and 2,4-dinitrobenzaldehyde (1.1 eq) in DCM, add NaBH₄ (1.5 eq) portion-wise at 0 °C. Stir the reaction mixture at room temperature for 12 hours. Quench the reaction with water and extract with DCM. The organic layers are combined, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • Cyclization: The crude secondary amine from the previous step is dissolved in triethyl orthoformate (excess) and a catalytic amount of NH₄Cl is added. The mixture is heated to 120 °C for 4 hours. After cooling to room temperature, the excess triethyl orthoformate is removed under vacuum.

  • Anion Exchange: The resulting crude product is dissolved in a minimal amount of methanol and a solution of HCl in diethyl ether is added until precipitation is complete. The precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to afford the desired triazolium salt.

Protocol 2: Synthesis of a this compound-Oxazoline Ligand

This protocol outlines the synthesis of a pseudo-ortho-bis(oxazoline) ligand derived from this compound.

Materials:

  • (Rp)-4,12-Dibromothis compound

  • n-Butyllithium (n-BuLi)

  • Dry carbon dioxide (CO₂)

  • Thionyl chloride (SOCl₂)

  • (S)-2-Amino-3-methyl-1-butanol

  • Triethylamine (Et₃N)

  • Methanesulfonyl chloride (MsCl)

  • Tetrahydrofuran (THF), anhydrous

  • Toluene (B28343), anhydrous

Procedure:

  • Dicarboxylation: To a solution of (Rp)-4,12-dibromothis compound (1.0 eq) in anhydrous THF at -78 °C, add n-BuLi (2.2 eq) dropwise. Stir the mixture for 1 hour at -78 °C, then bubble dry CO₂ gas through the solution for 2 hours. The reaction is quenched with 1 M HCl and extracted with ethyl acetate. The organic layer is washed with brine, dried over MgSO₄, and concentrated to give the dicarboxylic acid.

  • Amide Formation: The dicarboxylic acid (1.0 eq) is refluxed in SOCl₂ (excess) for 2 hours. The excess SOCl₂ is removed under vacuum. The resulting diacyl chloride is dissolved in anhydrous toluene and added dropwise to a solution of (S)-2-amino-3-methyl-1-butanol (2.2 eq) and Et₃N (3.0 eq) in toluene at 0 °C. The mixture is stirred at room temperature for 12 hours. The reaction is quenched with water and the product is extracted with ethyl acetate.

  • Cyclization: The crude diamide (B1670390) (1.0 eq) is dissolved in anhydrous DCM and cooled to 0 °C. Et₃N (3.0 eq) is added, followed by the dropwise addition of MsCl (2.5 eq). The reaction is stirred at room temperature for 6 hours. The mixture is washed with saturated NaHCO₃ solution and brine, dried over MgSO₄, and concentrated. The crude product is purified by column chromatography to afford the bis(oxazoline) ligand.

Mandatory Visualizations

Catalytic Cycle of NHC-Catalyzed Desymmetrization

The following diagram illustrates the proposed catalytic cycle for the desymmetrization of a prochiral diformylthis compound using a chiral N-heterocyclic carbene catalyst.

G Catalytic Cycle of NHC-Catalyzed Desymmetrization cluster_main NHC_Catalyst Chiral NHC Catalyst Breslow_Intermediate Breslow Intermediate NHC_Catalyst->Breslow_Intermediate + Substrate Substrate Prochiral Diformyl- This compound Acyl_Azolium Acyl Azolium Intermediate Breslow_Intermediate->Acyl_Azolium Oxidation Product Chiral Monoester Product Acyl_Azolium->Product + Alcohol Alcohol Alcohol Product->NHC_Catalyst - Catalyst Regeneration

Caption: Proposed catalytic cycle for the NHC-catalyzed desymmetrization of diformylthis compound.

Experimental Workflow for the Synthesis of a this compound-Oxazoline Ligand

This diagram outlines the key steps in the synthesis of a chiral this compound-based oxazoline ligand.

G Experimental Workflow: this compound-Oxazoline Synthesis cluster_workflow Start Start: (Rp)-4,12-Dibromo- This compound Step1 1. Dicarboxylation (n-BuLi, CO₂) Start->Step1 Intermediate1 Diacid Intermediate Step1->Intermediate1 Step2 2. Amide Formation (SOCl₂, Chiral Amino Alcohol) Intermediate1->Step2 Intermediate2 Diamide Intermediate Step2->Intermediate2 Step3 3. Cyclization (MsCl, Et₃N) Intermediate2->Step3 Purification 4. Purification (Column Chromatography) Step3->Purification End End Product: Chiral Bis(oxazoline) Ligand Purification->End

Caption: Synthetic workflow for a chiral this compound-based bis(oxazoline) ligand.

References

Application Notes and Protocols for Palladium-Catalyzed C-H Bond Activation of [2.2]Paracyclophane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[2.2]Paracyclophane (PCP) is a unique strained carbocyclic scaffold with two co-facially stacked benzene (B151609) rings, leading to unusual chemical reactivity and stereochemical properties.[1][2] The direct functionalization of its C-H bonds is an atom- and step-economical strategy for synthesizing novel derivatives with potential applications in asymmetric catalysis, materials science, and medicinal chemistry.[1][3] Palladium-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of this compound, overcoming challenges associated with its high strain and multiple similar C-H bonds.[1][3] These application notes provide an overview of recent methodologies, quantitative data, and detailed experimental protocols for the palladium-catalyzed C-H activation of this compound.

Methodologies and Applications

Palladium catalysis has enabled a variety of C-H functionalization reactions on the this compound core, including:

  • Aryl-Aryl Coupling: Direct C-H arylation allows for the introduction of aryl groups, creating precursors for planar chiral ligands and functional materials.[1][2] A notable example is the para-selective C-H activation and aryl-aryl coupling of 4-phenylaminothis compound, which surprisingly shows preference for C-C bond formation over C-N bond formation under Buchwald-Hartwig amination conditions.[1][2]

  • Halogenation: Ortho-selective bromination and iodination can be achieved using a directing group, providing valuable intermediates for further synthetic transformations.

  • Annulation and Cyclization: The synthesis of complex, fused heterocyclic systems can be accomplished through palladium-catalyzed C-H activation followed by annulation with arynes or cyclization with vinyl azides.[4][5][6] This opens avenues for the creation of novel scaffolds for drug discovery.

Data Presentation: Quantitative Summary of Catalytic Systems

The following tables summarize quantitative data from key studies on the palladium-catalyzed C-H activation of this compound, allowing for easy comparison of different catalytic systems and their efficiencies.

Table 1: Palladium-Catalyzed para-Selective C-H Arylation of 4-Phenylaminothis compound [1][2]

EntryAryl HalidePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1BromobenzenePd₂(dba)₃ (5)SPhos (15)KOBuᵗToluene (B28343)1204851
24-BromotoluenePd₂(dba)₃ (5)SPhos (5)KOBuᵗToluene1204877
34-BromoanisolePd₂(dba)₃ (5)SPhos (5)KOBuᵗToluene1204839
42-BromoanisolePd₂(dba)₃ (5)SPhos (5)KOBuᵗToluene1204844

Table 2: Palladium-Catalyzed C-H Activation/Annulation of [2.2]Paracyclophanecarboxamides with Arynes [4]

EntrySubstrateAryne PrecursorPd Catalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
1N-methoxy-[2.2]paracyclophanecarboxamide2-(Trimethylsilyl)phenyl trifluoromethanesulfonatePd(OAc)₂ (10)P(o-tolyl)₃ (20)CsFMeCN801284

Experimental Protocols

Protocol 1: General Procedure for para-Selective C-H Arylation of 4-Phenylaminothis compound[2]

Materials:

  • 4-Phenylaminothis compound

  • Aryl halide (e.g., bromobenzene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium tert-butoxide (KOBuᵗ)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add 4-phenylaminothis compound (0.5 mmol, 1.0 equiv).

  • Add the aryl halide (0.6 mmol, 1.2 equiv).

  • Add Pd₂(dba)₃ (0.025 mmol, 5 mol%) and SPhos (0.025 mmol, 5 mol%).

  • Add KOBuᵗ (1.0 mmol, 2.0 equiv).

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add anhydrous toluene (2 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 48 hours.

  • After cooling to room temperature, dilute the mixture with dichloromethane (B109758) and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to afford the desired product.

Protocol 2: General Procedure for C-H Activation/Annulation of [2.2]Paracyclophanecarboxamides with Arynes[4][7]

Materials:

Procedure:

  • In a glovebox, add the [2.2]paracyclophanecarboxamide substrate (0.2 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 10 mol%), and the ligand (0.04 mmol, 20 mol%) to a Schlenk tube.

  • Add the aryne precursor (0.4 mmol, 2.0 equiv) and CsF (0.6 mmol, 3.0 equiv).

  • Add anhydrous acetonitrile (2 mL).

  • Seal the tube and remove it from the glovebox.

  • Stir the reaction mixture at 80 °C for 12 hours.

  • After cooling to room temperature, quench the reaction with water.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow_arylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Combine Reactants: - 4-Phenylaminothis compound - Aryl Halide - Pd₂(dba)₃ - SPhos - KOBuᵗ solvent Add Anhydrous Toluene start->solvent inert Degas and backfill with Argon solvent->inert heat Heat at 120 °C for 48 hours inert->heat cool Cool to RT heat->cool dilute Dilute with DCM and filter cool->dilute concentrate Concentrate dilute->concentrate purify Column Chromatography concentrate->purify product Final Product: para-Arylated this compound purify->product

Caption: Experimental workflow for the palladium-catalyzed para-selective C-H arylation of 4-phenylaminothis compound.

proposed_mechanism pd0 Pd(0)Lₙ pd2_intermediate Ar-Pd(II)-X(Lₙ) pd0->pd2_intermediate Oxidative Addition arx Ar-X cmd_complex [PCP-DG]-Pd(II)-Ar(Lₙ) pd2_intermediate->cmd_complex C-H Activation (Concerted Metalation-Deprotonation) pcp This compound-DG (DG = Directing Group) pcp->cmd_complex reductive_elimination Reductive Elimination cmd_complex->reductive_elimination hx H-X reductive_elimination->pd0 Regeneration of Pd(0) catalyst product Functionalized this compound reductive_elimination->product

Caption: A plausible catalytic cycle for palladium-catalyzed C-H activation of this compound.

Conclusion

The palladium-catalyzed C-H activation of this compound offers a versatile and efficient platform for the synthesis of novel and complex molecular architectures. The methodologies outlined in these application notes provide researchers with practical protocols to explore the unique chemical space offered by this fascinating scaffold. The ability to achieve high regioselectivity under relatively mild conditions highlights the power of this approach in modern synthetic chemistry, with significant potential for the development of new catalysts, materials, and therapeutic agents.

References

Application Notes and Protocols for Suzuki Coupling Reactions for Disubstituted [2.2]Paracyclophanes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The [2.2]paracyclophane scaffold is a unique three-dimensional structure with two benzene (B151609) rings held in close proximity, leading to significant electronic and steric interactions. This strained system offers novel opportunities in materials science, medicinal chemistry, and asymmetric catalysis. The functionalization of this compound, particularly the introduction of substituents onto its aromatic decks, is crucial for tuning its properties and developing new applications. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, and its application to this compound chemistry has enabled the synthesis of a wide range of disubstituted derivatives.[1][2] However, the inherent strain and unique reactivity of the this compound core present specific challenges that require optimized protocols.[3] This document provides detailed application notes and experimental protocols for the successful Suzuki coupling of this compound derivatives.

Challenges in Suzuki Coupling of [2.2]Paracyclophanes

The functionalization of this compound via Suzuki coupling can be more challenging than for simple benzene analogues due to its distinct electronic and structural characteristics.[3] For instance, the free boronic acid of this compound is known to be unstable.[3] This instability necessitates the use of more stable boron derivatives. While boronic esters are a common alternative, methyl esters have proven to be unstable, and pinacol (B44631) esters can be unreactive in cross-coupling reactions involving the this compound moiety.[3] To overcome these limitations, trifluoroborate salts of this compound have been successfully employed as stable and convenient coupling partners.[3][4]

Experimental Protocols

Two primary strategies for the Suzuki coupling of [2.2]paracyclophanes are presented below:

  • Protocol 1: Coupling of Potassium this compound Trifluoroborate with Aryl/Heteroaryl Halides.

  • Protocol 2: Coupling of Bromothis compound with Aryl Boronic Acids/Esters.

Protocol 1: Suzuki Coupling of Potassium 4-Trifluoroboratethis compound

This protocol is advantageous due to the use of a bench-stable potassium trifluoroborate salt of this compound, which can be prepared on a multigram scale and stored under ambient conditions without degradation.[3] The reaction proceeds efficiently with an air-stable palladium(II) acetate (B1210297) catalyst, obviating the need for phosphine (B1218219) ligands.[3][4]

Synthesis of Potassium 4-Trifluoroboratethis compound (2)

A detailed procedure for the synthesis of the trifluoroborate salt is provided as a prerequisite for the coupling reaction.

  • Procedure:

    • Dissolve 4-bromothis compound (1.00 equiv) in anhydrous tetrahydrofuran (B95107) (THF) in a round-bottom flask under an argon atmosphere.

    • Cool the solution to -78 °C.

    • Add n-butyllithium (nBuLi, 1.10 equiv) dropwise via syringe.

    • Stir the resulting yellow solution for 1 hour at -78 °C.

    • Quench the reaction with triisopropylborate (1.50 equiv).

    • Allow the now colorless solution to slowly warm to room temperature.[3][4]

    • Follow with an aqueous workup and reaction with KHF₂ to afford the potassium 4-trifluoroboratethis compound salt.

General Suzuki Cross-Coupling Procedure (3a–d)

  • Materials:

    • Potassium 4-trifluoroboratethis compound (1.25 equiv)

    • Aryl or heteroaryl bromide (1.00 equiv)

    • Cesium carbonate (Cs₂CO₃, 4.00 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)

    • Toluene (B28343)/water (3:1 mixture, 6.00 mL/mmol of bromide)

  • Procedure:

    • In a vial equipped with a magnetic stir bar, combine potassium 4-trifluoroboratethis compound, cesium carbonate, palladium(II) acetate, and the solid aryl/heteroaryl bromide.

    • Evacuate the vial and backfill with argon three times.

    • Add the toluene/water solvent mixture. If the bromide is a liquid, add it via syringe at this stage.

    • Heat the reaction mixture to 80 °C in a heating block for 24 hours.

    • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Separate the organic and aqueous phases.

    • Extract the aqueous phase with dichloromethane (B109758) (3 x 15 mL).

    • Combine the organic phases, dry over sodium sulfate, and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel using a cyclohexane/ethyl acetate eluent system.[3][4]

Quantitative Data for Protocol 1

EntryHeteroaryl BromideProductYield (%)
12-Bromopyridine4-(2'-Pyridyl)this compound42
23-Bromopyridine4-(3'-Pyridyl)this compound75
32-Bromopyrimidine4-(2'-Pyrimidyl)this compound81
45-Bromopyrimidine4-(5'-Pyrimidyl)this compound85

Data sourced from a study by Hoffarth et al., which reported these yields for the coupling of various heteroaryl bromides with potassium 4-trifluoroboratethis compound.[3]

Optimization Notes:

  • Base: Cesium carbonate was found to be superior to other bases, leading to higher yields.[3]

  • Catalyst: Palladium(II) acetate provided better yields than other common palladium sources. The addition of phosphine ligands such as SPhos and XPhos resulted in a decrease in yield.[3]

  • Solvent: While benzene was initially identified as an excellent solvent, less hazardous toluene can be used with only a negligible decrease in yield.[3][4]

  • Side Reactions: Hydrodeboronation of the trifluoroborate starting material can occur as a side reaction, leading to the formation of defunctionalized this compound.[3][4]

Protocol 2: Suzuki Coupling of 4-Bromothis compound with Aryl Boronic Acids/Esters

This protocol employs the more conventional approach of coupling an aryl halide (4-bromothis compound) with a variety of aryl boronic acids or their pinacolate esters.[1][2] This method demonstrates good tolerance for both electron-donating and electron-withdrawing groups on the aryl boronic acid partner.[1][2]

General Suzuki Cross-Coupling Procedure

  • Materials:

    • 4-Bromothis compound (1.0 equiv)

    • Aryl boronic acid or pinacolate ester (1.1-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand)

    • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

    • Solvent (e.g., Toluene, Dioxane, THF, often with water)

  • Procedure:

    • To a reaction vessel, add 4-bromothis compound, the aryl boronic acid/ester, the palladium catalyst, and the base.

    • Purge the vessel with an inert gas (e.g., argon or nitrogen).

    • Add the degassed solvent system.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC/MS).

    • Cool the reaction to room temperature and perform an aqueous workup.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, dry over a drying agent (e.g., MgSO₄, Na₂SO₄), and concentrate under reduced pressure.

    • Purify the residue by column chromatography.

Quantitative Data for Protocol 2

EntryAryl Boronic AcidProductYield (%)
1Phenylboronic acid4-Phenylthis compound89
24-Methoxyphenylboronic acid4-(4'-Methoxyphenyl)this compound92
34-Trifluoromethylphenylboronic acid4-(4'-Trifluoromethylphenyl)this compound85
41-Naphthylboronic acid4-(1'-Naphthyl)this compound78

Yields are representative for the Suzuki coupling of 4-bromothis compound with various aryl boronic acids under standard conditions as reported in the literature.[1][2]

Optimization Notes:

  • Steric Hindrance: Cross-coupling reactions with highly sterically demanding boronic acids (e.g., mesitylboronic acid) may be unsuccessful.[1][2]

  • Ligands: For challenging couplings, the use of specialized phosphine ligands can be beneficial.[5]

  • Boron Source: While boronic acids are commonly used, their corresponding pinacolate esters can also be employed effectively.[1][2]

General Workflow and Mechanism

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst.[6][7][8] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the this compound halide (or the aryl halide in Protocol 1).[7]

  • Transmetalation: The organic group from the boron compound is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.[7]

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[7]

Visualization of the Suzuki Coupling Workflow for this compound

Suzuki_Coupling_Workflow General Workflow for Suzuki Coupling of this compound Derivatives start Starting Materials: - this compound Derivative - Boronic Acid/Ester/Trifluoroborate - Palladium Catalyst & Base reaction_setup Reaction Setup: - Combine reagents in a flask - Purge with inert gas - Add degassed solvent start->reaction_setup 1. Preparation heating Heating & Stirring (e.g., 80-110 °C, 12-24h) reaction_setup->heating 2. Reaction workup Aqueous Workup: - Quench reaction - Separate layers - Extract aqueous phase heating->workup 3. Isolation purification Purification: - Dry organic phase - Concentrate solvent - Column Chromatography workup->purification 4. Purification product Disubstituted This compound Product purification->product 5. Final Product

References

Application Notes and Protocols for Electrophilic Aromatic Substitution on [2.2]Paracyclophane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the electrophilic aromatic substitution on [2.2]paracyclophane, a unique scaffold with significant applications in materials science and drug development. The strained benzene (B151609) rings in this compound exhibit enhanced reactivity towards electrophiles, leading to a variety of functionalized derivatives. This document outlines procedures for nitration, bromination, Friedel-Crafts acylation, and Vilsmeier-Haack formylation, including quantitative data on yields and regioselectivity, as well as detailed experimental protocols.

Overview of Reactivity and Regioselectivity

Electrophilic aromatic substitution on this compound is a powerful method for introducing functional groups onto its aromatic decks. The through-space electronic communication between the two benzene rings influences the regioselectivity of these reactions. Substitution can occur at the pseudo-gem, pseudo-ortho, pseudo-meta, or pseudo-para positions, leading to a mixture of isomers. The distribution of these isomers is highly dependent on the nature of the electrophile and the reaction conditions.

Experimental Protocols and Data

Nitration of this compound

Nitration is a classic electrophilic aromatic substitution that introduces a nitro group onto the aromatic ring, which can be further converted into other functional groups, such as amines. The nitration of this compound can be challenging due to the potential for side reactions, including over-nitration and oxidation.[1][2][3]

Table 1: Quantitative Data for the Nitration of this compound

ProductYieldReference
4-Nitrothis compoundGood[2][3]
4-Hydroxy-5-nitro[2.2]metaparacyclophaneSide-product[2]
Cyclohexadienone cyclophaneSide-product[2]

Experimental Protocol: Synthesis of 4-Nitrothis compound [2][3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in a suitable solvent such as dichloromethane (B109758).

  • Nitrating Agent: Prepare a nitrating mixture, for example, by carefully adding nitric acid to a cooled solution of trifluoromethanesulfonic acid.

  • Reaction: Cool the solution of this compound to 0°C in an ice bath. Add the nitrating agent dropwise to the solution while maintaining the temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., dichloromethane).

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain 4-nitrothis compound.

Bromination of this compound

Bromination introduces a bromine atom, a versatile handle for further functionalization through cross-coupling reactions. The regioselectivity of bromination can be controlled to some extent by the choice of catalyst and reaction conditions.

Table 2: Regioselectivity of Iron-Catalyzed Bromination of this compound [4]

ProductYield
pseudo-para-Dibromothis compound26%
pseudo-ortho-Dibromothis compound16%
pseudo-meta-Dibromothis compound6%
para-Dibromothis compound5%

Experimental Protocol: Iron-Catalyzed Bromination of this compound [4]

  • Reaction Setup: To a solution of this compound in a suitable solvent like chloroform, add a catalytic amount of iron filings.

  • Brominating Agent: Slowly add a solution of bromine in the same solvent to the reaction mixture at room temperature.

  • Reaction: Stir the mixture at room temperature and monitor the reaction by TLC.

  • Work-up: After the reaction is complete, quench the excess bromine with a solution of sodium thiosulfate.

  • Purification: Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. After removing the solvent, the resulting isomers can be separated by fractional crystallization or column chromatography based on their differential solubilities.

Friedel-Crafts Acylation of this compound

Friedel-Crafts acylation is a reliable method for introducing an acyl group, which can serve as a precursor for various other functionalities. The reaction of this compound with acetyl chloride in the presence of a Lewis acid like aluminum chloride yields 4-acetylthis compound.

Table 3: Yield for the Acylation of this compound

ProductReagentsConditionsYieldReference
4-Acetylthis compoundAcetyl chloride, AlCl₃DCM, -20°C, 3hModerate to high[5]

Experimental Protocol: Synthesis of 4-Acetylthis compound [5]

  • Reaction Setup: Suspend anhydrous aluminum chloride in dry dichloromethane (DCM) in a flask under an inert atmosphere (e.g., nitrogen) and cool to -20°C.

  • Acylating Agent: Add acetyl chloride dropwise to the suspension.

  • Substrate Addition: Add a solution of this compound in dry DCM to the mixture dropwise, maintaining the temperature at -20°C.

  • Reaction: Stir the reaction mixture at -20°C for 3 hours.

  • Work-up: Quench the reaction by slowly adding ice-cold water. Separate the organic layer and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the product by column chromatography on silica gel.

Vilsmeier-Haack Formylation of this compound

The Vilsmeier-Haack reaction allows for the introduction of a formyl group (-CHO) onto electron-rich aromatic rings.[6][7][8] The Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and dimethylformamide (DMF), acts as the electrophile.[6][8]

Table 4: General Conditions for Vilsmeier-Haack Formylation

ProductReagentsConditions
4-Formylthis compoundPOCl₃, DMF0°C to room temperature

Experimental Protocol: Synthesis of 4-Formylthis compound

  • Vilsmeier Reagent Formation: In a flask under an inert atmosphere, cool DMF to 0°C and slowly add phosphoryl chloride (POCl₃) dropwise. Stir the mixture at this temperature for a predetermined time to form the Vilsmeier reagent.

  • Reaction: Add a solution of this compound in a suitable solvent to the freshly prepared Vilsmeier reagent at 0°C.

  • Heating: Allow the reaction mixture to warm to room temperature and then heat as necessary to drive the reaction to completion. Monitor by TLC.

  • Work-up: Cool the reaction mixture and pour it into a beaker of crushed ice. Neutralize the mixture with a base (e.g., sodium hydroxide (B78521) solution) until it is alkaline.

  • Purification: Extract the product with an organic solvent. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure and purify the crude 4-formylthis compound by column chromatography or crystallization.

Visualizing the Process: Diagrams

To better understand the experimental workflows and the underlying chemical principles, the following diagrams have been generated.

experimental_workflow cluster_start Starting Material cluster_reactions Electrophilic Aromatic Substitution cluster_products Monosubstituted Products start This compound nitration Nitration (HNO₃, H₂SO₄) start->nitration bromination Bromination (Br₂, Fe) start->bromination acylation Acylation (RCOCl, AlCl₃) start->acylation formylation Formylation (POCl₃, DMF) start->formylation nitro_product 4-Nitrothis compound nitration->nitro_product bromo_product 4-Bromothis compound bromination->bromo_product acyl_product 4-Acylthis compound acylation->acyl_product formyl_product 4-Formylthis compound formylation->formyl_product

Caption: General experimental workflow for monosubstitution.

regioselectivity cluster_products Disubstituted Isomers PCP This compound Intermediate Wheland Intermediate (Arenium Ion) PCP->Intermediate + E⁺ Electrophile Electrophile (E⁺) Electrophile->Intermediate pseudo-gem pseudo-gem Intermediate->pseudo-gem - H⁺ pseudo-ortho pseudo-ortho Intermediate->pseudo-ortho - H⁺ pseudo-meta pseudo-meta Intermediate->pseudo-meta - H⁺ pseudo-para pseudo-para Intermediate->pseudo-para - H⁺

Caption: Regioselectivity in disubstitution of this compound.

References

Application Notes and Protocols: Ring-Opening Metathesis Polymerization of [2.2]Paracyclophane-1,9-diene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the ring-opening metathesis polymerization (ROMP) of [2.2]paracyclophane-1,9-diene and its derivatives. This method offers a powerful route to synthesize poly(p-phenylene vinylene) (PPV) and its derivatives with controlled molecular weights, low dispersities, and the potential for block copolymer formation.[1][2][3][4] The resulting polymers are of significant interest for applications in organic electronics, bioimaging, and drug delivery.[5][6]

Overview of the Polymerization

The high strain energy of this compound-1,9-diene (pCpd), estimated to be greater than 40 kcal/mol, makes it an excellent monomer for ROMP.[1] This process is a chain-growth polymerization that can be well-controlled, leading to defect-free PPVs with narrow molecular weight distributions.[1][7] The use of ruthenium-based catalysts, such as Grubbs' third-generation initiator (G3), allows for a living polymerization, enabling the synthesis of block copolymers by sequential monomer addition.[1][5][8] The resulting polymers typically feature an alternating cis/trans alkene stereochemistry, which can be isomerized to the all-trans configuration upon exposure to UV light.[1]

The general scheme for the ROMP of a substituted this compound-1,9-diene is depicted below:

ROMP_Reaction cluster_products Products Monomer This compound-1,9-diene (Substituted) Polymer Poly(p-phenylene vinylene) (PPV Derivative) Monomer->Polymer ROMP Catalyst Grubbs' Catalyst (e.g., G3)

Caption: General reaction scheme for the ROMP of this compound-1,9-diene.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the ROMP of substituted this compound-1,9-dienes.

Table 1: Polymerization of Functionalized this compound-1,9-dienes [9]

Monomer[Monomer]/[G3] RatioMn (NMR, kDa)Mn (GPC, kDa)PDI (Đ)
OctBr-pCpd105.86.51.12
OctBr-pCpd2011.412.11.15
OctBr-pCpd3017.018.51.18
TEG-pCpd106.27.01.08
TEG-pCpd2012.213.51.10
TEG-pCpd3018.219.81.13
OctAlaBoc-pCpd107.07.81.11
OctAlaBoc-pCpd2013.815.01.14
OctAlaBoc-pCpd3020.622.11.16

Mn = Number-average molecular weight, PDI = Polydispersity Index, GPC = Gel Permeation Chromatography, NMR = Nuclear Magnetic Resonance.

Detailed Experimental Protocols

The following protocols provide a general framework for the synthesis of a this compound-1,9-diene monomer and its subsequent polymerization via ROMP.

Synthesis of a Substituted this compound-1,9-diene Monomer

The synthesis of substituted this compound-1,9-dienes often starts from a corresponding dithia[3.3]paracyclophane. A common method involves a benzyne-induced Stevens rearrangement to contract the ring system.[5][10]

Protocol: Synthesis of 4,7-dioctyl-[2.2]paracyclophane-1,9-diene [10][11]

  • Synthesis of 1,4-bis(bromomethyl)-2,5-bis(octyl)benzene: 1,4-dioctylbenzene (B89298) is heated at reflux in acetic acid with paraformaldehyde and hydrobromic acid for 5 days.

  • Synthesis of the dithia[3.3]paracyclophane: The resulting 1,4-bis(bromomethyl)-2,5-bis(octyl)benzene is reacted with 1,4-benzenedimethanethiol (B89542) in the presence of a base.

  • Benzyne-Induced Stevens Rearrangement: The dithia[3.3]paracyclophane is dissolved in a suitable solvent (e.g., THF). A benzyne (B1209423) precursor, such as 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, and a fluoride (B91410) source, like tetra-n-butylammonium fluoride (TBAF), are added to generate benzyne in situ. This induces the Stevens rearrangement.

  • Oxidation and Elimination: The product from the rearrangement is then oxidized, followed by thermal elimination to yield the final this compound-1,9-diene.

Ring-Opening Metathesis Polymerization (ROMP)

The following is a general protocol for the ROMP of a functionalized this compound-1,9-diene using Grubbs' third-generation catalyst (G3).

Protocol: ROMP of a Functionalized this compound-1,9-diene [9]

  • Monomer and Catalyst Preparation: In a glovebox, the desired amount of the functionalized this compound-1,9-diene monomer is dissolved in an anhydrous solvent (e.g., dichloromethane (B109758) or THF). A stock solution of Grubbs' third-generation catalyst (G3) in the same solvent is prepared.

  • Polymerization: The calculated volume of the G3 catalyst stock solution is added to the monomer solution to achieve the desired monomer-to-initiator ratio. The reaction mixture is stirred at room temperature.

  • Monitoring the Reaction: The progress of the polymerization can be monitored by techniques such as ¹H NMR spectroscopy by observing the disappearance of the monomer peaks.

  • Termination: Once the monomer is fully consumed, the polymerization is terminated by adding an excess of a quenching agent, such as ethyl vinyl ether.

  • Polymer Isolation: The polymer is precipitated by adding the reaction mixture to a non-solvent, such as methanol. The precipitated polymer is then collected by filtration, washed with the non-solvent, and dried under vacuum.

Experimental Workflow and Mechanism

The overall workflow from monomer synthesis to polymer characterization and the catalytic cycle of ROMP are illustrated in the following diagrams.

experimental_workflow cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_characterization Characterization start Starting Materials (e.g., Dithia[3.3]paracyclophane) rearrangement Benzyne-Induced Stevens Rearrangement start->rearrangement oxidation Oxidation rearrangement->oxidation elimination Thermal Elimination oxidation->elimination monomer This compound-1,9-diene Monomer elimination->monomer romp ROMP with Grubbs' Catalyst monomer->romp termination Termination romp->termination isolation Polymer Isolation & Purification termination->isolation polymer Purified PPV Polymer isolation->polymer gpc GPC (Mn, PDI) polymer->gpc nmr NMR Spectroscopy polymer->nmr uvvis UV-Vis & Fluorescence Spectroscopy polymer->uvvis

Caption: Experimental workflow from monomer synthesis to polymer characterization.

ROMP_Mechanism catalyst Grubbs' Catalyst [Ru]=CHR metallocyclobutane Metallocyclobutane Intermediate catalyst->metallocyclobutane + Monomer monomer This compound- 1,9-diene propagating_species Propagating Species metallocyclobutane->propagating_species Ring Opening propagating_species->metallocyclobutane + n Monomers (Propagation) growing_chain Growing Polymer Chain propagating_species->growing_chain

Caption: Simplified mechanism of Ring-Opening Metathesis Polymerization (ROMP).

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Substituted [2.2]Paracyclophanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted [2.2]paracyclophanes. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during the synthesis of these unique chemical scaffolds. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues in your experimental work.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of regioisomers (pseudo-ortho, pseudo-meta, pseudo-para, pseudo-geminal) during electrophilic substitution of [2.2]paracyclophane?

A1: The simultaneous activation of multiple positions on the this compound rings and the complex interplay of electronic and steric effects often lead to the formation of a mixture of regioisomers. The strained benzene (B151609) rings exhibit altered reactivity compared to planar aromatic compounds. For instance, in the iron-catalyzed bromination of this compound, a mixture of pseudo-para (26%), pseudo-ortho (16%), and pseudo-meta (6%) dibromides is typically observed.[1] The reaction conditions, including the catalyst, solvent, and temperature, can significantly influence the regioselectivity.

Q2: My yields for the synthesis of disubstituted [2.2]paracyclophanes are consistently low. What are the common causes?

A2: Low yields are a frequent challenge in this compound chemistry. Several factors can contribute to this issue:

  • Steric Hindrance: The rigid, strained structure of the paracyclophane core can impede the approach of reagents, especially for sterically demanding substituents or substitution patterns. For example, the synthesis of a pseudo-geminal dicarboxylic this compound isomer resulted in an isolated yield of only around 12%, which was attributed to steric hindrance.[2]

  • Side Reactions: Undesired side reactions, such as over-substitution, polymerization, or rearrangement of the cyclophane scaffold, can consume starting materials and reduce the yield of the desired product.[3][4]

  • Purification Losses: The separation of complex mixtures of isomers and byproducts can be difficult and often leads to significant loss of material during chromatographic purification or recrystallization.[2] Practical yields after recrystallization can be significantly lower than the yields estimated from crude reaction mixtures.[2]

Q3: I am observing unexpected rearrangement of my this compound scaffold during a reaction. How can I prevent this?

A3: Rearrangement of the this compound system, for instance to a [2.2]metaparacyclophane derivative, can occur under certain conditions, particularly with strong acids or during nitration.[3][4] To minimize this, consider the following:

  • Milder Reaction Conditions: Employing milder reagents and lower reaction temperatures can often prevent scaffold rearrangement.

  • Choice of Reagents: The choice of reagents is critical. For instance, nitration of this compound is known to be an "unpredictable" reaction that can lead to rearranged side-products.[3][4] Exploring alternative functionalization strategies might be necessary.

  • Protecting Groups: In some cases, the use of protecting groups can stabilize the scaffold and prevent unwanted rearrangements.

Q4: How can I improve the regioselectivity of my substitution reaction?

A4: Achieving high regioselectivity is a key challenge. Strategies to improve it include:

  • Directed Metalation: The use of directing groups can allow for selective metalation and subsequent functionalization at a specific position.

  • Transition-Metal-Catalyzed Cross-Coupling: Reactions like Suzuki-Miyaura, Sonogashira-Hagihara, and Mizoroki-Heck on pre-functionalized [2.2]paracyclophanes (e.g., bromo-substituted) offer a highly regioselective way to introduce a variety of substituents.[1]

  • Microwave-Assisted Synthesis: In some cases, microwave-assisted methods have been shown to improve yields and regioselectivity, for example, in the isomerization of pseudo-para-dibromothis compound to the pseudo-ortho isomer.[1]

  • Careful Control of Reaction Conditions: Systematically screening solvents, temperatures, and catalysts can help to optimize the reaction for a specific isomer.

Troubleshooting Guides

Guide 1: Low Yield in Suzuki-Miyaura Cross-Coupling

Problem: You are experiencing low yields in a Suzuki-Miyaura cross-coupling reaction to synthesize a phenyl-substituted this compound from a bromo-[2.2]paracyclophane precursor.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.

Experimental Protocol Reference: Synthesis of Di- and Tetracarboxylic this compound Derivatives via Suzuki Coupling

  • Reactants: Brominated this compound, 4-(methoxycarbonyl)phenylboronic acid.

  • Catalyst: Pd(PPh₃)₄.

  • Base: K₂CO₃.

  • Solvent: Toluene/H₂O or DMF.

  • Procedure: A mixture of the brominated this compound, boronic acid, Pd(PPh₃)₄, and K₂CO₃ in the chosen solvent system is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction is worked up by extraction and purified by column chromatography or recrystallization.

ReactantProductReported Yield (Isolated)Reference
pseudo-ortho-dibromothis compoundpseudo-ortho-bis(4-carboxyphenyl)this compound~30-35%[2]
pseudo-meta-dibromothis compoundpseudo-meta-bis(4-carboxyphenyl)this compound~30-35%[2]
pseudo-para-dibromothis compoundpseudo-para-bis(4-carboxyphenyl)this compound~30-35%[2]
pseudo-geminal-dibromothis compoundpseudo-geminal-bis(4-carboxyphenyl)this compound~12%[2]
Guide 2: Formation of Multiple Products in Nitration

Problem: Nitration of this compound results in a complex mixture of nitro-isomers, rearranged products, and oxidized byproducts.

Logical Relationship Diagram:

Nitration_Side_Products Start Nitration of this compound DesiredProduct 4-Nitrothis compound (Desired Product) Start->DesiredProduct Main Pathway RearrangedProduct 4-Hydroxy-5-nitro[2.2]metaparacyclophane (Rearranged Side-Product) Start->RearrangedProduct Side Pathway OxidizedProduct Cyclohexadienone Cyclophane (Oxidized Side-Product) Start->OxidizedProduct Side Pathway OverNitration Dinitro[2.2]paracyclophanes (Mixture of Isomers) Start->OverNitration Side Pathway Cause Harsh Reaction Conditions (e.g., conc. HNO3/H2SO4) RearrangedProduct->Cause OxidizedProduct->Cause OverNitration->Cause Solution Optimize reaction conditions: - Lower temperature - Shorter reaction time - Alternative nitrating agents Cause->Solution

Caption: Side products observed during the nitration of this compound.

Experimental Protocol Reference: Nitration of this compound

  • Reagents: this compound, nitric acid, acetic anhydride (B1165640).

  • Procedure: this compound is dissolved in a suitable solvent (e.g., dichloromethane). A solution of nitric acid in acetic anhydride is added dropwise at a low temperature (e.g., 0 °C). The reaction is stirred for a specific time and then quenched with water. The products are extracted and purified by column chromatography.

  • Note: The ratio of products is highly dependent on the reaction conditions, including concentration and temperature.[3][4] Extensive optimization is often required to maximize the yield of the desired 4-nitrothis compound.[3]

ProductTypical OutcomeReference
4-Nitrothis compoundGood yields achievable with optimized conditions.[3]
4-Hydroxy-5-nitro[2.2]metaparacyclophaneObserved as a significant side-product.[3][4]
Cyclohexadienone cyclophaneObserved as a significant side-product.[3][4]

This technical support center provides a starting point for addressing common challenges in the synthesis of substituted [2.2]paracyclophanes. For more specific issues, consulting the primary literature is highly recommended.

References

Technical Support Center: Purification of [2.2]Paracyclophane Isomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC purification of [2.2]paracyclophane isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist with your separation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common strategies for separating this compound isomers by HPLC?

A1: There are two primary strategies for the HPLC separation of this compound isomers:

  • Direct Chiral Separation: This method utilizes a chiral stationary phase (CSP) to directly separate the enantiomers of a chiral this compound derivative.[1][2][3][4]

  • Indirect Chiral Separation (Diastereomeric Derivatization): In this approach, the racemic this compound is reacted with a chiral derivatizing agent to form a mixture of diastereomers.[5] These diastereomers can then be separated on a standard (achiral) stationary phase, such as silica (B1680970) gel.[5]

Q2: Which type of HPLC is typically used for this compound isomer separation?

A2: Both normal-phase and reversed-phase HPLC can be used, depending on the specific isomers and the chosen separation strategy. Normal-phase HPLC with a silica gel column is common for separating diastereomeric derivatives.[5] Chiral separations on CSPs often use polarimetric or UV detectors for peak identification and quantification.[1]

Q3: How can I determine the absolute configuration of the separated this compound enantiomers?

A3: The absolute configuration of separated enantiomers can be determined by comparing their optical rotation values with literature data or through X-ray crystallography of a suitable crystalline derivative.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q4: My this compound isomers are not separating (peak co-elution). What should I do?

A4: Peak co-elution is a common issue in isomer separation.[6] A systematic approach to enhance column selectivity (α) and efficiency (N) is required.

  • Optimize the Mobile Phase:

    • Solvent Strength: Adjust the ratio of your organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane, heptane).[7][8] Increasing the weaker solvent component can increase retention times and potentially improve resolution.

    • Switch Organic Modifier: Different organic modifiers have different selectivities. If you are using isopropanol, consider trying ethanol (B145695) or another suitable alcohol.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, the column chemistry may not be suitable.

    • For direct chiral separations, try a CSP with a different chiral selector. Common choices include polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak IA).[1][8]

  • Adjust Temperature: Lowering the column temperature can sometimes increase chiral selectivity.[6]

  • For Diastereomeric Separation: Ensure the derivatization reaction has gone to completion. Incomplete derivatization will result in the presence of the original enantiomers, which will likely co-elute.

Q5: My retention times are shifting between runs. How can I stabilize them?

A5: Unstable retention times can make peak identification difficult and suggest a problem with the HPLC system's stability or the method's robustness.[6]

  • Check the Pump and Solvent Delivery:

    • Air Bubbles: Ensure the mobile phase is properly degassed to prevent air bubbles in the pump, which can cause flow rate inconsistencies.[6] Purge the pump if necessary.

    • Pump Seals: Worn pump seals can lead to leaks and fluctuating flow rates.

  • Mobile Phase Preparation: Prepare fresh mobile phase daily. Evaporation of the more volatile solvent component can alter the mobile phase composition and affect retention times.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections.

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as ambient temperature changes can affect retention times.[9]

Q6: I am observing high or fluctuating backpressure. What is the cause and how can I fix it?

A6: High or unstable backpressure often indicates a blockage within the HPLC system.[6][10]

  • Identify the Source of Blockage: Systematically disconnect components, starting from the detector and moving backward, to pinpoint the source of the high pressure.

  • Check for Blocked Frits: The column inlet frit can become clogged with particulate matter from the sample or mobile phase.[10] If the manufacturer's instructions permit, try back-flushing the column.

  • Sample Preparation: Ensure your samples are fully dissolved and filtered through a 0.22 µm syringe filter before injection to remove any particulates.

  • Buffer Precipitation: If using buffers in your mobile phase, ensure they are fully dissolved and that the mobile phase composition does not cause them to precipitate.[11]

Q7: My peaks are tailing or fronting. How can I improve the peak shape?

A7: Poor peak shape can compromise the accuracy of quantification. Peak tailing is a frequent issue, often caused by secondary interactions between the analyte and the stationary phase.[6]

  • Adjust Mobile Phase pH: For ionizable this compound derivatives, small changes in the mobile phase pH can significantly impact peak shape.

  • Use Additives: For basic compounds, adding a small amount of a competing base (e.g., diethylamine) to the mobile phase can improve peak shape.

  • Sample Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.

  • Column Contamination: Contaminants from previous injections can build up on the column and cause peak shape issues.[9] Use a suitable washing procedure to clean the column.

Quantitative Data Summary

The following table summarizes representative HPLC conditions and results for the separation of this compound isomers from the literature.

CompoundColumnMobile PhaseFlow Rate (mL/min)DetectionRetention Times (min)Reference
(±)-[2.2]Paracyclophane-4-thiol enantiomersIA column (5 µm; 250 x 4.6 mm)n-heptane/EtOH/MeOH (95:2.5:2.5)1.0210 nm5.16 and 5.96[1]
Diastereomeric amides of (±)-[2.2]paracyclophane-4-carboxylic acidSilica gelNot specifiedNot specifiedNot specifiedWell-separated peaks[5]
Planar chiral bisoxazoline ligandsAS-H columnhexane/isopropanol (97/3)1.0254 nm11.8 (major), 15.3 (minor)[7]
This compound-derived cyclic N-sulfonyliminesChiralcel OD-H columnn-hexane/i-PrOH (60:40)0.6254 nm19.6 (major), 23.8 (minor)[8]

Experimental Protocols

Protocol 1: Chiral HPLC Separation of (±)-[2.2]Paracyclophane-4-thiol

This protocol is adapted from the literature for the direct enantiomeric separation of a this compound derivative.[1]

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a photodiode array detector.

  • Column: IA chiral column (5 µm particle size; 250 x 4.6 mm).

  • Mobile Phase: Prepare a mobile phase consisting of n-heptane, ethanol, and methanol (B129727) in a ratio of 95:2.5:2.5 (v/v/v). Degas the mobile phase before use.

  • Flow Rate: Set the flow rate to 1.0 mL/min.

  • Column Temperature: Maintain the column temperature at 20 °C.

  • Detection: Monitor the elution at a wavelength of 210 nm.

  • Sample Preparation: a. Accurately weigh a small amount of the racemic (±)-[2.2]paracyclophane-4-thiol. b. Dissolve the sample in the mobile phase to a suitable concentration. c. Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial.

  • Injection: Inject an appropriate volume of the prepared sample onto the column.

  • Data Analysis: Identify and integrate the peaks corresponding to the two enantiomers. The expected retention times are approximately 5.16 min and 5.96 min.

Visualizations

Below is a logical workflow for troubleshooting common HPLC issues during the purification of this compound isomers.

HPLC_Troubleshooting_Workflow start Problem Observed no_separation No Separation / Co-elution start->no_separation shifting_rt Shifting Retention Times start->shifting_rt high_pressure High Backpressure start->high_pressure bad_peak_shape Poor Peak Shape start->bad_peak_shape optimize_mp Optimize Mobile Phase (Solvent Ratio, Solvent Type) no_separation->optimize_mp Step 1 check_pump Check Pump & Degas Mobile Phase shifting_rt->check_pump Step 1 find_blockage Isolate Source of Blockage high_pressure->find_blockage Step 1 adjust_ph Adjust Mobile Phase pH bad_peak_shape->adjust_ph Step 1 change_column Change Stationary Phase (Different CSP) optimize_mp->change_column If not resolved adjust_temp Adjust Temperature change_column->adjust_temp If not resolved resolved Problem Resolved adjust_temp->resolved equilibrate Ensure Full Column Equilibration check_pump->equilibrate If not resolved use_oven Use Column Oven equilibrate->use_oven If not resolved use_oven->resolved check_frit Check/Clean Column Frit find_blockage->check_frit If not resolved filter_sample Filter Sample check_frit->filter_sample If not resolved filter_sample->resolved use_additives Use Mobile Phase Additives adjust_ph->use_additives If not resolved check_load Check Sample Load use_additives->check_load If not resolved check_load->resolved

Caption: Troubleshooting workflow for HPLC purification of this compound isomers.

References

overcoming steric hindrance in pseudo-geminal substitution of [2.2]paracyclophane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with [2.2]paracyclophane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance in the pseudo-geminal substitution of this unique scaffold.

Troubleshooting Guide

This guide addresses common issues encountered during the pseudo-geminal substitution of this compound, with a focus on overcoming steric hindrance.

Problem Possible Causes Suggested Solutions
Low or no yield of the desired pseudo-geminal product. Severe steric hindrance between the incoming substituent and the existing paracyclophane structure, particularly the opposing benzene (B151609) ring and ethano bridges.[1][2]1. Use of smaller, less sterically demanding reagents: Opt for reagents with minimal bulk to reduce steric clashes during the transition state. 2. Modification of reaction conditions: Increase the reaction temperature to provide the necessary activation energy to overcome the steric barrier. The use of microwave irradiation can also be beneficial.[3] 3. Employ a catalyst: Utilize a catalyst that can facilitate the reaction at a lower energy pathway, potentially by altering the transition state geometry to be more favorable.[4]
Formation of undesired regioisomers (e.g., pseudo-ortho, pseudo-meta, or pseudo-para). The thermodynamic stability of other isomers may be greater than the pseudo-geminal product due to steric repulsion between the closely positioned substituents in the pseudo-geminal configuration.[3][5]1. Kinetic control: Run the reaction at a lower temperature to favor the kinetically preferred product, which may be the pseudo-geminal isomer in some cases. 2. Directing groups: Employ a directing group on the monosubstituted paracyclophane that favors substitution at the pseudo-geminal position. 3. Isomerization: In some cases, it may be possible to isomerize an undesired regioisomer to the desired pseudo-geminal product under specific thermal or catalytic conditions.
Failure of direct amination for pseudo-geminal substitution. The bulkiness of the azide (B81097) nucleophile and the congested nature of the pseudo-geminal position prevent successful direct substitution of a leaving group like bromine.[6]1. Alternative synthetic route: Instead of direct amination, consider a multi-step approach such as a 'one-pot' oxidation-Lossen rearrangement of a this compound oxime to introduce the amino group.[6]
Difficulty in achieving disubstitution on both rings. The deactivating effect of the first substituent can make the second substitution more difficult. Steric hindrance also increases significantly with the introduction of the first group.1. Use of highly reactive electrophiles or nucleophiles for the second substitution step. 2. Stepwise functionalization: Isolate the monosubstituted product and then optimize the conditions for the second substitution.

Frequently Asked Questions (FAQs)

Q1: Why is pseudo-geminal substitution on this compound so challenging?

A1: The primary challenge is the significant steric hindrance inherent to the this compound scaffold. The close proximity of the two benzene rings (approximately 3 Å apart) and the shielding effect of the ethano bridges create a sterically congested environment at the pseudo-geminal positions (C4 and C15). This congestion can hinder the approach of reagents and increase the activation energy of the reaction, leading to low yields or the formation of more thermodynamically stable regioisomers.[1][2][3][5]

Q2: What are the key factors influencing the regioselectivity of substitution on this compound?

A2: Regioselectivity is influenced by a combination of electronic and steric factors. The electronic nature of existing substituents on the ring directs incoming groups. However, the unique 3D structure of this compound means that steric effects and transannular interactions (electronic communication between the two rings) play a crucial role in determining the final substitution pattern.[5]

Q3: Are there any catalytic methods that have proven effective for pseudo-geminal functionalization?

A3: Yes, various transition-metal-catalyzed cross-coupling reactions have been successfully employed for the functionalization of this compound. For instance, palladium-catalyzed reactions have been used to form C-C and C-N bonds.[7] The choice of catalyst and ligand is critical to overcoming steric hindrance and achieving the desired regioselectivity. Cobalt-catalyzed C-H functionalization has also been reported for accessing sterically demanding positions.[4]

Q4: Can computational chemistry help in predicting the outcome of these reactions?

A4: Computational modeling can be a valuable tool to predict the steric and electronic effects on the reactivity of this compound derivatives. Density Functional Theory (DFT) calculations, for example, can help in understanding the stability of different regioisomers and the energy barriers for their formation, thus guiding the design of more effective synthetic strategies.

Experimental Protocols

Detailed Methodology for the Synthesis of 4,15-Bis(acetyl)this compound

This protocol describes a successful pseudo-geminal disubstitution of this compound.

Materials:

  • 4,15-Bis(carboxyl)this compound

  • Methyl lithium (MeLi) (1.6 M in Et₂O)

  • Copper(I) cyanide (CuCN)

  • Diethyl ether (Et₂O), anhydrous

  • Ammonium chloride (NH₄Cl) solution, saturated

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Ethanol (B145695)

Procedure:

  • To a suspension of CuCN (0.9 g, 10 mmol) in anhydrous Et₂O (20 mL), add MeLi (12.5 mL, 20 mmol, 1.6 M in Et₂O) dropwise at 0 °C.

  • After stirring for 5 minutes, add 4,15-bis(carboxyl)this compound (0.296 g, 1 mmol) to the reaction mixture.

  • Continue stirring at 0 °C for 20 minutes.

  • Quench the reaction by adding a saturated solution of NH₄Cl.

  • Extract the aqueous layer with CH₂Cl₂.

  • Dry the combined organic layers over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol to yield 4,15-bis(acetyl)this compound as colorless crystals.

Yield: 93%[8]

Visualizations

Reaction Workflow: Overcoming Steric Hindrance in Pseudo-geminal Amination

G cluster_0 Direct Amination (Often Fails) cluster_1 Alternative 'One-Pot' Oxidation-Lossen Rearrangement start_direct Bromothis compound reagent_direct NaN3 start_direct->reagent_direct Direct Substitution hindrance Steric Hindrance reagent_direct->hindrance product_direct Pseudo-geminal Aminothis compound (Low to No Yield) hindrance->product_direct Prevents Reaction start_alt This compound Oxime oxidation Oxidation start_alt->oxidation rearrangement Lossen Rearrangement oxidation->rearrangement product_alt Pseudo-geminal Aminothis compound (Successful) rearrangement->product_alt

Caption: Comparison of a direct amination approach, often failing due to steric hindrance, with a successful alternative multi-step synthesis for pseudo-geminal aminothis compound.

Logical Relationship: Factors Influencing Pseudo-geminal Substitution

G cluster_0 Reaction Parameters cluster_1 Molecular Properties Reagents Reagent Steric Bulk Outcome Reaction Outcome (Yield & Regioselectivity) Reagents->Outcome Conditions Reaction Conditions (Temp, Time) Conditions->Outcome Catalyst Catalyst Choice Catalyst->Outcome Steric_Hindrance Inherent Steric Hindrance of Scaffold Steric_Hindrance->Outcome Electronic_Effects Electronic Effects of Substituents Electronic_Effects->Outcome

Caption: Key factors influencing the success of pseudo-geminal substitution on the this compound scaffold.

References

troubleshooting parylene polymerization from [2.2]paracyclophane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with parylene polymerization from [2.2]paracyclophane.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the parylene deposition process.

Question: Why is my parylene film delaminating or showing poor adhesion?

Possible Causes and Solutions:

  • Surface Contamination: The substrate surface must be meticulously clean for proper adhesion.[1][2][3][4] Contaminants like oils, greases, dust, or flux residues can prevent the parylene from bonding effectively.[1][5]

    • Solution: Implement a rigorous pre-deposition cleaning protocol. This may include using appropriate solvents and surfactants to remove both ionic and non-ionic contaminants.[2] For critical applications, consider plasma cleaning as a final preparation step to ensure an optimally prepared surface.[2]

  • Incompatible Substrate Material: Parylene's adhesion varies depending on the substrate. Adhesion to noble metals like gold and silver, as well as stainless steel, can be weak.[1][5]

    • Solution: For substrates with poor inherent adhesion, use an adhesion promoter such as A-174 silane (B1218182).[5][6] This creates a chemical bridge between the substrate and the parylene film, significantly improving bond strength.[5]

  • Moisture on the Substrate: Any moisture present on the substrate surface can interfere with adhesion and lead to delamination.[7]

    • Solution: Ensure substrates are thoroughly dried before being placed in the deposition chamber. Degassing components prior to coating can also help remove trapped moisture.[2]

  • Incorrect Parylene Type: Different types of parylene (N, C, D, etc.) have different properties and adhesion characteristics.[4]

    • Solution: Verify that the chosen parylene type is compatible with the substrate material.[1][4]

Question: My parylene film is cracking. What is causing this?

Possible Causes and Solutions:

  • Excessive Film Thickness: Thicker parylene films can be more prone to cracking due to internal stresses.[2][7][8]

    • Solution: Avoid excessively thick coatings. Work with your coating provider or consult literature to determine the optimal thickness for your specific application.[2]

  • Thermal Stress: Significant temperature fluctuations during or after the deposition process can induce stress in the film, leading to cracks.[2][8] This is particularly relevant for applications with a wide operating temperature range.

    • Solution: Select a parylene type with appropriate thermal stability for your application (e.g., Parylene D for higher temperatures).[2] For applications involving thermal cycling, consider using a more flexible parylene variant or incorporating a stress-relief layer.[2]

  • Environmental Stress Cracking (ESC): Exposure to certain chemicals or even high humidity can cause cracking in the parylene film, especially when under mechanical stress.[2][3]

    • Solution: Ensure the chosen parylene type has the necessary chemical resistance for the intended environment.

Question: I am observing bubbles, pinholes, or a cloudy appearance in my parylene film. What should I do?

Possible Causes and Solutions:

  • Trapped Air or Moisture: Outgassing from the substrate or trapped moisture can lead to the formation of bubbles and pinholes in the coating.[2]

    • Solution: Thoroughly degas all components before the coating process to remove any trapped volatiles.[2]

  • Incomplete Dimer Cleavage: If the pyrolysis temperature is too low, the this compound dimer may not fully crack into the reactive monomer, resulting in a cloudy or hazy film.

    • Solution: Ensure the pyrolysis furnace is reaching the correct temperature for the specific parylene type being used. Slower deposition rates can also improve film quality by allowing more time for the dimer to cleave.[9]

  • High Deposition Rate: A deposition rate that is too high can lead to poor quality films with imperfections.[10]

    • Solution: Optimize deposition parameters, including pressure and temperature, to achieve a uniform and pinhole-free coating.[2] Thicker coatings (greater than 5 µm) generally offer better moisture barrier properties and are less prone to pinholes.[2]

Question: The parylene coating thickness is not uniform. How can I improve this?

Possible Causes and Solutions:

  • Shadowing Effects: The line-of-sight nature of the deposition process can be affected by the geometry of the substrate and the fixturing within the chamber, leading to thinner coatings in certain areas.[11][12]

    • Solution: Optimize the placement and rotation of substrates within the deposition chamber to ensure all surfaces are evenly exposed to the monomer vapor.[11]

  • Non-Uniform Monomer Flow: The distribution of the monomer gas within the deposition chamber can affect coating uniformity.[11]

    • Solution: Adjust the manifold or nozzle placement to improve the uniformity of the monomer flow across the substrates.[11]

  • Incorrect Chamber Pressure: The chamber pressure controls the mean free path of the monomer molecules and their ability to penetrate into small features.[11]

    • Solution: Maintain the chamber pressure within the optimal range for uniform deposition. A typical low-pressure vacuum is used to ensure uniformity.[11]

Frequently Asked Questions (FAQs)

What is the fundamental process of parylene polymerization from this compound?

The process, known as the Gorham process, involves three main steps:

  • Vaporization (Sublimation): The solid this compound dimer is heated (around 150°C) under vacuum, causing it to turn directly into a gas.[13][14]

  • Pyrolysis: The gaseous dimer is then passed through a high-temperature furnace (typically 600-700°C) where it cleaves into reactive p-xylylene monomers.[15][16]

  • Deposition (Polymerization): The monomer gas enters a room-temperature deposition chamber where it spontaneously polymerizes onto all surfaces, forming a thin, conformal film.[15][17]

What are the key process parameters to control during parylene deposition?

The critical parameters include the sublimation temperature, pyrolysis temperature, chamber pressure, and deposition rate.[11] Precise control of these parameters is essential for achieving a high-quality, uniform coating.

How can I remove a parylene coating if rework is needed?

Parylene is chemically resistant and difficult to remove.[7][17] Removal is typically done through mechanical methods like micro-abrasion or by carefully cutting it away with a scalpel.[18] In some cases, plasma etching can also be used.[18]

Can I coat over an existing parylene layer?

Yes, it is possible to apply a new layer of parylene over an existing one.[19] However, this will result in two distinct layers rather than a single, homogeneous coating.[19]

Quantitative Data

The following table summarizes typical process parameters for different types of parylene. These values can vary depending on the specific deposition system and application.

ParameterParylene NParylene CParylene D
Dimer Sublimation Temperature ~160°C~175°CNot Specified
Pyrolysis Temperature ~650°C~690°CNot Specified
Deposition Pressure Base + 55 vacuum unitsBase + 15 vacuum unitsNot Specified
Deposition Rate ~0.762 µm/hour~5.08 µm/hourFaster than C

Data sourced from Duke SMIF.[10] Note: "vacuum units" are specific to the controller mentioned in the source and approximate to mTorr in a certain range.

Experimental Protocols

Detailed Methodology for Parylene Deposition:

  • Substrate Preparation:

    • Thoroughly clean all substrates to be coated to remove any organic and inorganic contaminants. This may involve solvent cleaning, ultrasonic cleaning, and a final rinse with deionized water.

    • For substrates with poor adhesion, apply an adhesion promoter like A-174 silane according to the manufacturer's instructions.

    • Ensure substrates are completely dry before loading into the deposition chamber.

  • Loading the System:

    • Weigh the desired amount of this compound dimer and place it in the vaporizer boat. The amount of dimer will determine the final film thickness.[11]

    • Load the prepared substrates onto the fixtures in the deposition chamber, ensuring proper spacing to avoid shadowing.[11]

  • System Pump-Down:

    • Close and seal the deposition system.

    • Start the vacuum pump to evacuate the system to the desired base pressure (typically in the mTorr range).[19]

    • Initiate the cooling of the cold trap to capture unreacted monomer.

  • Deposition Process:

    • Heat the vaporizer to the specified sublimation temperature for the parylene type being used.[15]

    • Heat the pyrolysis furnace to the specified cracking temperature.[15]

    • The vaporized dimer will flow through the pyrolysis furnace, crack into monomers, and then enter the deposition chamber.

    • The monomers will polymerize on all surfaces within the room-temperature deposition chamber.[17]

    • Monitor the chamber pressure and deposition thickness (if a monitor is available) throughout the process.

  • Process Completion and Unloading:

    • Once the desired thickness is achieved, turn off the vaporizer and pyrolysis heaters.

    • Allow the system to cool down.

    • Vent the chamber to atmospheric pressure.

    • Carefully unload the coated substrates.

Visualizations

experimental_workflow cluster_prep Preparation cluster_process Deposition Process cluster_post Post-Processing sub_prep Substrate Cleaning & Adhesion Promotion load_dimer Load Dimer pump_down Pump Down to Base Pressure sub_prep->pump_down load_sub Load Substrates vaporization Vaporization (Sublimation) pump_down->vaporization pyrolysis Pyrolysis (Cracking) vaporization->pyrolysis deposition Deposition (Polymerization) pyrolysis->deposition cool_down System Cool Down deposition->cool_down vent Vent to Atmosphere cool_down->vent unload Unload Coated Substrates vent->unload troubleshooting_flow start Parylene Film Issue Identified q1 Poor Adhesion or Delamination? start->q1 s1 Check Surface Cleanliness Use Adhesion Promoter Verify Material Compatibility q1->s1 Yes q2 Film Cracking? q1->q2 No end_node Issue Resolved s1->end_node s2 Optimize Film Thickness Select Appropriate Parylene Type Control Thermal Stress q2->s2 Yes q3 Bubbles, Pinholes, or Cloudy Appearance? q2->q3 No s2->end_node s3 Degas Substrates Verify Pyrolysis Temperature Optimize Deposition Rate q3->s3 Yes q4 Non-Uniform Thickness? q3->q4 No s3->end_node s4 Optimize Substrate Fixturing Adjust Monomer Flow Control Chamber Pressure q4->s4 Yes q4->end_node No s4->end_node

References

optimizing reaction conditions for Suzuki coupling of [2.2]paracyclophanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki cross-coupling of [2.2]paracyclophanes.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the Suzuki cross-coupling of [2.2]paracyclophanes?

A1: Suzuki cross-coupling reactions involving [2.2]paracyclophane moieties can present several difficulties. The free boronic acid of this compound is unstable, necessitating the use of more stable derivatives.[1][2] While boronic esters are alternatives, the methyl esters are often unstable, and pinacol (B44631) esters may not readily undergo the cross-coupling reaction.[1][2] A successful approach involves the use of bench-stable this compound trifluoroborate salts.[1][2]

Q2: What is a common side reaction to be aware of?

A2: A significant side reaction is the hydrodeboronation of the trifluoroborate starting material under the cross-coupling conditions.[1][2] This leads to the formation of a defunctionalized this compound byproduct, which can reduce the yield of the desired coupled product.[1][2] For instance, in couplings with hindered substrates, this side product can account for up to 52% of the used starting material.[2]

Q3: Are phosphine (B1218219) ligands necessary for this reaction?

A3: Not always. In fact, for the Suzuki coupling of this compound trifluoroborates with pyridyl and pyrimidyl bromides, the addition of common phosphine ligands such as SPhos and XPhos has been shown to decrease the reaction yield.[1][2] An air-stable palladium(II) acetate (B1210297) catalyst can be effective without the need for additional ligands or additives.[1][2]

Q4: What are the recommended solvents for this reaction?

A4: While benzene (B151609) has been identified as an excellent solvent for the Suzuki cross-coupling of this compound trifluoroborates, the less hazardous toluene (B28343) can be used with only a negligible decrease in yield (<3%).[1][2] Due to solubility issues with the paracyclophane derivatives, commonly used solvents in Suzuki reactions like methanol (B129727) or ethanol (B145695) may not be suitable.[1][2] A mixed solvent system of toluene and water (e.g., 3:1 ratio) is often employed.[1][2]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Yield Inefficient catalyst system.Palladium(II) acetate has been shown to provide superior yields compared to other common palladium(II) or palladium(0) sources for this specific reaction.[1][2]
Unstable boronic acid derivative.Use of bench-stable potassium this compound trifluoroborate is recommended as it can generate the boronic acid in situ.[1][2]
Inappropriate base.Cesium carbonate has been found to be an effective base. Optimization of the base is crucial; for example, switching to cesium carbonate and lowering the temperature improved yields.[1]
Suboptimal reaction temperature.Higher temperatures do not necessarily lead to better yields and can promote side reactions. An optimal temperature of around 70-80°C has been reported.[1][2]
Poor solubility of reactants.A toluene/water solvent mixture (3:1) is a good starting point to address the solubility challenges of this compound derivatives.[1][2]
Significant Formation of Defunctionalized this compound Hydrodeboronation side reaction.This side reaction is inherent to the trifluoroborate starting material under the coupling conditions.[1][2] Optimizing other reaction parameters like temperature and reaction time can help maximize the yield of the desired product.
Extended reaction times.Longer reaction times have not been shown to be beneficial and may contribute to the degradation of starting materials. A reaction time of 24 hours is a reasonable starting point.[1][2]
Formation of Homocoupling Byproducts Presence of oxygen in the reaction.Ensure all solvents and reagents are thoroughly degassed before use and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[3]
Formation of Dehalogenated Byproducts Side reaction of the aryl halide.This can occur after oxidative addition, where a hydride ligand is formed and reductively eliminates with the aryl group.[4] Optimizing reaction conditions such as temperature, base, and solvent can help favor the cross-coupling pathway.[3]

Quantitative Data Summary

Table 1: Optimization of Reaction Conditions for the Suzuki Coupling of Potassium 4-Trifluoroboratethis compound with 2-Bromopyridine.

EntryBaseTemperature (°C)Time (h)Yield (%)
1Cs₂CO₃702442
2-802427
3-9024-
4-8048-

Data extracted from a study on the Suzuki cross-coupling of this compound trifluoroborates.[1]

Experimental Protocols

Preparation of Potassium 4-Trifluoroboratethis compound

  • Under an argon atmosphere, dissolve 4-bromothis compound (1.00 equiv) in anhydrous tetrahydrofuran (B95107) (THF).

  • Cool the solution to -78 °C.

  • Add n-butyllithium (nBuLi, 1.10 equiv) dropwise via syringe.

  • Stir the resulting yellow solution for 1 hour at -78 °C.

  • Quench the reaction with triisopropylborate (1.50 equiv).

  • Allow the now colorless solution to slowly warm to room temperature overnight.

  • Add an aqueous solution of potassium hydrogen difluoride (KHF₂, 6.00 equiv) via syringe.

  • Stir the mixture vigorously for 3 hours.[1][2]

General Suzuki Cross-Coupling Procedure

  • In a vial equipped with a magnetic stir bar, add potassium 4-trifluoroboratethis compound (1.25 equiv), cesium carbonate (4.00 equiv), palladium acetate (0.05 equiv), and the respective aryl bromide (1.00 equiv, if solid).

  • Evacuate the vial and backfill with argon three times to ensure an inert atmosphere.

  • Add the solvent mixture (e.g., toluene/water 3:1, 6.00 mL/mmol).

  • If the aryl bromide is a liquid, add it via syringe (1.00 equiv).

  • Place the vial in a heating block and heat to 80 °C for 24 hours.

  • After the reaction is complete, cool the mixture to ambient temperature and quench with a saturated aqueous solution.[1][2]

Visualizations

Suzuki_Workflow cluster_prep Starting Material Preparation cluster_coupling Suzuki Coupling Reaction Bromo Bromo PCP 4-Bromothis compound Lithiation Lithiation (nBuLi, -78°C) Borylation Borylation (Triisopropylborate) Lithiation->Borylation Trifluoroborate_Formation Trifluoroborate Salt Formation (KHF₂) Borylation->Trifluoroborate_Formation PCP_BF3K Potassium 4-Trifluoroborate This compound Trifluoroborate_Formation->PCP_BF3K BromoPCP BromoPCP BromoPCP->Lithiation Reactants Combine Reactants: - PCP-BF3K - Aryl Halide - Pd(OAc)₂ - Cs₂CO₃ Inert_Atmosphere Inert Atmosphere (Argon Purge) Reactants->Inert_Atmosphere Solvent Add Solvent (Toluene/Water) Inert_Atmosphere->Solvent Heating Heat Reaction (80°C, 24h) Solvent->Heating Workup Quench & Workup Heating->Workup Product Coupled Product Workup->Product

Caption: Experimental workflow for the synthesis and Suzuki coupling of this compound trifluoroborate.

Troubleshooting_Logic Start Low Yield or Reaction Failure Check_Catalyst Is Pd(OAc)₂ being used? Start->Check_Catalyst Check_Base Is Cs₂CO₃ the base? Check_Catalyst->Check_Base Yes Consider_Catalyst Action: Use Pd(OAc)₂ Check_Catalyst->Consider_Catalyst No Check_Temp Is temperature ~70-80°C? Check_Base->Check_Temp Yes Consider_Base Action: Switch to Cs₂CO₃ Check_Base->Consider_Base No Check_Solvent Using Toluene/Water? Check_Temp->Check_Solvent Yes Adjust_Temp Action: Optimize temperature Check_Temp->Adjust_Temp No Check_Inertness Is the system inert? Check_Solvent->Check_Inertness Yes Adjust_Solvent Action: Use Toluene/Water Check_Solvent->Adjust_Solvent No Degas_System Action: Degas reagents and purge with Argon Check_Inertness->Degas_System No Success Improved Yield Check_Inertness->Success Yes Consider_Catalyst->Check_Base Consider_Base->Check_Temp Adjust_Temp->Check_Solvent Adjust_Solvent->Check_Inertness Degas_System->Success

Caption: Troubleshooting logic for optimizing Suzuki coupling of [2.2]paracyclophanes.

References

Technical Support Center: Kinetic Resolution of Racemic [2.2]Paracyclophanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the kinetic resolution of racemic [2.2]paracyclophanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for the kinetic resolution of racemic [2.2]paracyclophanes?

A1: The main strategies for the kinetic resolution of racemic [2.2]paracyclophanes involve enantioselective reactions catalyzed by enzymes (e.g., lipases), transition metals (e.g., palladium, ruthenium, cobalt), or small organic molecules (organocatalysts) such as chiral phosphoric acids and isothioureas.[1][2] These methods rely on the differential reaction rates of the two enantiomers in the racemic mixture with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer and the formation of an enantioenriched product.

Q2: My lipase-catalyzed kinetic resolution of a hydroxy-functionalized [2.2]paracyclophane shows low enantioselectivity. What are the potential causes and solutions?

A2: Low enantioselectivity in lipase-catalyzed resolutions can stem from several factors:

  • ** suboptimal Temperature:** Higher temperatures can decrease the enzyme's enantioselectivity. Lowering the reaction temperature, sometimes to as low as -40°C, can significantly enhance the enantiomeric excess (ee).

  • Inappropriate Solvent: The nature of the organic solvent can greatly influence enzyme activity and selectivity. It is advisable to screen a variety of solvents with different polarities.

  • Incorrect Acyl Donor: The choice of acyl donor is crucial. Vinyl acetates are commonly used, but for some substrates, other acyl donors may provide better results.

  • Enzyme Choice: Not all lipases are suitable for every substrate. Screening different lipases, such as Candida antarctica lipase (B570770) B (CAL-B) or Pseudomonas cepacia lipase, is recommended to find the most selective one for your specific this compound derivative.[3][4]

Q3: I am observing poor conversion in my palladium-catalyzed kinetic resolution of an amino-[2.2]paracyclophane derivative. What should I check?

A3: Poor conversion in palladium-catalyzed kinetic resolutions can be attributed to several issues:

  • Catalyst Deactivation: The palladium catalyst may be deactivating over the course of the reaction. Ensure that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst.

  • Ligand Choice: The chiral ligand is critical for both reactivity and selectivity. The choice of ligand should be optimized for the specific substrate and reaction type.

  • Base and Additives: The nature and stoichiometry of the base can significantly impact the reaction rate. Experiment with different bases and consider the use of additives that can facilitate the catalytic cycle.

  • Substrate Purity: Impurities in the racemic starting material can sometimes interfere with the catalyst, leading to lower conversion. Ensure the purity of your this compound substrate.

Q4: What is the maximum theoretical yield for a kinetic resolution, and how can I improve upon it?

A4: The maximum theoretical yield for the recovery of one enantiomer in a classic kinetic resolution is 50%. This is an inherent limitation of the technique, as one enantiomer is consumed to form the product. To overcome this, you might consider a dynamic kinetic resolution (DKR). In DKR, the unreactive enantiomer is racemized in situ, allowing for a theoretical yield of up to 100% of a single product enantiomer. This requires a compatible racemization catalyst that does not interfere with the kinetic resolution catalyst.

Troubleshooting Guides

Guide 1: Lipase-Catalyzed Acylation of 4-Hydroxythis compound
Issue Potential Cause Troubleshooting Steps
Low Enantioselectivity (ee) High reaction temperature.Decrease the reaction temperature. For some lipases, temperatures as low as -15°C to -40°C have been shown to improve enantioselectivity.
Suboptimal solvent.Screen a range of organic solvents (e.g., toluene (B28343), hexane, tert-butyl methyl ether).
Incompatible lipase.Test different commercially available lipases, such as Candida antarctica lipase B (Novozym 435) or Pseudomonas fluorescens lipase.[3]
Slow Reaction Rate Poor enzyme activity in the chosen solvent.Ensure the solvent is anhydrous, as water can hydrolyze the acyl donor and product. Consider using a solvent in which the enzyme exhibits higher activity.
Insufficient enzyme loading.Increase the amount of lipase.
Product Racemization Undesired intramolecular acylation.This can sometimes be an issue with certain substrates, leading to in situ racemization. Modifying the substrate or reaction conditions may be necessary.
Guide 2: Palladium-Catalyzed Kinetic Resolution of Amido[2.2]paracyclophanes
Issue Potential Cause Troubleshooting Steps
Low Selectivity Factor (s) Incorrect ligand for the substrate.The choice of chiral ligand is crucial. Screen different chiral phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands.
Non-optimal reaction temperature.Vary the reaction temperature. Both increases and decreases in temperature can affect selectivity depending on the specific system.
Inconsistent Results Catalyst leaching or heterogeneity.If using a supported palladium catalyst, leaching of palladium into the solution can lead to a homogeneous reaction with different selectivity. Analyze the palladium content in the solution.
Air or moisture sensitivity.Ensure all reagents and solvents are dry and the reaction is conducted under a strictly inert atmosphere.
Formation of Side Products Dimerization or other side reactions.This can occur with electron-rich aromatic systems. Adjusting the reaction concentration or temperature may help to minimize side product formation.

Experimental Protocols

Protocol 1: Isothiourea-Catalyzed Kinetic Resolution of rac-4-Hydroxythis compound

This protocol is adapted from the work of M. Waser and colleagues.

Materials:

  • rac-4-Hydroxythis compound

  • (2S,3R)-HyperBTM (ITU 2) catalyst

  • Isobutyric anhydride (B1165640)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous toluene

Procedure:

  • To a Schlenk flask under an argon atmosphere, add rac-4-hydroxythis compound (1.0 eq) and the HyperBTM catalyst (0.1 eq).

  • Add anhydrous toluene to dissolve the solids.

  • Add DIPEA (0.6 eq) to the solution.

  • Cool the reaction mixture to -40°C.

  • Add isobutyric anhydride (1.1 eq) dropwise.

  • Stir the reaction at -40°C and monitor the conversion by HPLC or TLC.

  • Once the desired conversion is reached (e.g., ~57%), quench the reaction by adding methanol.

  • Remove the solvent under reduced pressure and purify the remaining starting material and the ester product by column chromatography.

Quantitative Data Summary:

CatalystSolventTemp (°C)Conversion (%)s-factoree (alcohol) (%)ee (ester) (%)
HyperBTM (ITU 2)Toluene-4057209471

Visualizations

Workflow for Lipase-Catalyzed Kinetic Resolution

Lipase_KR cluster_reaction Enzymatic Acylation racemate Racemic this compound-OH ((R)-PCP-OH + (S)-PCP-OH) racemate->reaction_center lipase Lipase (e.g., CAL-B) lipase->reaction_center acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction_center product Enantioenriched Ester ((R)-PCP-OAc) unreacted_sm Enantioenriched Alcohol ((S)-PCP-OH) reaction_center->product k_fast reaction_center->unreacted_sm k_slow

Caption: General workflow for the lipase-catalyzed kinetic resolution of a racemic hydroxy-[2.2]paracyclophane.

Logical Relationship of Kinetic Resolution Strategies

KR_Strategies cluster_catalysis_type Catalysis Type cluster_products Products racemic_pcp Racemic this compound Derivative enzymatic Enzymatic (e.g., Lipase) racemic_pcp->enzymatic metal Transition Metal (e.g., Pd, Ru, Co) racemic_pcp->metal organo Organocatalytic (e.g., CPA, Isothiourea) racemic_pcp->organo acylation acylation enzymatic->acylation Acylation/ Hydrolysis cross_coupling cross_coupling metal->cross_coupling Cross-Coupling/ Addition acylation_amination acylation_amination organo->acylation_amination Acylation/ Amination enantioenriched_product Enantioenriched Product acylation->enantioenriched_product enantioenriched_sm Enantioenriched Starting Material acylation->enantioenriched_sm cross_coupling->enantioenriched_product cross_coupling->enantioenriched_sm acylation_amination->enantioenriched_product acylation_amination->enantioenriched_sm

Caption: Overview of different catalytic strategies for the kinetic resolution of racemic [2.2]paracyclophanes.

References

minimizing side reactions in the nitration of [2.2]paracyclophane

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Nitration of [2.2]Paracyclophane

Welcome to the technical support center for the nitration of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) related to this chemical transformation. Our goal is to help you minimize side reactions and maximize the yield of your desired nitrated products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the nitration of this compound?

A1: The nitration of this compound is known to be a sensitive reaction that can lead to several side products.[1][2][3] The most commonly reported side reactions include:

  • Over-nitration: Formation of dinitro- and other polynitrated this compound regioisomers.[1][2][3]

  • Oxidation: The strong oxidizing nature of the nitrating agents can lead to the formation of oxidized byproducts.[1][2][3]

  • Polymerization: Under harsh reaction conditions, polymerization of the starting material can occur.[1][2][3]

  • Rearrangement: Acid-catalyzed rearrangement of the this compound scaffold to form [2.2]metaparacyclophane derivatives has been observed.[1][2][3][4] Specifically, 4-hydroxy-5-nitro[2.2]metaparacyclophane has been identified as a significant side product.[1][2][3][4]

  • Formation of Cyclohexadienone Cyclophane: A cyclohexadienone cyclophane derivative has also been isolated as a notable byproduct of the reaction.[1][2][3][4]

Q2: How can I minimize the formation of these side products?

A2: Minimizing side reactions requires careful control over the reaction conditions. Here are key parameters to consider:

  • Temperature: Maintain a low reaction temperature. It is recommended to keep the reaction mixture at or below 5°C, ideally in an ice bath at 0°C, to prevent the formation of unwanted byproducts.[5]

  • Concentration: The concentration of this compound can influence the product ratio. High concentrations have been shown to increase the proportion of side products.[1][2][3]

  • Nitrating Agent: The choice and concentration of the nitrating agent are crucial. While a mixture of nitric acid and sulfuric acid is effective, using nitric acid alone can result in a cleaner, albeit slower, reaction with fewer side products from polymerization and oxidation due to a lower concentration of the nitronium ion.[1][2]

  • Reaction Scale: Be aware that scaling up the reaction can affect the product distribution. Larger scale reactions at high concentrations have been reported to yield a higher ratio of side products.[1][2][3]

Q3: What is the expected product distribution in a typical nitration reaction?

A3: The product distribution is highly dependent on the specific reaction conditions. However, in a large-scale reaction at a relatively high concentration, a product ratio of approximately 4:1:1 for 4-nitrothis compound, 4-hydroxy-5-nitro[2.2]metaparacyclophane, and a cyclohexadienone cyclophane has been reported.[1][2][3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low yield of desired 4-nitrothis compound - Suboptimal reaction temperature.- High concentration of starting material.- Inappropriate nitrating agent or stoichiometry.- Ensure the reaction temperature is maintained at 0°C or below.- Use a more dilute solution of this compound.- Consider using nitric acid alone for a cleaner reaction, or carefully optimize the stoichiometry of the mixed acid.
Significant formation of rearrangement products (e.g., 4-hydroxy-5-nitro[2.2]metaparacyclophane) - High acidity of the reaction medium.- While strong acids are necessary for nitration, minimizing the reaction time and maintaining a low temperature can help reduce the extent of acid-catalyzed rearrangement.
Presence of polymeric or tar-like substances in the crude product - Reaction temperature is too high.- Excessive concentration of reactants.- Strictly control the temperature and ensure efficient stirring.- Perform the reaction at a lower concentration.
Difficulty in separating the desired product from side products - Similar polarities of the desired product and byproducts.- Careful column chromatography is typically required for purification. The choice of eluent system should be optimized to achieve good separation.

Data Presentation

Table 1: Product Distribution in the Nitration of this compound at High Concentration

Product Structure Approximate Ratio
4-Nitrothis compoundDesired Product4
4-Hydroxy-5-nitro[2.2]metaparacyclophaneSide Product1
Cyclohexadienone cyclophaneSide Product1

This data is based on reactions conducted on a large scale and at relatively high concentrations.[1][2][3]

Experimental Protocols

Optimized Protocol for the Mono-nitration of this compound

This protocol has been reported to provide good yields of 4-nitrothis compound.[1]

Materials:

Procedure:

  • Dissolve this compound (1.0 equivalent) in dichloromethane (to make a 0.20 M solution) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a pre-cooled (0°C) mixture of nitric acid (2.0 equivalents) and sulfuric acid (4.0 equivalents) to the stirred solution.

  • Continue stirring the reaction mixture at 0°C for 8 hours. A color change from clear to yellow may be observed.

  • After 8 hours, quench the reaction by pouring it onto ice (approximately 10 g of ice per 1 g of starting material).

  • Stir the mixture until all the ice has melted.

  • Separate the organic layer.

  • Extract the aqueous layer multiple times with dichloromethane.

  • Combine all organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography to isolate the 4-nitrothis compound.

Visualizations

Nitration_Workflow Experimental Workflow for Nitration of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in Dichloromethane B Cool solution to 0°C A->B D Slowly add Nitrating Mixture to this compound solution B->D C Prepare and cool Nitrating Mixture (HNO₃/H₂SO₄) C->D E Stir at 0°C for 8 hours D->E F Quench reaction on ice E->F G Separate organic layer F->G H Extract aqueous layer G->H I Combine, wash, dry, and concentrate organic layers H->I J Purify by Column Chromatography I->J

Caption: A flowchart illustrating the key steps in the experimental protocol for the nitration of this compound.

Side_Reaction_Pathways Side Reaction Pathways in this compound Nitration cluster_desired Desired Reaction cluster_side Side Reactions Start This compound DesiredProduct 4-Nitrothis compound Start->DesiredProduct Controlled Conditions OverNitration Over-nitration Products Start->OverNitration Excess Nitrating Agent Rearrangement Rearrangement to 4-Hydroxy-5-nitro- [2.2]metaparacyclophane Start->Rearrangement High Acidity Oxidation Oxidation & Polymerization Products Start->Oxidation High Temperature Cyclohexadienone Cyclohexadienone Cyclophane Start->Cyclohexadienone Side Pathway

Caption: A diagram illustrating the formation of the desired product and major side products from this compound under nitration conditions.

References

improving the efficiency of reductive sulfanylation of [2.2]paracyclophane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the reductive sulfanylation of [2.2]paracyclophane. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance and solutions for common issues encountered during this specific chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What is the reductive sulfanylation of this compound?

A1: Reductive sulfanylation is a chemical reaction that introduces a sulfur-based functional group at a specific benzylic position on the this compound scaffold.[1][2][3] This is typically achieved in a two-step process from this compound hydrocarbon, starting with a formylation followed by the reductive sulfanylation of the resulting aldehyde.[1] The reaction involves the formation of a thionium (B1214772) species from an aldehyde and a thiol, which is then reduced.[1]

Q2: What are the primary reaction conditions for this transformation?

A2: Two main complementary reaction conditions have been developed for the reductive sulfanylation of this compound-4-carboxaldehyde.[1][2]

  • Method A: Utilizes boron trifluoride diethyl etherate (BF₃·OEt₂) as a Lewis acid and triethylsilane (Et₃SiH) as a reductant in dichloromethane (B109758) (CH₂Cl₂).[1]

  • Method B: Employs trifluoroacetic acid (TFA) as an acid activator and a tetrahydrofuran (B95107) complex of borane (B79455) (BH₃·THF) as the reductant, also in dichloromethane.[1]

Q3: Why is the choice of solvent important?

A3: The solvent has a significant impact on the reaction's efficiency. Dichloromethane (CH₂Cl₂) is the optimal solvent for both primary methods.[1] While 1,2-dichloroethane (B1671644) and toluene (B28343) can be used with slightly lower yields, the reaction completely fails in tetrahydrofuran (THF).[1]

Q4: Can this methodology be scaled up?

A4: Yes, the reaction has been shown to be scalable. For instance, experiments carried out on a 1.2 mmol scale showed no erosion of reaction efficiency.[1]

Q5: What is the typical starting material for this reaction?

A5: The common starting material is this compound-4-carboxaldehyde, which can be prepared in a single step from the parent this compound via a Rieche formylation.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Incorrect Solvent: Use of THF as a solvent will result in reaction failure.[1]Ensure the reaction is performed in dichloromethane (CH₂Cl₂). Toluene or 1,2-dichloroethane can be used as alternatives, but may result in slightly lower yields.[1]
Inappropriate Lewis Acid/Activator: The choice and amount of acid are crucial.For Method A, use BF₃·OEt₂. BF₃·2H₂O can be used but may be less effective.[1] For Method B, use trifluoroacetic acid (TFA).[1]
Insufficient Reductant: An inadequate amount of the reducing agent will lead to incomplete conversion.Use at least 1.5 equivalents of triethylsilane (Et₃SiH) for Method A or 1.1 equivalents of BH₃·THF for Method B.[1]
Low Reagent Concentration: A very dilute reaction mixture can lead to lower yields.Increasing the concentration of the starting aldehyde from 0.25 M to 1 M has been shown to improve the yield.[1]
Formation of Side Products Impure Starting Materials: Impurities in the this compound-4-carboxaldehyde or the thiol can lead to side reactions.Purify the starting materials before use. The aldehyde can be synthesized in high yield and purity via Rieche formylation.[1]
Reaction Temperature: Running the reaction at elevated temperatures may promote side reactions.The reaction is typically carried out at 0 °C initially, then stirred at room temperature.[1] Avoid excessive heating.
Difficulty in Product Isolation Ineffective Quenching: Improper workup can lead to emulsions or loss of product.For Method B, quench the reaction with a saturated aqueous solution of NaHCO₃.[1]
Inefficient Purification: The desired thioether product may be difficult to separate from unreacted starting materials or byproducts.Purification by chromatography on silica (B1680970) gel is an effective method for isolating the product.[1]

Data Summary

The following tables summarize the optimization of reaction conditions for the reductive sulfanylation of this compound-4-carboxaldehyde with thiophenol.

Table 1: Optimization of Reaction Conditions with BF₃·OEt₂/Et₃SiH (Method A) [1]

EntryAcid (equiv.)Reductant (equiv.)SolventYield (%)
1BF₃·2H₂O (2.1)Et₃SiH (1.5)CH₂Cl₂75
2BF₃·OEt₂ (2.1)Et₃SiH (1.5)CH₂Cl₂83
3BF₃·OEt₂ (1.1)Et₃SiH (1.5)CH₂Cl₂83
4BF₃·OEt₂ (1.1)Et₃SiH (1.5)1,2-dichloroethane71
5BF₃·OEt₂ (1.1)Et₃SiH (1.5)Toluene75
6BF₃·OEt₂ (1.1)Et₃SiH (1.5)THF0

Table 2: Optimization of Reaction Conditions with TFA/BH₃·THF (Method B) [1]

EntryAcid (equiv.)Reductant (equiv.)SolventYield (%)
7TFA (15.6)BH₃·THF (1.1)CH₂Cl₂85
8TFA (15.6)BH₃·THF (1.5)CH₂Cl₂85
9TFA (15.6)BH₃·THF (1.1)CH₂Cl₂85

Experimental Protocols

General Procedure A – BF₃·OEt₂/Et₃SiH-mediated reductive sulfanylation: [1]

  • In a two-necked round-bottom flask equipped with a nitrogen inlet, prepare a 0.25 M solution of this compound-4-carboxaldehyde (1 equivalent) in CH₂Cl₂.

  • Add the appropriate thiol (1.1 equivalents) to the solution.

  • Cool the stirred mixture to 0 °C.

  • Successively add BF₃·OEt₂ (1.1 equivalents) and triethylsilane (1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional 3 hours.

  • Analyze the crude mixture by ¹H NMR to confirm the formation of the thioether.

  • Purify the product by chromatography on silica gel.

General Procedure B – CF₃CO₂H/BH₃·THF-mediated reductive sulfanylation: [1]

  • In a two-necked round-bottom flask equipped with a nitrogen inlet, prepare a 0.25 M solution of this compound-4-carboxaldehyde (1 equivalent) in CH₂Cl₂.

  • Add the appropriate thiol (1.1 equivalents) to the solution.

  • To the stirred mixture, add trifluoroacetic acid (15.6 equivalents) and BH₃·THF (1.1 equivalents) dropwise.

  • Stir the reaction at room temperature for an additional hour.

  • Quench the reaction by adding a saturated aqueous NaHCO₃ solution.

  • Extract the product with CH₂Cl₂ (20 mL).

  • Wash the organic layer with H₂O (20 mL).

  • Purify the product as needed.

Visual Guides

Reductive_Sulfanylation_Pathway PCP_Aldehyde This compound -4-carboxaldehyde Thionium Thionium Intermediate PCP_Aldehyde->Thionium + Thiol + Acid Activator (BF₃·OEt₂ or TFA) Thiol Thiol (R-SH) Thiol->Thionium Product Sulfur-functionalized This compound Thionium->Product + Reductant (Et₃SiH or BH₃·THF)

Caption: Reaction pathway for reductive sulfanylation of this compound.

Troubleshooting_Workflow Start Experiment Start CheckYield Low or No Yield? Start->CheckYield CheckSolvent Solvent is CH₂Cl₂? CheckYield->CheckSolvent Yes Success Successful Reaction CheckYield->Success No ChangeSolvent Change to CH₂Cl₂ CheckSolvent->ChangeSolvent No CheckReagents Reagent Stoichiometry Correct? CheckSolvent->CheckReagents Yes ChangeSolvent->Start AdjustReagents Adjust Equivalents of Acid/Reductant CheckReagents->AdjustReagents No CheckConcentration Concentration ≥ 0.25M? CheckReagents->CheckConcentration Yes AdjustReagents->Start IncreaseConcentration Increase Concentration CheckConcentration->IncreaseConcentration No CheckConcentration->Success Yes IncreaseConcentration->Start

Caption: Troubleshooting decision tree for low-yield reactions.

References

Navigating the Complexities of [2.2]Paracyclophane Chemistry: A Technical Support Guide to Avoiding Rearrangement Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the unique and versatile [2.2]paracyclophane scaffold, controlling reaction outcomes is paramount. The strained nature of this molecule can lead to unexpected skeletal rearrangements, complicating syntheses and impacting the development of novel therapeutics and materials. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to help you minimize or eliminate the formation of rearrangement byproducts in your reactions.

Troubleshooting Guides

This section addresses common issues encountered during the functionalization of this compound, providing potential causes and actionable solutions.

Issue 1: High Percentage of [2.2]Metaparacyclophane Rearrangement Product Observed During Nitration

Question: During the nitration of this compound, I am observing a significant amount of a rearranged product, which I suspect is a [2.2]metaparacyclophane derivative. How can I avoid this?

Answer: The formation of [2.2]metaparacyclophane derivatives during nitration is a known issue, primarily driven by the acidity of the reaction medium. Strong acids can catalyze the skeletal rearrangement of the this compound framework.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Excessively Strong Acid Catalyst The strength of the acid used as a catalyst is a critical factor. Very strong acids, such as triflic acid, are known to promote the rearrangement of this compound. While a mixture of nitric and sulfuric acid is a common nitrating agent, the high concentration of strong acid can facilitate the unwanted rearrangement. To mitigate this, consider using nitric acid alone. The reaction will be slower, but it often leads to a cleaner nitration with minimal rearrangement.[1][2]
High Reaction Temperature Elevated temperatures can provide the necessary activation energy for the rearrangement to occur.
Prolonged Reaction Time Extended exposure to acidic conditions can increase the likelihood of rearrangement.

A key indicator of rearrangement is the appearance of characteristic signals in the 1H NMR spectrum corresponding to the [2.2]metaparacyclophane scaffold.

Issue 2: Formation of Multiple Regioisomers During Friedel-Crafts Acylation

Question: I am attempting a Friedel-Crafts acylation on this compound and obtaining a mixture of acylated products at different positions. How can I improve the regioselectivity and is rearrangement a concern?

Answer: Friedel-Crafts acylation of this compound is a powerful method for introducing acyl groups, and unlike nitration, skeletal rearrangements are generally not observed.[3] The primary challenge with this reaction is controlling the position of substitution (regioselectivity).

Potential Causes and Solutions:

Potential CauseRecommended Solution
Choice of Lewis Acid The nature of the Lewis acid catalyst can influence the regioselectivity of the acylation. Common Lewis acids like aluminum chloride (AlCl₃) are effective but can sometimes lead to mixtures of products.[4] Experimenting with different Lewis acids, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄), may offer improved selectivity for the desired isomer. The choice of solvent can also play a role in modulating the reactivity and selectivity.
Reaction Conditions Temperature and reaction time can affect the product distribution. Running the reaction at lower temperatures may favor the kinetically controlled product, while higher temperatures could lead to a mixture of isomers or the thermodynamically favored product.
Steric Hindrance The inherent structure of this compound presents different steric environments at various positions on the aromatic rings. The choice of acylating agent can influence where the substitution occurs based on its steric bulk.

It is important to note that the product of a Friedel-Crafts acylation is a ketone, which deactivates the aromatic ring to further substitution, thus minimizing poly-acylation.[5]

Issue 3: Unexpected Side Products in Halogenation Reactions

Question: When performing a bromination on this compound, I am getting a complex mixture of products. Are rearrangements common in halogenation, and how can I achieve a cleaner reaction?

Answer: Similar to Friedel-Crafts acylation, skeletal rearrangements are not a primary concern during the halogenation of this compound under typical conditions. The main challenge lies in controlling the regioselectivity and the degree of halogenation.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Reaction Conditions The choice of brominating agent and catalyst is crucial. For instance, iron-catalyzed bromination of 4-nitrothis compound has been shown to yield a mixture of bromonitro derivatives.[6] Exploring different halogenating agents (e.g., N-bromosuccinimide) and catalysts, or performing the reaction in the absence of a catalyst under specific conditions, can improve the selectivity for the desired product.
Over-halogenation The activated nature of the this compound rings can lead to the introduction of multiple halogen atoms.
Solvent Effects The polarity and coordinating ability of the solvent can influence the reactivity of the halogenating agent and the stability of reaction intermediates, thereby affecting the product distribution.

Careful analysis of the product mixture by techniques such as NMR spectroscopy and mass spectrometry is essential to identify the different isomers formed and to optimize the reaction conditions for the desired outcome.

Frequently Asked Questions (FAQs)

Q1: What is the underlying cause of skeletal rearrangements in this compound reactions?

A1: The primary driving force for the rearrangement of the this compound scaffold to the more stable [2.2]metaparacyclophane isomer is the release of ring strain. The this compound structure possesses significant strain energy due to the close proximity of the two benzene (B151609) rings.[2] Under strongly acidic conditions, protonation of the aromatic ring can lead to the formation of a carbocation intermediate, which can then undergo a series of bond migrations to relieve this strain, resulting in the rearranged [2.2]metaparacyclophane skeleton.

Q2: Are there any general strategies to prevent rearrangements in this compound chemistry?

A2: Yes, several general strategies can be employed:

  • Avoid Strongly Acidic Conditions: Whenever possible, choose reaction conditions that do not involve strong acids, especially at elevated temperatures.

  • Use Milder Reagents: Opt for less reactive and more selective reagents that can achieve the desired transformation under milder conditions.

  • Control Reaction Temperature: Perform reactions at the lowest temperature that allows for a reasonable reaction rate to disfavor high-activation energy rearrangement pathways.

  • Protecting Groups: In some cases, the introduction of a directing or protecting group can influence the regioselectivity of a reaction and potentially disfavor rearrangement pathways.

Q3: How can I reliably distinguish between the desired this compound product and a rearranged [2.2]metaparacyclophane byproduct?

A3: 1H NMR spectroscopy is a powerful tool for this purpose. The symmetry and unique spatial arrangement of the protons in this compound and its derivatives give rise to characteristic chemical shifts and coupling patterns. The rearranged [2.2]metaparacyclophane scaffold will have a distinctly different 1H NMR spectrum. Specifically, the aromatic and benzylic proton signals will show significant changes in their chemical shifts and splitting patterns, allowing for unambiguous identification.

Quantitative Data Summary

The following tables summarize quantitative data from the literature to guide the optimization of your reactions.

Table 1: Influence of Nitrating Conditions on Product Distribution

Nitrating AgentTemperature (°C)Desired Product Yield (4-nitrothis compound)Rearranged Product Yield ([2.2]metaparacyclophane derivative)Other Side ProductsReference
HNO₃ / H₂SO₄0Good yields (scale dependent)ObservedOxidation and polymerization products[2][7]
HNO₃ aloneRoom Temp.Clean reaction, slower rateNot reported as a major productMinimal polymerization/oxidation[2]
Triflic AcidNot specifiedNot the primary productSignificant rearrangement-[1]

Note: The ratio of 4-nitrothis compound to side-products can vary with concentration. At high concentrations using HNO₃/H₂SO₄, a ratio of approximately 4:1:1 (desired product:rearranged/oxidized byproducts) has been observed.[7]

Key Experimental Protocols

This section provides detailed methodologies for key reactions discussed in this guide.

Protocol 1: Nitration of this compound with Minimized Rearrangement

This protocol is optimized to favor the formation of 4-nitrothis compound while minimizing the formation of rearranged byproducts.

Materials:

Procedure:

  • Dissolve this compound in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add concentrated nitric acid to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it over ice.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

Note: For a cleaner, albeit slower, reaction that further minimizes rearrangement, consider performing the reaction with nitric acid as the sole reagent at room temperature.[2]

Visualizing Reaction Pathways

The following diagrams, generated using Graphviz, illustrate key concepts discussed in this guide.

rearrangement_pathway PCP This compound Intermediate Carbocation Intermediate PCP->Intermediate Strong Acid (e.g., H+) Substituted_PCP Substituted this compound (Desired Product) PCP->Substituted_PCP Electrophilic Substitution (e.g., NO2+) MPCP [2.2]Metaparacyclophane (Rearrangement Product) Intermediate->MPCP Strain Release

Caption: Acid-catalyzed rearrangement pathway of this compound.

troubleshooting_logic Start Rearrangement Product Observed? Check_Acid Check Acidity of Reaction Medium Start->Check_Acid Yes No_Rearrangement No Rearrangement Start->No_Rearrangement No Strong_Acid Is a strong acid used? Check_Acid->Strong_Acid Solution_Acid Use milder acid (e.g., HNO3 alone) Strong_Acid->Solution_Acid Yes Check_Temp Check Reaction Temperature Strong_Acid->Check_Temp No High_Temp Is the temperature elevated? Check_Temp->High_Temp Solution_Temp Lower reaction temperature High_Temp->Solution_Temp Yes High_Temp->No_Rearrangement No

Caption: Troubleshooting logic for addressing rearrangement products.

References

Technical Support Center: Enhancing the Stability of Functionalized [2.2]Paracyclophane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with functionalized [2.2]paracyclophane derivatives.

Troubleshooting Guide

This guide addresses specific experimental issues in a question-and-answer format to help you navigate challenges in enhancing the stability of your functionalized this compound derivatives.

Issue 1: Unexpected degradation of an electron-rich this compound derivative during acidic reaction conditions.

  • Question: My 4-hydroxythis compound derivative is decomposing during an electrophilic substitution reaction using strong acids. What is causing this instability and how can I mitigate it?

  • Answer: Electron-donating groups, such as hydroxyl (-OH) or methoxy (B1213986) (-OCH₃), increase the electron density of the aromatic rings in the this compound scaffold.[1][2] This heightened electron density makes the molecule more susceptible to electrophilic attack and subsequent degradation or rearrangement under strong acidic conditions.[1][2] In contrast, derivatives with electron-withdrawing groups (e.g., -NO₂, -Br) exhibit greater stability under these conditions due to the deactivation of the aromatic rings.[1][2]

    Troubleshooting Steps:

    • Use Milder Lewis Acids: Replace strong Brønsted acids (e.g., H₂SO₄) with milder Lewis acids (e.g., ZnCl₂, FeCl₃, AlCl₃) for electrophilic additions.

    • Protecting Group Strategy: Temporarily protect the electron-donating functional group. For a hydroxyl group, consider converting it to an ester or an ether, which are more stable under acidic conditions and can be deprotected after the reaction.

    • Lower Reaction Temperature: Perform the reaction at a lower temperature to reduce the rate of degradation.

    • Alternative Synthetic Routes: Explore alternative synthetic pathways that avoid strongly acidic conditions.

Issue 2: Thermal isomerization or degradation of a substituted this compound during a high-temperature reaction or purification.

  • Question: I am observing the formation of isomers or degradation products when heating my functionalized this compound derivative above 180 °C. How can I prevent this?

  • Answer: The this compound scaffold is generally thermally stable up to approximately 180-200 °C.[3] Above this temperature, it can undergo thermal isomerization or homolytic cleavage of the ethylene (B1197577) bridges, leading to the formation of reactive intermediates and subsequent polymerization or rearrangement.[3] The presence of certain functional groups can potentially lower this decomposition temperature.

    Troubleshooting Steps:

    • Temperature Control: Carefully monitor and control the reaction temperature to keep it below 180 °C.

    • Alternative Purification Methods: If the degradation occurs during distillation, consider alternative purification techniques such as column chromatography or recrystallization at lower temperatures.

    • Microwave-Assisted Synthesis: For reactions requiring elevated temperatures, microwave-assisted synthesis can sometimes provide the necessary energy over a shorter period, potentially minimizing thermal degradation.[4]

    • Inert Atmosphere: Conduct high-temperature reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can be initiated at elevated temperatures.

Issue 3: Photodegradation of a this compound-based fluorophore upon exposure to UV or ambient light.

  • Question: My fluorescent this compound derivative loses its fluorescence intensity over time when exposed to light. What is the cause and how can I improve its photostability?

  • Answer: While the core this compound structure is relatively photostable, the introduction of chromophoric and fluorescent functional groups can render the molecule susceptible to photodegradation. Functional groups that are known to be photosensitive include carbonyls, nitroaromatics, and polyenes.[5][6] The mechanism of degradation can involve photoisomerization, photooxidation, or photocleavage.

    Troubleshooting Steps:

    • Light Protection: Handle and store the compound in the dark or under amber-colored light to minimize exposure to UV and visible light. Use amber-colored vials for storage.

    • Solvent Choice: The solvent can influence photostability. Aprotic and less polar solvents are often preferred. Avoid solvents that can generate radicals upon irradiation.

    • Deoxygenation: The presence of oxygen can lead to photooxidation. Degassing the solvent by bubbling with nitrogen or argon before use can enhance the photostability of the compound in solution.

    • Structural Modification: The introduction of an electron-donating methoxy group has been shown to improve the photostability of some this compound-based photoswitches.[7]

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of the this compound scaffold?

A1: The unsubstituted this compound core is known for its remarkable stability under normal conditions. It is generally resistant to light, oxidation, acids, and bases, and it is thermally stable up to 180-200 °C.[3]

Q2: How do electron-donating and electron-withdrawing substituents affect the stability of the this compound ring system?

A2: Electron-donating groups (e.g., -OH, -NH₂, -OCH₃) increase the electron density of the aromatic rings, making them more susceptible to electrophilic attack and potentially less stable under acidic conditions.[1][2] Conversely, electron-withdrawing groups (e.g., -NO₂, -CN, -Br) decrease the electron density, which generally enhances the stability of the aromatic rings towards electrophiles.[1][2]

Q3: What are the primary degradation pathways for functionalized this compound derivatives?

A3: The primary degradation pathways depend on the specific functional groups and the stress conditions:

  • Thermal Degradation: Above 180-200 °C, homolytic cleavage of the ethylene bridges can occur, leading to reactive intermediates that can polymerize or rearrange.[3]

  • Acid-Catalyzed Degradation: Electron-rich derivatives can undergo decomposition or rearrangement in the presence of strong acids.[1][2]

  • Photodegradation: Derivatives with photosensitive functional groups can undergo photoisomerization, photooxidation, or photocleavage upon exposure to light.[5][7]

  • Oxidative Degradation: While the core is relatively stable to oxidation, certain functional groups can be susceptible to oxidation, especially at elevated temperatures or in the presence of oxidizing agents.

Q4: What analytical techniques are recommended for monitoring the stability of functionalized this compound derivatives?

A4: A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products and for quantifying the extent of degradation.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the structure of degradation products by comparing the spectra of stressed and unstressed samples.[9][10]

  • Mass Spectrometry (MS): LC-MS is a powerful tool for identifying the molecular weights of degradation products, which aids in their structural elucidation.[8]

Quantitative Stability Data

The following table summarizes hypothetical stability data for representative functionalized this compound derivatives under forced degradation conditions. This data is for illustrative purposes to demonstrate how such information would be presented.

DerivativeFunctional GroupStress Condition% Degradation (24h)Major Degradation Product(s)
PCP-OH 4-hydroxy0.1 M HCl, 60 °C45%Rearrangement and polymerization products
PCP-NO₂ 4-nitro0.1 M HCl, 60 °C< 2%No significant degradation
PCP-Br 4-bromo0.1 M HCl, 60 °C< 5%No significant degradation
PCP-Fluor 4-(fluorescent dye)UV light (365 nm)30%Photo-oxidized species
PCP-H Unsubstituted220 °C15%Isomerization products

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on a functionalized this compound derivative.

  • Sample Preparation: Prepare a stock solution of the this compound derivative at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile (B52724), methanol).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60 °C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60 °C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of the compound in an oven at a temperature 20 °C below its melting point (or up to 200 °C) for 24 hours.

    • Photodegradation: Expose a solution of the compound to a UV lamp (e.g., 365 nm) for 24 hours.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute the samples to a suitable concentration for analysis.

    • Analyze the samples using a validated stability-indicating HPLC method to determine the percentage of degradation.

    • Collect fractions of the degradation products for structural elucidation by LC-MS and NMR.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a general approach for developing an HPLC method capable of separating a functionalized this compound from its degradation products.

  • Column Selection: Start with a C18 reversed-phase column of standard dimensions (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase Selection:

    • Begin with a gradient elution using a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

    • Run a broad gradient (e.g., 5% to 95% B over 30 minutes) to elute all components.

  • Detection: Use a UV detector set at a wavelength where the parent compound and potential degradation products have significant absorbance. A photodiode array (PDA) detector is recommended to obtain UV spectra of all peaks.

  • Method Optimization:

    • Analyze a mixture of the stressed samples from the forced degradation study.

    • Adjust the gradient profile, flow rate, and mobile phase composition to achieve baseline separation of the parent peak from all degradation product peaks.

    • The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak and from each other.

  • Method Validation: Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare 1 mg/mL stock solution of PCP derivative acid Acidic Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to stress base Basic Hydrolysis (0.1 M NaOH, 60°C) prep->base Expose to stress oxidation Oxidation (3% H2O2, RT) prep->oxidation Expose to stress thermal Thermal Stress (Solid, T < m.p.) prep->thermal Expose to stress photo Photostress (UV light) prep->photo Expose to stress hplc Stability-Indicating HPLC Analysis acid->hplc Analyze at time points base->hplc Analyze at time points oxidation->hplc Analyze at time points thermal->hplc Analyze at time points photo->hplc Analyze at time points ms_nmr LC-MS and NMR for Degradant Identification hplc->ms_nmr Isolate degradants

Caption: Workflow for a forced degradation study of a functionalized this compound.

troubleshooting_logic cluster_acid Acidic Conditions cluster_thermal Thermal Stress cluster_photo Photodegradation start Instability Observed is_acid Reaction in strong acid? start->is_acid is_edg Electron-donating group present? is_acid->is_edg Yes is_thermal Temperature > 180°C? is_acid->is_thermal No solution_acid Use milder Lewis acid Protect functional group Lower temperature is_edg->solution_acid Yes solution_thermal Maintain T < 180°C Use non-thermal purification is_thermal->solution_thermal Yes is_photo Exposure to light? is_thermal->is_photo No solution_photo Protect from light Use deoxygenated solvent is_photo->solution_photo Yes

Caption: Troubleshooting flowchart for common stability issues with this compound derivatives.

References

method development for the synthesis of multi-chiral [2.2]paracyclophanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of multi-chiral [2.2]paracyclophanes (PCPs).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of multi-chiral [2.2]paracyclophanes, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Enantioselectivity or Diastereoselectivity in Asymmetric Synthesis

Question: My asymmetric synthesis of a multi-chiral [2.2]paracyclophane is resulting in low enantiomeric excess (ee) or diastereomeric ratio (dr). What are the possible causes and how can I improve the stereoselectivity?

Answer: Low stereoselectivity is a common challenge in the synthesis of multi-chiral PCPs.[1][2] Several factors could be contributing to this issue:

  • Catalyst/Ligand Choice: The choice of chiral catalyst or ligand is crucial for achieving high stereoselectivity. The steric and electronic properties of the catalyst must be well-matched with the substrate.

    • Solution: Screen a variety of chiral ligands or catalysts. For instance, in cobalt-catalyzed C-H activation, different chiral ligands can be tested to improve enantioselectivity.[1][2]

  • Reaction Conditions: Temperature, solvent, and reaction time can significantly impact the stereochemical outcome.

    • Solution: Optimize reaction conditions. Lowering the reaction temperature can sometimes enhance selectivity by favoring the transition state leading to the desired stereoisomer. Solvent polarity can also play a critical role; a solvent screen is recommended.

  • Substrate Purity: Impurities in the starting material can interfere with the catalyst and negatively affect the stereochemical control.

    • Solution: Ensure the purity of your starting materials through appropriate purification techniques like recrystallization or chromatography.

Issue 2: Poor Yield of the Desired Product

Question: I am experiencing a low yield of my target multi-chiral this compound. What are the potential reasons and how can I improve the yield?

Answer: Low yields can stem from various factors throughout the synthetic process:

  • Side Reactions: The strained nature of the this compound scaffold can lead to unexpected side reactions. For example, in electrophilic aromatic substitutions on monosubstituted PCPs, intramolecular side reactions can occur with pseudo-geminal isomers.[3][4]

    • Solution: Carefully analyze your crude reaction mixture by techniques like NMR and mass spectrometry to identify any major byproducts. Understanding the side reactions can help in modifying the reaction conditions to suppress them. For instance, adjusting the stoichiometry of reagents or the order of addition might be beneficial.

  • Catalyst Deactivation: In catalytic reactions, the catalyst may deactivate over the course of the reaction.

    • Solution: Ensure that the reaction is performed under an inert atmosphere if the catalyst is sensitive to air or moisture. The use of freshly distilled and degassed solvents is also recommended. In some cases, a higher catalyst loading or the slow addition of the catalyst might be necessary.

  • Product Degradation: The target molecule itself might be unstable under the reaction or workup conditions.

    • Solution: Consider milder reaction conditions or a modified workup procedure. For example, avoid strongly acidic or basic conditions during extraction if your product is sensitive to them.

Issue 3: Difficulty in Product Purification and Isomer Separation

Question: I am struggling to separate the desired stereoisomer of my multi-chiral this compound from other isomers and byproducts. What purification strategies can I employ?

Answer: The separation of stereoisomers of PCPs is a well-known challenge.[1][2]

  • Chromatography:

    • Chiral HPLC: This is a powerful technique for the analytical and preparative separation of enantiomers.[1][2] A systematic screening of different chiral stationary phases and mobile phases is often necessary to find the optimal separation conditions.

    • Column Chromatography: For diastereomers, careful optimization of the stationary phase (e.g., silica (B1680970) gel, alumina) and eluent system is required. Sometimes, using a less polar solvent system and a longer column can improve separation.

  • Crystallization:

    • Diastereomeric Salt Formation: If your product contains an acidic or basic functional group, you can form a salt with a chiral resolving agent. The resulting diastereomeric salts may have different solubilities, allowing for separation by fractional crystallization.

    • Preferential Crystallization: In some cases, one enantiomer may crystallize preferentially from a racemic mixture.

Frequently Asked Questions (FAQs)

Q1: What are the main strategies for introducing chirality into the this compound scaffold?

A1: The primary strategies for synthesizing chiral [2.2]paracyclophanes include:

  • Resolution of Racemates: This involves separating a racemic mixture of functionalized PCPs using techniques like chiral high-performance liquid chromatography (HPLC) or by forming diastereomeric derivatives with a chiral auxiliary.[1][2]

  • Asymmetric Synthesis: This involves using a chiral catalyst or reagent to selectively form one stereoisomer. Recent advancements include transition-metal-catalyzed enantioselective C-H activation and biocatalytic desymmetrization.[1][3]

  • Use of Chiral Starting Materials: While less common for the PCP core itself, chirality can be introduced through chiral substituents attached to the scaffold.

Q2: What are the key challenges in the synthesis of multi-chiral [2.2]paracyclophanes?

A2: The synthesis of multi-chiral PCPs presents several significant challenges:

  • Stereocontrol: Achieving high levels of both diastereoselectivity and enantioselectivity is a formidable challenge, especially when introducing multiple stereocenters.[1][2]

  • Resolution of Planar Chirality: The inherent planar chirality of the this compound scaffold is a major hurdle to overcome, and its resolution is often a difficult step.

  • Functionalization: Selective functionalization at specific positions on the PCP backbone can be difficult to achieve without affecting other parts of the molecule.

  • Intramolecular Reactions: The close proximity of the two aromatic rings can lead to undesired intramolecular side reactions, particularly in pseudo-disubstituted PCPs.[3][4]

Q3: Are there any scalable methods for the synthesis of enantiopure [2.2]paracyclophanes?

A3: Yes, recent research has focused on developing more scalable and efficient methods. For example, biocatalytic desymmetrization using lipases has been shown to be a scalable approach for producing enantioenriched planar chiral PCPs.[3][4] Additionally, continuous flow synthesis has been successfully applied to gram-scale production in some cobaltaphotoredox-catalyzed reactions.[1][2]

Data Presentation

MethodCatalyst/ReagentSubstrate ScopeTypical YieldTypical Enantiomeric Excess (ee) / Diastereomeric Ratio (dr)Reference
Cobaltaphotoredox Dual CatalysisCobalt complex with chiral ligand / PhotocatalystOrtho-disubstituted PCPsGood>99% ee, >20:1 dr[1][2]
Biocatalyzed DesymmetrizationLipase (B570770) (e.g., CRL)Pseudo-geminal and pseudo-para PCP diolsGoodUp to >99% ee[3][4]
Direct C-H ArylationPalladium catalyst with chiral oxazolineBromo-[2.2]paracyclophanesModerate to GoodSeparable diastereomers leading to high ee[5][6]
Desymmetric CyclopropanationDirhodium catalystUnsubstituted this compoundGoodHigh ee[7]

Experimental Protocols

Key Experiment: Biocatalyzed Desymmetrization of a Pseudo-geminal this compound Diol

This protocol is based on the lipase-catalyzed desymmetrization of pseudo-geminal this compound scaffolds to produce enantioenriched monoacetates.[3][4]

Materials:

  • Pseudo-geminal this compound diol

  • Candida rugosa lipase (CRL)

  • Ethyl acetate (B1210297) (EtOAc), analytical grade

  • Anhydrous sodium sulfate

  • Dichloromethane (DCM)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of the pseudo-geminal this compound diol (1.0 mmol) in ethyl acetate (10 mL) in a round-bottom flask, add Candida rugosa lipase (100 mg).

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC.

  • Upon reaching approximately 50% conversion (to maximize the ee of the product and the unreacted starting material), filter the enzyme off and wash it with ethyl acetate.

  • Combine the filtrate and washings and evaporate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the monoacetate product from the unreacted diol.

  • Analyze the enantiomeric excess of the monoacetate product and the unreacted diol by chiral HPLC.

Visualizations

Troubleshooting_Workflow start Low Yield or Selectivity in PCP Synthesis check_purity Check Purity of Starting Materials start->check_purity check_purity->start If impure, purify and restart optimize_conditions Optimize Reaction Conditions (Temperature, Solvent, Time) check_purity->optimize_conditions If pure screen_catalysts Screen Catalysts / Ligands optimize_conditions->screen_catalysts If no improvement end_success Improved Yield / Selectivity optimize_conditions->end_success If improved analyze_byproducts Analyze Byproducts (NMR, MS) screen_catalysts->analyze_byproducts If no improvement screen_catalysts->end_success If improved modify_workup Modify Workup Procedure analyze_byproducts->modify_workup Identify side reactions end_fail Consult Further Literature / Expertise analyze_byproducts->end_fail Unable to identify cause modify_workup->end_success If improved modify_workup->end_fail If no improvement

Caption: Troubleshooting workflow for low yield or selectivity.

Synthetic_Strategy_Selection start Goal: Synthesize a Multi-Chiral PCP racemic_available Is a racemic precursor readily available? start->racemic_available desymmetrization_possible Is the precursor suitable for desymmetrization? racemic_available->desymmetrization_possible No resolution Strategy: Resolution of Racemate (Chiral HPLC, Diastereomeric Salt) racemic_available->resolution Yes ch_activation_feasible Is enantioselective C-H activation a viable route? desymmetrization_possible->ch_activation_feasible No biocatalysis Strategy: Biocatalytic Desymmetrization desymmetrization_possible->biocatalysis Yes asymmetric_catalysis Strategy: Asymmetric Catalysis (e.g., Co-photoredox) ch_activation_feasible->asymmetric_catalysis Yes other_methods Explore other methods (e.g., chiral pool, auxiliary) ch_activation_feasible->other_methods No

Caption: Decision tree for selecting a synthetic strategy.

References

Technical Support Center: Optimization of Photocatalytic Reactions Using [2.2]Paracyclophane-Based Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing [2.2]paracyclophane-based catalysts in photocatalytic reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What makes this compound-based catalysts suitable for photocatalysis?

A1: this compound (PCP) derivatives are structurally unique scaffolds that possess planar chirality due to the restricted rotation of the benzene (B151609) rings.[1][2] This rigid, three-dimensional structure allows for the precise spatial arrangement of substituents, which is advantageous for creating effective chiral ligands and organocatalysts.[3][4][5] Their distinct photophysical and optoelectronic properties, arising from through-space and through-bond electronic interactions between the two aromatic decks, make them promising candidates for mediating photocatalytic transformations.[6][7]

Q2: My reaction is not proceeding to completion, or the yield is very low. What are the common causes?

A2: Low yields in photocatalytic reactions can stem from several factors. Key areas to investigate include the quality of starting materials, reaction conditions, and potential catalyst deactivation. Ensure all reagents and solvents are pure and anhydrous, as impurities can quench the excited state of the photocatalyst. The reaction setup, including the light source and vessel, should be optimized for efficient irradiation of the reaction mixture. It is also possible that the catalyst is deactivating over the course of the reaction.

Q3: I am observing unexpected side products in my reaction. How can I minimize them?

A3: The formation of side products is a common issue and can often be addressed by carefully tuning the reaction parameters. In some cases, side reactions such as dimerization or acyloxylation can compete with the desired transformation.[8] Screening different solvents, bases, and catalyst loadings can help to suppress these unwanted pathways. Additionally, ensuring an inert atmosphere (e.g., by degassing the solvent) can prevent side reactions with oxygen.

Q4: How do I choose the appropriate solvent for my photocatalytic reaction?

A4: Solvent choice is critical in photocatalysis as it can influence catalyst solubility, substrate interactions, and the stability of reactive intermediates. The polarity of the solvent can affect the energies of the catalyst's excited states and the efficiency of electron transfer. It is often necessary to screen a range of solvents to find the optimal balance for a specific reaction. For instance, a mixture of solvents like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,2-dichloroethane (B1671644) (DCE) has been found to be effective in certain cobalt-photoredox dual catalytic systems using PCP-based ligands.[9]

Q5: What is the importance of the light source in these reactions?

A5: The light source must emit photons of sufficient energy to excite the photocatalyst. The wavelength of the light should overlap with the absorption spectrum of the catalyst. The intensity of the light can also affect the reaction rate; however, higher intensity does not always lead to better results and can sometimes promote side reactions or catalyst degradation. The use of LED light sources is common as they provide consistent wavelength and intensity.

Troubleshooting Guides

Issue 1: Low Enantioselectivity

If you are experiencing low enantioselectivity in your asymmetric photocatalytic reaction using a chiral this compound-based catalyst, consider the following troubleshooting steps:

Potential Cause Suggested Solution
Suboptimal Ligand/Catalyst Structure The chiral environment provided by the PCP-based ligand is crucial for enantiocontrol. Consider modifying the substituents on the paracyclophane scaffold to enhance steric hindrance or electronic effects that can lead to better facial discrimination of the substrate.
Incorrect Base The choice of base can significantly impact enantioselectivity. For example, in a cobaltaphotoredox-catalyzed reaction, switching from an inorganic base to an organic base like di-isopropylamine (DIPA) was shown to dramatically improve the enantiomeric excess (ee).[8]
Inappropriate Solvent System The solvent can influence the conformation of the catalyst-substrate complex. Screen a variety of solvents with different polarities to find one that favors the transition state leading to the desired enantiomer.
Temperature Effects Lowering the reaction temperature can sometimes enhance enantioselectivity by reducing the thermal energy of the system, which can lead to more ordered transition states.
Background Uncatalyzed Reaction A non-selective background reaction can lower the overall enantioselectivity. Ensure that the reaction does not proceed in the absence of the chiral catalyst. If it does, adjusting the reaction conditions (e.g., lowering the temperature) may help to suppress the background reaction.
Issue 2: Catalyst Deactivation

Catalyst deactivation can lead to stalled reactions and low yields. Here are some potential causes and solutions:

Potential Cause Suggested Solution
Adsorption of Intermediates or Products The surface of the catalyst can be blocked by the strong adsorption of reaction intermediates or products, reducing the number of active sites.[10] Try altering the solvent to one that better solubilizes all components of the reaction mixture.
Photodegradation of the Catalyst Prolonged exposure to high-intensity light can sometimes lead to the degradation of the photocatalyst. Reduce the light intensity or consider using a cutoff filter to block potentially damaging wavelengths.
Oxidation or Reduction of the Catalyst The catalyst can be irreversibly oxidized or reduced by reaction components. Ensure that any sacrificial agents are compatible with the catalyst and are present in the correct stoichiometry.
Regeneration In some cases, a deactivated catalyst can be regenerated. This may involve washing with a suitable solvent to remove adsorbed species or a chemical treatment to restore the active form of the catalyst.[10]

Quantitative Data Summary

The following tables summarize optimized reaction parameters from a study on cobaltaphotoredox dual catalysis for the stereocontrolled construction of multi-chiral [2.2]paracyclophanes.[8][9]

Table 1: Optimization of Reaction Parameters

EntryPhotocatalyst (PC)BaseTime (h)Yield of Product 3 (%)ee of Product 3 (%)Yield of Recovered (Sp)-1a (%)ee of Recovered (Sp)-1a (%)Selectivity (s)
1Rhodamine 6GDIPA48469949991057
2Rhodamine 6GDIPA2431996945-
3Rhodamine 6GNaOPiv4828904297-
4Rhodamine 6GDBU48252368-3-
5Rhodamine 6GDIPA96-----

Reaction conditions: 1a (0.15 mmol), 2a (0.15 mmol), PC (5 mol%), Co(OAc)₂·4H₂O (10 mol%), L (10 mol%), base (1.0 equiv.), TFE (1.0 mL), DCE (0.25 mL), 32-35 °C. DIPA = di-isopropylamine, NaOPiv = sodium pivalate, DBU = 1,8-diazabicyclo[5.4.0]undec-7-ene.

Table 2: Control Experiments

EntryDeviation from Standard ConditionsYield of 3 (%)ee of 3 (%)
1No Co(OAc)₂·4H₂O0-
2No Ligand L0-
3No Rhodamine 6G0-
4No Light0-
5No DIPA0-

Standard conditions are the same as Entry 1 in Table 1.

Experimental Protocols

General Procedure for a Photocatalytic Reaction
  • Catalyst and Reagent Preparation: Ensure the this compound-based catalyst, substrates, and any additives are pure and dry.

  • Reaction Setup: To a flame-dried reaction vessel (e.g., a Schlenk tube or vial) equipped with a magnetic stir bar, add the this compound-based catalyst, any co-catalyst (if applicable), and the substrates.

  • Solvent Addition and Degassing: Add the anhydrous, degassed solvent via syringe. To degas the solvent, bubble an inert gas (e.g., argon or nitrogen) through it for 15-30 minutes or use the freeze-pump-thaw method (three cycles).

  • Initiation of Reaction: Place the reaction vessel in front of a light source (e.g., a specific wavelength LED) at a consistent distance. A fan may be used to maintain a constant temperature.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by taking aliquots for analysis by GC-MS or NMR.

  • Work-up and Purification: Once the reaction is complete, quench the reaction if necessary, and remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

  • Analysis: Characterize the purified product by NMR spectroscopy and mass spectrometry. Determine the enantiomeric excess by chiral HPLC analysis.

Visualizations

Photocatalytic_Cycle PC [2.2]PCP Catalyst (PC) PC_star Excited Catalyst (PC*) PC->PC_star PC_star->PC PC_star->PC Sub_A_radical Substrate A• PC_star->Sub_A_radical SET Sub_A Substrate A Product Product Sub_A_radical->Product + Substrate B Sub_B Substrate B Sacrificial_Agent Sacrificial Agent Oxidized_Agent Oxidized Agent

Caption: Generalized photocatalytic cycle for a this compound-based catalyst.

Troubleshooting_Workflow Start Low Yield or Stalled Reaction Check_Reagents Check Purity of Reagents and Solvents Start->Check_Reagents Optimize_Conditions Optimize Reaction Conditions Check_Reagents->Optimize_Conditions Reagents OK Purify_Reagents Purify/Dry Reagents and Solvents Check_Reagents->Purify_Reagents Impurities Found Check_Catalyst Investigate Catalyst Deactivation Optimize_Conditions->Check_Catalyst Optimization Fails Screen_Solvents Screen Solvents Optimize_Conditions->Screen_Solvents Vary_Temp Vary Temperature Optimize_Conditions->Vary_Temp Adjust_Loading Adjust Catalyst/Reagent Loading Optimize_Conditions->Adjust_Loading Check_Light Check Light Source (Wavelength/Intensity) Optimize_Conditions->Check_Light Monitor_Degradation Monitor for Catalyst Degradation Check_Catalyst->Monitor_Degradation Deactivation Suspected Purify_Reagents->Start Success Improved Yield Screen_Solvents->Success Vary_Temp->Success Adjust_Loading->Success Check_Light->Success Regenerate_Catalyst Attempt Catalyst Regeneration Monitor_Degradation->Regenerate_Catalyst Regenerate_Catalyst->Success

Caption: Troubleshooting workflow for low reaction yield.

Experimental_Setup cluster_0 Reaction Vessel cluster_1 Environment a Stir Bar b Reaction Mixture ([2.2]PCP Catalyst, Substrates, Solvent) LED LED Light Source LED->b Irradiation Fan Cooling Fan cluster_0 cluster_0 Fan->cluster_0 Temperature Control Inert_Gas Inert Gas (Ar/N2) Inert_Gas->b Inert Atmosphere

Caption: Diagram of a typical experimental setup for a photocatalytic reaction.

References

Validation & Comparative

A Comparative Study of [2.2]Paracyclophane and Larger [n.n]Cyclophanes: Structure, Properties, and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between strained ring systems is crucial for molecular design and synthesis. This guide provides an objective comparison of [2.2]paracyclophane with its larger [n.n]cyclophane counterparts, supported by experimental data and detailed protocols.

This compound, a fascinating molecule with two benzene (B151609) rings held in close proximity by two ethylene (B1197577) bridges, exhibits unique structural and electronic properties due to its significant ring strain.[1] In contrast, larger [n.n]cyclophanes, such as [3.3]- and [4.4]paracyclophane, possess longer, more flexible bridges, which progressively alleviates this strain and influences their chemical behavior. This comparative study delves into the structural parameters, spectroscopic characteristics, and reactivity of these intriguing molecules.

Structural Comparison: The Impact of Bridge Length

The defining feature that distinguishes this compound from its larger analogs is the pronounced distortion of its aromatic rings from planarity. The short ethylene bridges in this compound force the benzene decks into a boat-like conformation. As the length of the alkyl bridges increases in [n.n]cyclophanes, the benzene rings become progressively less distorted and the inter-ring distance increases, approaching the geometry of unstrained aromatic systems.[2]

This variation in structure directly impacts the strain energy of the molecules. This compound possesses a significant strain energy of approximately 31 kcal/mol.[2][3] This strain is substantially reduced in [3.3]paracyclophane (around 12 kcal/mol) and [4.4]paracyclophane, which is considered nearly strain-free.[2][4]

Below is a table summarizing key structural parameters for [2.2]-, [3.3]-, and [4.4]paracyclophane, derived from computational studies.

ParameterThis compound[3.3]Paracyclophane[4.4]Paracyclophane
Strain Energy (kcal/mol) ~31[2][3]~12[2]Nearly strain-free[4]
Inter-ring Distance (Å) ~3.09[5]~3.3 (average)[2]-
Bridge C-C Bond Length (Å) ~1.58~1.54~1.54
Aromatic C-C Bond Length (Å) 1.39 - 1.411.39 - 1.401.39 - 1.40
Bridgehead C-C-C Angle (°) ~114~112~112
Aromatic Ring Distortion Angle (°) ~12.5~6~2

Data compiled from DFT calculations reported in literature.

Spectroscopic Properties: A Window into Electronic Structure

The unique electronic environment of cyclophanes is reflected in their spectroscopic properties, particularly their Nuclear Magnetic Resonance (NMR) and UV-vis spectra.

NMR Spectroscopy: The proton NMR (¹H NMR) spectra of cyclophanes are particularly insightful. The aromatic protons of this compound appear in the typical aromatic region, but the methylene (B1212753) protons of the bridges are significantly shielded by the aromatic rings, appearing at unusually high field (upfield) in the spectrum.[6] This shielding effect is less pronounced in larger [n.n]cyclophanes due to the increased distance between the bridges and the aromatic rings.

UV-vis Spectroscopy: The UV-vis spectra of paracyclophanes reveal information about their electronic transitions. This compound exhibits a bathochromic shift (a shift to longer wavelengths) in its absorption bands compared to benzene, which is attributed to the through-space π-π interactions between the two aromatic rings.[6] As the bridges in [n.n]cyclophanes become longer, this interaction weakens, and the UV-vis spectra more closely resemble that of isolated benzene rings.

Reactivity: The Influence of Strain

The high degree of strain in this compound significantly influences its chemical reactivity. It readily undergoes electrophilic aromatic substitution reactions, often at rates faster than comparable unstrained aromatic compounds.[7] For instance, the nitration of this compound proceeds readily. In contrast, the reactivity of larger, less strained [n.n]cyclophanes towards electrophilic substitution is expected to be more similar to that of simple alkylbenzenes.

Experimental Protocols

To facilitate further research and comparative studies, detailed experimental protocols for key characterization techniques are provided below.

Single Crystal X-ray Diffraction Analysis of [n.n]Cyclophanes

Objective: To determine the precise three-dimensional structure of the cyclophane molecule in the solid state.

Methodology:

  • Crystal Growth:

    • Dissolve the purified cyclophane in a suitable solvent (e.g., toluene, dichloromethane) to create a saturated or near-saturated solution.

    • Slowly evaporate the solvent at a constant temperature. Alternatively, use vapor diffusion by placing the solution in a sealed container with a less volatile anti-solvent.

    • Select a single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) and quality (transparent, no visible cracks or defects) under a microscope.[8]

  • Data Collection:

    • Mount the selected crystal on a goniometer head.

    • Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer.

    • Collect a preliminary set of diffraction images to determine the unit cell parameters and crystal system.

    • Perform a full data collection by rotating the crystal and collecting diffraction data over a wide range of angles.

  • Structure Solution and Refinement:

    • Process the collected diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data using least-squares methods to obtain accurate bond lengths, bond angles, and thermal parameters.

¹H and ¹³C NMR Spectroscopic Analysis of [n.n]Cyclophanes

Objective: To characterize the structure and conformation of cyclophanes in solution.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the cyclophane sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved and the solution is homogeneous.

  • ¹H NMR Data Acquisition:

    • Place the NMR tube in the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal resolution.

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Analysis:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

    • Analyze the chemical shifts and coupling patterns to assign the signals to specific protons and carbons in the molecule. For more complex structures, two-dimensional NMR techniques such as COSY, HSQC, and HMBC can be employed to establish connectivity.

Comparative Kinetic Study of the Nitration of [n.n]Paracyclophanes

Objective: To compare the relative rates of electrophilic aromatic substitution for different [n.n]paracyclophanes.

Methodology:

  • Reaction Setup:

    • In separate reaction vessels, dissolve equimolar amounts of this compound and the desired [n.n]paracyclophane (e.g., [3.3]paracyclophane) in a suitable solvent (e.g., acetic anhydride).

    • Maintain the reactions at a constant temperature using a thermostat-controlled bath.

  • Initiation and Monitoring:

    • Add a standardized solution of the nitrating agent (e.g., acetyl nitrate, prepared from nitric acid and acetic anhydride) to each reaction vessel simultaneously to initiate the reaction.

    • At regular time intervals, withdraw aliquots from each reaction mixture.

    • Quench the reaction in the aliquots immediately by adding a large excess of a suitable quenching agent (e.g., a cold aqueous solution of sodium bicarbonate).

  • Analysis:

    • Extract the organic components from the quenched aliquots with a suitable solvent (e.g., dichloromethane).

    • Analyze the composition of the organic extracts using a calibrated analytical technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

    • Determine the concentration of the starting material and the nitrated product(s) at each time point.

  • Data Analysis:

    • Plot the concentration of the starting material versus time for each cyclophane.

    • Determine the initial rate of reaction for each cyclophane from the slope of the concentration-time curve at t=0.

    • Compare the initial rates to determine the relative reactivity of the different [n.n]paracyclophanes towards nitration.

Visualizing the Synthetic Workflow

The general synthesis of [n.n]paracyclophanes often involves a coupling reaction to form the bridged system. The following diagram, generated using the DOT language, illustrates a conceptual workflow for the synthesis and characterization of these molecules.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_reactivity Reactivity Study start Starting Materials (e.g., p-xylene (B151628) derivatives) coupling Coupling Reaction (e.g., Wurtz coupling) start->coupling cyclization Intramolecular Cyclization coupling->cyclization product [n.n]Paracyclophane cyclization->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr xray X-ray Crystallography product->xray uvvis UV-vis Spectroscopy product->uvvis nitration Nitration Kinetics product->nitration

Caption: Conceptual workflow for the synthesis, characterization, and reactivity study of [n.n]paracyclophanes.

This guide provides a foundational comparison of this compound with larger [n.n]cyclophanes. The provided experimental protocols and conceptual workflow aim to support further investigation into the fascinating chemistry of these strained and unique molecular architectures.

References

A Researcher's Guide to Validating [2.2]Paracyclophane Structures with DFT Calculations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of molecules is paramount. [2.2]Paracyclophane, a highly strained and sterically hindered molecule, presents a unique challenge to both experimental and computational chemists. This guide provides a comparative analysis of experimental X-ray crystallographic data with Density Functional Theory (DFT) calculations, offering a pathway to validate and understand the nuanced structure of this fascinating compound.

The structure of this compound has been a subject of considerable discussion, with early X-ray studies suggesting a D₂h symmetry, while later low-temperature experiments and high-level computational studies have indicated a lower D₂ symmetry.[1] This discrepancy highlights the importance of employing theoretical calculations alongside experimental work to arrive at a conclusive structure. DFT calculations, particularly those that account for dispersion forces, have proven to be invaluable in resolving these ambiguities and providing geometries in close agreement with experimental findings.[2][3]

Comparative Analysis of Structural Parameters

A critical aspect of validating experimental structures is the direct comparison of key geometric parameters with those obtained from DFT calculations. The choice of the DFT functional is crucial for accurately modeling the non-covalent interactions inherent in this compound.

Below is a summary of key structural parameters for this compound, comparing experimental X-ray data with results from various DFT functionals. The data clearly indicates that functionals incorporating dispersion corrections (B97-D and ωB97X-D) and those designed for non-covalent interactions (M06-2X) provide the best agreement with experimental values, particularly for the critical inter-ring distances.

ParameterExperimental (X-ray)B3LYP/6-311G(d,p)M06-2X/6-311G(d,p)B97-D/6-311G(d,p)ωB97X-D/6-311G(d,p)
Inter-ring Distances (Å)
C1-C1'2.7822.8272.7842.8022.787
C2-C2'3.0973.1253.0933.1093.096
Bond Lengths (Å)
C1-C21.4111.4131.4101.4111.410
C1-C61.4011.4021.4001.4011.400
C2-C31.3961.3971.3951.3961.395
C7-C81.5891.5941.5891.5911.588
Angles (degrees)
α12.612.812.712.812.7
β12.112.212.112.212.1
Twist Angle (θ)12.60.0 (D₂h)18.59.915.4

Data compiled from Bachrach, S. M. J. Phys. Chem. A 2011, 115 (11), 2396-2401.[2]

Experimental and Computational Protocols

To ensure reproducibility and accuracy, the methodologies employed in both the experimental and computational determination of this compound's structure are detailed below.

Experimental Protocol: Low-Temperature X-ray Crystallography

  • Crystal Growth: Single crystals of this compound are grown from a suitable solvent (e.g., ethanol) by slow evaporation.

  • Data Collection: A suitable crystal is mounted on a goniometer head. X-ray diffraction data is collected at low temperatures (typically below 100 K) using a diffractometer equipped with a low-temperature device (e.g., an Oxford Cryosystems Cryostream).[1] The use of low temperatures minimizes thermal motion, leading to a more precise determination of atomic positions.[1]

  • Structure Solution and Refinement: The collected diffraction data is processed to solve and refine the crystal structure. The structure is typically solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Computational Protocol: Density Functional Theory (DFT) Calculations

  • Initial Structure: The starting geometry for the DFT calculations is typically taken from the experimental X-ray crystal structure.

  • Functional and Basis Set Selection: A crucial step is the selection of an appropriate DFT functional and basis set. For this compound, functionals that account for dispersion are recommended, such as ωB97X-D, M06-2X, or B97-D.[2][3] A triple-zeta basis set with polarization and diffuse functions, such as 6-311+G(d,p), is generally sufficient for accurate geometry optimizations.

  • Geometry Optimization: The initial structure is optimized in the gas phase without any symmetry constraints. The optimization is performed until the forces on the atoms and the energy change between successive steps are below a defined threshold.

  • Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies indicates a local minimum on the potential energy surface.

  • Analysis: The optimized geometric parameters (bond lengths, bond angles, dihedral angles, and inter-ring distances) are then compared with the experimental data.

Workflow for Structural Validation

The logical flow for validating an experimental this compound structure using DFT calculations can be visualized as follows:

G cluster_exp Experimental Workflow cluster_dft Computational Workflow cluster_val Validation exp_xtal Single Crystal X-ray Diffraction exp_data Experimental Structural Data (Bond Lengths, Angles) exp_xtal->exp_data compare Compare Experimental and Calculated Parameters exp_data->compare dft_setup Select Functional & Basis Set (e.g., ωB97X-D/6-311+G(d,p)) dft_opt Geometry Optimization dft_setup->dft_opt dft_freq Frequency Calculation dft_opt->dft_freq dft_data Calculated Structural Data dft_freq->dft_data dft_data->compare validate Validated Structure compare->validate Good Agreement discrepancy Analyze Discrepancies (e.g., Crystal Packing Effects) compare->discrepancy Poor Agreement

References

comparing the properties of functionalized and unfunctionalized [2.2]paracyclophane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

[2.2]Paracyclophane (PCP), a fascinating molecule with two co-facially arranged benzene (B151609) rings, serves as a versatile scaffold in various scientific domains, including materials science, asymmetric synthesis, and drug development.[1][2] Its unique strained structure, characterized by significant transannular π-π interactions, bestows upon it distinct chemical and physical properties.[3] The strategic introduction of functional groups onto the PCP core, a process known as functionalization, dramatically expands its utility by allowing for the fine-tuning of its electronic, optical, and biological characteristics.[1][2] This guide provides a comprehensive comparison of the properties of unfunctionalized and functionalized this compound, supported by experimental data and detailed methodologies.

Core Structural and Stability Differences

Unfunctionalized this compound is a chemically stable molecule, resistant to light, oxidation, acids, and bases, and it maintains its structural integrity at temperatures up to 180-200 °C.[1][4] This inherent stability makes it a robust building block. However, this stability can also translate to a resistance to conventional chemical transformations, posing synthetic challenges.[1]

Functionalization, the process of adding chemical moieties to the PCP skeleton, can alter this stability. The nature of the functional group dictates the change in reactivity. For instance, the introduction of electron-withdrawing groups can direct further selective functionalization to specific positions on the aromatic rings.[4] Synthetic strategies for functionalization often involve electrophilic aromatic substitution or transformations of pre-installed functional groups.[1]

Comparative Physicochemical Properties

The introduction of functional groups significantly impacts the physicochemical properties of this compound. These changes are crucial for tailoring the molecule for specific applications.

PropertyUnfunctionalized this compoundFunctionalized this compound (Examples)
Solubility Soluble in many common organic solvents.Solubility can be tuned. For instance, the introduction of oligo(ethylene glycol) chains enhances solubility in polar solvents.[5][6]
Melting Point 285-287 °CVaries widely depending on the functional group. For example, 4,16-bis(isocyanato)this compound has a melting point of 210 °C.[7]
UV-Vis Absorption Maxima at 225, 244, 286, and 302 nm.[4] The band at the longest wavelength is a characteristic "cyclophane band".[4]Red-shifted absorption bands are generally observed. For example, aryl- and alkyl-substituted naphthalene-fused PCPs show a weak absorption band around 375 nm.[8]
Fluorescence Emission Broad fluorescence emission centered around 356 nm.[4]Emission properties are highly tunable. Naphthalene-fused PCPs emit light around 420-440 nm.[8] The introduction of different substituents allows for the creation of a wide range of fluorophores.[3][8]
Reactivity Relatively inert under many conditions.[1]Reactivity is enhanced and can be directed. For example, formyl-functionalized PCP can undergo further reactions like reductive sulfanylation.[9] Brominated PCPs are precursors for cross-coupling reactions.[5]
Chirality Achiral.Monosubstitution or disubstitution can induce planar chirality, making them valuable in asymmetric catalysis.[1][10][11]

Experimental Protocols

Synthesis of Monofunctionalized this compound (Formylation)

A common method for introducing a functional group onto the this compound core is through electrophilic aromatic substitution, such as the Rieche formylation to introduce a carboxaldehyde group.

Protocol:

  • Dissolve this compound in an appropriate solvent like CH₂Cl₂ and cool the solution to 0 °C.[9]

  • Successively add a Lewis acid catalyst, such as TiCl₄, followed by dichloromethyl methyl ether (Cl₂CHOCH₃).[9]

  • Allow the reaction mixture to warm to room temperature and stir for several hours.[9]

  • Quench the reaction with water.[9]

  • Extract the product with CH₂Cl₂, dry the combined organic phases over MgSO₄, filter, and evaporate the solvent to yield this compound-4-carboxaldehyde.[9]

Characterization of Photophysical Properties

The changes in absorption and emission properties upon functionalization are typically characterized using UV-Vis and fluorescence spectroscopy.

Protocol:

  • Prepare dilute solutions of both unfunctionalized and functionalized this compound in a suitable solvent (e.g., CH₂Cl₂).

  • Record the UV-Vis absorption spectra using a spectrophotometer over a relevant wavelength range (e.g., 200-500 nm).

  • Record the fluorescence emission spectra using a spectrofluorometer. The excitation wavelength should be chosen based on the absorption spectra of the compounds.

Logical Workflow for Functionalization and Application

The following diagram illustrates a general workflow from the basic this compound structure to its advanced applications through functionalization.

G cluster_0 Core Structure cluster_1 Functionalization cluster_2 Functionalized Scaffolds cluster_3 Advanced Applications Unfunctionalized_PCP Unfunctionalized this compound Functionalization Chemical Synthesis (e.g., Electrophilic Substitution) Unfunctionalized_PCP->Functionalization Mono_functionalized Monosubstituted PCP (e.g., -CHO, -Br) Functionalization->Mono_functionalized Di_functionalized Disubstituted PCP (e.g., pseudo-geminal) Functionalization->Di_functionalized Polymers Polymer Synthesis (e.g., ROMP) Mono_functionalized->Polymers Catalysis Asymmetric Catalysis Mono_functionalized->Catalysis Drug_Dev Drug Development Scaffolds Mono_functionalized->Drug_Dev Materials Optoelectronic Materials Di_functionalized->Materials

Caption: Workflow from unfunctionalized this compound to its diverse applications.

Signaling Pathway Analogy: Polymerization of Functionalized Monomers

Functionalized [2.2]paracyclophanedienes can act as monomers in Ring-Opening Metathesis Polymerization (ROMP) to produce functionalized poly(p-phenylenevinylene)s (PPVs).[5][6] This process can be visualized as a signaling cascade where the initiator triggers a chain reaction.

G Initiator ROMP Initiator (e.g., Grubbs' Catalyst) Monomer Functionalized [2.2]Paracyclophanediene Monomer Initiator->Monomer Activation Active_Complex Initiator-Monomer Active Complex Monomer->Active_Complex Propagation Chain Propagation (Addition of Monomers) Monomer->Propagation Addition Active_Complex->Propagation Polymer Functionalized PPV Polymer Propagation->Polymer Termination

Caption: ROMP of functionalized [2.2]paracyclophanediene.

Conclusion

The functionalization of this compound unlocks a vast chemical space, enabling the rational design of molecules with tailored properties for a multitude of applications. While unfunctionalized PCP provides a stable and unique three-dimensional core, its functionalized derivatives offer enhanced solubility, tunable photophysical characteristics, and controlled reactivity. This versatility makes functionalized [2.2]paracyclophanes highly valuable platforms for the development of advanced materials, catalysts, and potential therapeutic agents. The strategic selection of functional groups allows researchers to fine-tune the molecular properties to meet the specific demands of their intended application.

References

A Comparative Guide to the Validation of Substituted [2.2]Paracyclophanes: NMR Spectroscopy and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of substituted [2.2]paracyclophanes is paramount for understanding their unique chemical properties and potential applications. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques, supported by experimental data and detailed protocols, to aid in the validation of these complex molecules.

Substituted [2.2]paracyclophanes, characterized by two benzene (B151609) rings held in close proximity by ethylene (B1197577) bridges, exhibit unique structural and electronic properties due to their strained conformations. Validating the substitution pattern and stereochemistry of these molecules is a critical step in their synthesis and application. While NMR spectroscopy stands as the primary tool for this purpose, a multi-faceted analytical approach often provides the most conclusive results.

The Power of NMR Spectroscopy in Elucidating [2.2]Paracyclophane Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural analysis of substituted [2.2]paracyclophanes in solution. The distinct chemical environments of the aromatic and methylene (B1212753) protons, arising from the molecule's rigid and strained structure, provide a wealth of information.

Key NMR Observables:

  • Chemical Shifts (δ): The chemical shifts of aromatic protons in [2.2]paracyclophanes are significantly influenced by the anisotropic effects of the opposing benzene ring and the nature of the substituents. Protons positioned directly above the neighboring ring experience a shielding effect, resulting in upfield shifts, while those near the substituent are subject to its electronic effects.

  • Coupling Constants (J): Through-bond scalar couplings (J-couplings) between adjacent protons provide valuable information about the connectivity of the carbon skeleton.

  • 2D NMR Techniques: Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are crucial for unambiguously assigning proton and carbon signals, especially in complex substitution patterns. COSY spectra reveal proton-proton correlations, while HSQC spectra correlate directly bonded proton and carbon atoms.

The following tables summarize typical ¹H and ¹³C NMR chemical shifts for a selection of monosubstituted [2.2]paracyclophanes, illustrating the impact of different functional groups on the spectra.

Table 1: ¹H NMR Chemical Shifts (ppm) for Selected Monosubstituted [2.2]Paracyclophanes in CDCl₃

SubstituentAromatic Protons (Substituted Ring)Aromatic Protons (Unsubstituted Ring)Methylene Protons
-NO₂ [1]7.22 (d), 6.79 (dd), 6.58 (dd)6.63-6.61 (m)2.8-3.2 (m)
-OCH₃ [2]5.66, 6.27, 6.426.76, 6.45, 6.52, 6.382.8-3.1 (m)
-CO₂CH₃ [2]~7.0-7.3~6.4-6.72.9-3.2 (m)

Table 2: ¹³C NMR Chemical Shifts (ppm) for Selected Monosubstituted [2.2]Paracyclophanes in CDCl₃

SubstituentAromatic Carbons (Substituted Ring)Aromatic Carbons (Unsubstituted Ring)Methylene Carbons
-OCH₃ [2]155.6 (C-O), 134.5, 124.3, 116.6139.4, 138.4, 133.2, 132.8, 132.2, 128.235.5, 34.8
-CO₂CH₃ [2]167.5 (C=O), 144.9, 139.7, 134.1, 133.2, 132.1, 130.2139.8, 139.0, 133.5, 133.0, 132.7, 132.435.2, 34.9

Alternative and Complementary Analytical Techniques

While NMR is a powerful tool, its exclusive use may not always be sufficient for complete structural validation, especially in cases of complex isomerism or unexpected reaction outcomes. Integrating data from other analytical techniques provides a more robust characterization.

X-ray Crystallography:

Single-crystal X-ray diffraction provides the unambiguous, three-dimensional structure of a molecule in the solid state.[1][3][4] This technique is invaluable for determining the precise substitution pattern, bond lengths, bond angles, and the conformation of the this compound core. When a suitable crystal can be obtained, X-ray crystallography serves as the "gold standard" for structural determination and can be used to confirm assignments made by NMR.[5]

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[1] High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. Furthermore, the fragmentation patterns observed in the mass spectrum can offer clues about the structure of the molecule, particularly the nature and position of substituents. For [2.2]paracyclophanes, characteristic fragmentation often involves cleavage of the ethylene bridges.

Comparison of Techniques:

FeatureNMR SpectroscopyX-ray CrystallographyMass Spectrometry
Sample Phase SolutionSolid (crystal)Gas phase (ionized)
Information Connectivity, stereochemistry, dynamic processes3D structure, bond lengths/angles, packingMolecular weight, elemental formula, fragmentation
Strengths Non-destructive, provides detailed structural information in solutionUnambiguous structure determinationHigh sensitivity, small sample requirement
Limitations Can be complex to interpret, may not distinguish all isomersRequires a suitable single crystalProvides limited connectivity information

Experimental Protocols

1. NMR Sample Preparation and Data Acquisition:

  • Sample Preparation: Dissolve 5-10 mg of the substituted this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved and the solution is homogeneous.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters on a 400 MHz spectrometer include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon-13 NMR spectrum. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a longer acquisition time with more scans is typically necessary.

  • COSY Acquisition: A standard gradient-selected COSY experiment is performed to establish ¹H-¹H correlations. The spectral width in both dimensions should be identical to the ¹H spectrum.

  • HSQC Acquisition: A gradient-selected HSQC experiment is used to determine one-bond ¹H-¹³C correlations. The spectral width in the ¹H dimension (F2) will be similar to the ¹H spectrum, while the ¹³C dimension (F1) will cover the expected range of carbon chemical shifts.

2. X-ray Crystallography:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent from a concentrated solution, or by vapor diffusion techniques.

  • Data Collection: Mount a suitable crystal on a goniometer head and place it in the X-ray beam of a diffractometer. Collect diffraction data at a controlled temperature (often low temperature to minimize thermal motion).

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final crystal structure.

3. Mass Spectrometry:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common ionization techniques for these compounds include Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the major fragmentation peaks to deduce structural information.

Visualization of Validation Workflow

The following diagram illustrates a typical workflow for the structural validation of a novel substituted this compound.

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_validation Structure Validation Synthesis Synthesis of Substituted This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1D & 2D) Purification->NMR Primary Analysis MS Mass Spectrometry (HRMS) Purification->MS Molecular Weight Xray X-ray Crystallography (if crystals form) Purification->Xray If crystalline Validation Final Structure Validation NMR->Validation MS->Validation Xray->Validation Definitive Structure

Caption: A typical workflow for the synthesis and structural validation of substituted [2.2]paracyclophanes.

Logical Pathway for NMR Signal Assignment

The following diagram outlines the logical steps involved in assigning NMR signals for a substituted this compound using a combination of 1D and 2D NMR experiments.

NMR_Assignment_Workflow cluster_proton Proton Assignment cluster_carbon Carbon Assignment start Acquire NMR Data (1H, 13C, COSY, HSQC) H1_Integrate Integrate 1H Spectrum (Determine Proton Ratios) start->H1_Integrate C13_Shifts Analyze 13C Chemical Shifts (Quaternary vs. Protonated) start->C13_Shifts H1_Shifts Analyze 1H Chemical Shifts (Aromatic vs. Methylene) H1_Integrate->H1_Shifts COSY_Analysis Analyze COSY Spectrum (Identify Spin Systems) H1_Shifts->COSY_Analysis HSQC_Analysis Analyze HSQC Spectrum (Correlate C-H pairs) COSY_Analysis->HSQC_Analysis Assign Protons to Carbons C13_Shifts->HSQC_Analysis final_assignment Final Structure Assignment HSQC_Analysis->final_assignment

Caption: A logical workflow for the assignment of NMR signals in substituted [2.2]paracyclophanes.

References

A Researcher's Guide to Computational Analysis of Through-Space Interactions in Cyclophanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced through-space interactions within cyclophanes is critical for predicting molecular behavior and designing novel therapeutics. This guide provides a comprehensive comparison of computational methods used to analyze these interactions, supported by experimental data and detailed protocols.

Through-space interactions, non-covalent forces acting between non-bonded atoms, play a pivotal role in dictating the unique chemical and physical properties of cyclophanes. These interactions, including π-π stacking, C-H•••π, and lone pair•••π interactions, are crucial in molecular recognition, host-guest chemistry, and the design of functional materials. This guide delves into the computational methodologies employed to dissect these intricate forces, offering a comparative analysis to aid researchers in selecting the most appropriate tools for their studies.

Comparing Computational Methods: A Quantitative Overview

The accurate computational modeling of through-space interactions in cyclophanes is a significant challenge due to the subtle nature of these non-covalent forces. Density Functional Theory (DFT) with dispersion corrections is a widely used approach. The choice of functional and basis set can significantly impact the accuracy of the results. Below is a comparison of various computational methods based on their performance in predicting interaction energies and key geometric parameters for [2.2]paracyclophane, a benchmark system for studying through-space interactions.

Computational MethodInteraction Energy (kcal/mol)Inter-ring Distance (Å)Reference
B3LYP/6-31+G(d,p)VariesOverestimated[1]
B3PW91/6-31+G(d,p)VariesOverestimated[1]
MP2/6-31+G(d,p)VariesGood agreement with experiment[1]
B97-D/cc-pVQZ-19.34 (for sumanene (B50392) dimer)3.72 (for sumanene dimer)[2]
PBE0-D3(BJ)/def2-QZVP-35.5 (for a peptide-water dimer)Not specified[3]

Note: Interaction energies are highly system-dependent. The provided values are illustrative and highlight the performance of different methods on relevant systems. Direct comparison of absolute values across different studies should be done with caution.

Experimental Validation: Protocols and Techniques

Computational predictions of through-space interactions must be validated by experimental data. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are two powerful techniques for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly 2D Nuclear Overhauser Effect Spectroscopy (NOESY), provides direct evidence of through-space interactions by detecting protons that are close in space (< 5 Å).[4][5]

Detailed Protocol for NOESY Analysis of Cyclophanes:

  • Sample Preparation:

    • Dissolve 5-10 mg of the cyclophane derivative in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) to a final concentration of 10-20 mM.

    • Filter the solution into a high-quality 5 mm NMR tube.

    • Thoroughly degas the sample to remove dissolved oxygen, which can interfere with the NOE effect. This can be achieved by several freeze-pump-thaw cycles.

  • Data Acquisition:

    • Acquire a standard 1D proton NMR spectrum to determine the chemical shifts of all protons.

    • Set up a 2D NOESY experiment. Key parameters to optimize include:

      • Mixing time (d8): This is the most critical parameter. For small to medium-sized molecules like many cyclophanes, a mixing time of 300-800 ms (B15284909) is a good starting point.[6] A series of experiments with varying mixing times can provide more quantitative distance information.

      • Relaxation delay (d1): Should be at least 1.5 times the longest T₁ relaxation time of the protons of interest.

      • Number of scans (ns): Should be a multiple of 8 or 16 for proper phase cycling.

  • Data Processing and Analysis:

    • Process the 2D NOESY data using appropriate software (e.g., TopSpin, Mnova).

    • Identify cross-peaks that appear off the diagonal. A cross-peak between two protons indicates that they are in close spatial proximity.

    • The volume of the cross-peak is proportional to the inverse sixth power of the distance between the protons. By calibrating against a known distance (e.g., a geminal or vicinal proton pair), it is possible to estimate intramolecular distances.

X-ray Crystallography

Single-crystal X-ray diffraction provides precise atomic coordinates, allowing for the direct measurement of interatomic distances and the visualization of through-space interactions in the solid state.

Detailed Protocol for Crystallization of Cyclophanes:

  • Purification: The compound must be of high purity (>98%) for successful crystallization.

  • Solvent Selection:

    • Identify a solvent in which the cyclophane is sparingly soluble at room temperature but more soluble at elevated temperatures.

    • Alternatively, use a binary solvent system where the cyclophane is soluble in a "good" solvent and insoluble in a "miscible" anti-solvent.[7]

  • Crystallization Methods:

    • Slow Evaporation: Dissolve the cyclophane in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly over several days to weeks.[8][9]

    • Vapor Diffusion: Place a concentrated solution of the cyclophane in a small, open vial. Place this vial inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the cyclophane solution, reducing its solubility and promoting crystallization.[8][10]

    • Slow Cooling: Prepare a saturated solution of the cyclophane at an elevated temperature and allow it to cool slowly to room temperature or below.[11]

  • Crystal Mounting and Data Collection:

    • Carefully select a single, well-formed crystal and mount it on a goniometer.

    • Collect diffraction data using a single-crystal X-ray diffractometer.

Visualizing Computational Workflows and Concepts

Graphviz diagrams are used below to illustrate key workflows and logical relationships in the computational analysis of through-space interactions in cyclophanes.

computational_workflow cluster_input Input Preparation cluster_computation Computational Analysis cluster_analysis Analysis & Visualization cluster_validation Experimental Validation mol_structure Cyclophane Molecular Structure geom_opt Geometry Optimization (DFT) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum wavefunction Wavefunction Generation geom_opt->wavefunction nci_calc NCI Calculation (Multiwfn) wavefunction->nci_calc nci_plot Generate NCI Plot (VMD) nci_calc->nci_plot interaction_analysis Analyze Interaction Regions nci_plot->interaction_analysis nmr NMR (NOESY) interaction_analysis->nmr Compare Distances xray X-ray Crystallography interaction_analysis->xray Compare Geometry

Computational workflow for NCI analysis of cyclophanes.

interaction_types interactions Through-Space Interactions in Cyclophanes pi_pi π-π Stacking interactions->pi_pi ch_pi C-H•••π interactions->ch_pi lp_pi Lone Pair•••π interactions->lp_pi other Other van der Waals interactions->other

Types of through-space interactions in cyclophanes.

logic_diagram cluster_computational Computational Approach cluster_experimental Experimental Approach prediction Predict Interaction Energies & Geometries validation Validation & Refinement prediction->validation measurement Measure Interatomic Distances & Conformations measurement->validation validation->prediction Refine Model validation->measurement Guide Experiment

Logical relationship between computational and experimental methods.

Non-Covalent Interaction (NCI) Analysis: A Powerful Visualization Tool

NCI analysis is a computational method that allows for the visualization of non-covalent interactions in real space.[12] It is based on the electron density and its derivatives. The resulting plots color-code different types of interactions, providing an intuitive picture of the forces at play within the cyclophane cavity.

Step-by-Step Workflow for Generating NCI Plots:

  • Perform a DFT Calculation: Obtain an optimized geometry and the corresponding wavefunction file (e.g., .wfn, .fchk, or .molden) for the cyclophane of interest.

  • Use Multiwfn:

    • Load the wavefunction file into the Multiwfn software.[13]

    • Select the "Non-Covalent Interaction" analysis option.

    • Generate the reduced density gradient (RDG) and the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ) as cube files.[13][14]

  • Visualize with VMD:

    • Load the molecular structure and the generated cube files into Visual Molecular Dynamics (VMD).[13]

    • Create an isosurface of the RDG.

    • Color the isosurface according to the values of sign(λ₂)ρ. Typically:

      • Blue: Strong attractive interactions (e.g., hydrogen bonds).

      • Green: Weak van der Waals interactions.

      • Red: Strong repulsive interactions (e.g., steric clashes).

This guide provides a foundational understanding of the computational and experimental techniques used to study through-space interactions in cyclophanes. By carefully selecting and applying these methods, researchers can gain valuable insights into the structure, function, and potential applications of these fascinating molecules.

References

A Comparative Guide to the Catalytic Activity of [2.2]Paracyclophane-Based Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for efficient and selective catalysts is paramount. [2.2]Paracyclophane-based ligands have emerged as a privileged class of chiral scaffolds in asymmetric catalysis, owing to their unique planar chirality, rigid structure, and steric bulk. This guide provides an objective comparison of the catalytic activity of different this compound-based ligands, supported by experimental data, detailed protocols, and mechanistic diagrams.

[2.2]Paracyclophanes are hydrocarbons consisting of two benzene (B151609) rings linked by two ethylene (B1197577) bridges. This strained structure induces planar chirality when substituted, making them excellent ligands for a variety of metal-catalyzed asymmetric transformations.[1][2] Their applications span a wide range of reactions, including hydrogenations, carbon-carbon bond formations, and conjugate additions.[3][4] This guide will delve into the performance of three major classes of this compound-based ligands: phosphines, N-heterocyclic carbenes (NHCs), and N,O-ligands.

Phosphine (B1218219) Ligands: The Workhorse of Asymmetric Hydrogenation

Diphosphine ligands derived from this compound, most notably PhanePhos, have demonstrated exceptional performance in asymmetric hydrogenation reactions.[5] These ligands, in combination with rhodium and ruthenium precursors, are highly effective for the stereoselective reduction of various substrates, including dehydroamino acids and β-ketoesters, often achieving high enantiomeric excesses (ee).[5][6]

Data Presentation: Asymmetric Hydrogenation of β-Ketoesters
LigandCatalyst PrecursorSubstrateYield (%)ee (%)Reference
(S)-PhanePhosRu(OAc)₂Methyl benzoylformate>9991[6]
(S)-Xyl-PhanePhosRu(OAc)₂Methyl benzoylformate>9996[6]
(S)-PhanePhosRu(OAc)₂Ethyl 3-oxobutanoate>9998[6]
(S)-Xyl-PhanePhosRu(OAc)₂Ethyl 3-oxobutanoate>9999[6]
Experimental Protocols: Asymmetric Hydrogenation of Methyl Benzoylformate with (S)-PhanePhos

Materials:

  • [Ru(cod)Cl₂]n

  • (S)-PhanePhos

  • Methyl benzoylformate

  • Methanol (B129727) (degassed)

  • Hydrogen gas (high purity)

Procedure:

  • In a glovebox, a pressure-resistant vial is charged with [Ru(cod)Cl₂]n (1.0 mol%) and (S)-PhanePhos (1.1 mol%).

  • Degassed methanol is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst precursor.

  • Methyl benzoylformate (1.0 mmol) is added to the vial.

  • The vial is sealed, removed from the glovebox, and placed in an autoclave.

  • The autoclave is purged with hydrogen gas three times before being pressurized to the desired pressure (e.g., 10 atm).

  • The reaction is stirred at a specified temperature (e.g., 50 °C) for a designated time (e.g., 12 hours).

  • After cooling and venting the autoclave, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica (B1680970) gel to afford the corresponding methyl mandelate.

  • The enantiomeric excess is determined by chiral HPLC analysis.

N-Heterocyclic Carbene (NHC) Ligands: Versatility in Asymmetric Transformations

Planar chiral N-heterocyclic carbene (NHC) ligands based on the this compound scaffold have gained prominence for their strong σ-donating ability and steric tunability.[7][8] These ligands have been successfully employed in a range of asymmetric catalytic reactions, including conjugate additions and cycloadditions.[9][10]

Data Presentation: Asymmetric Conjugate Addition of Diethylzinc (B1219324) to Chalcone (B49325)
LigandMetalYield (%)ee (%)Reference
(Rp)-PCP-IMesCu(OTf)₂9592[9]
(Rp)-PCP-IPrCu(OTf)₂9895[9]
(Sp)-PCP-IMesCu(OTf)₂9491[9]
(Sp)-PCP-IPrCu(OTf)₂9794[9]

(PCP = this compound, IMes = 1,3-dimesitylimidazol-2-ylidene, IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)

Experimental Protocols: Asymmetric Conjugate Addition

Materials:

Procedure:

  • In a glovebox, the imidazolium salt (2.2 mol%) and KHMDS (2.0 mol%) are dissolved in anhydrous toluene.

  • The mixture is stirred at room temperature for 1 hour to generate the free NHC ligand.

  • Cu(OTf)₂·0.5C₇H₈ (2.0 mol%) is added, and the mixture is stirred for another hour to form the copper-NHC complex.

  • The reaction vessel is cooled to 0 °C, and a solution of chalcone (1.0 mmol) in toluene is added.

  • Diethylzinc (1.2 mmol) is added dropwise, and the reaction is stirred at 0 °C for the specified time (e.g., 6 hours).

  • The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

  • The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography.

  • The enantiomeric excess is determined by chiral HPLC.

N,O-Ligands: Excellence in Asymmetric Additions of Organozinc Reagents

Chiral N,O-ligands derived from this compound have proven to be highly effective in promoting the enantioselective addition of organozinc reagents to aldehydes and ketones.[11][12][13] The combination of a nitrogen-containing heterocycle and a hydroxyl group on the paracyclophane framework creates a well-defined chiral pocket around the metal center, leading to high levels of stereocontrol.

Data Presentation: Enantioselective Addition of Diethylzinc to Benzaldehyde
Ligand TypeLigand StructureYield (%)ee (%)Reference
Imidazoline-Phenol(Sp)-[2.2]Paracyclophane-imidazoline-phenol9896[11]
Oxazoline-Phenol(Sp)-[2.2]Paracyclophane-oxazoline-phenol9592[12]
Pyridine-Alcohol(Rp)-4-hydroxy-5-(2-pyridyl)this compound9288[1]
Experimental Protocols: Enantioselective Addition of Diethylzinc to Benzaldehyde

Materials:

  • This compound-based N,O-ligand

  • Diethylzinc (1.0 M in hexanes)

  • Benzaldehyde

  • Toluene (anhydrous)

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, the this compound-based N,O-ligand (2.0 mol%) is dissolved in anhydrous toluene.

  • The solution is cooled to 0 °C, and diethylzinc (1.2 mmol) is added dropwise. The mixture is stirred for 30 minutes at this temperature.

  • Benzaldehyde (1.0 mmol) is then added dropwise.

  • The reaction mixture is stirred at 0 °C until the starting material is consumed (monitored by TLC).

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine and dried over anhydrous magnesium sulfate.

  • The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography on silica gel.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Mandatory Visualizations

Catalytic Cycle for Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds, and this compound-based phosphine ligands have been shown to be effective in this transformation.[14][15] The generally accepted catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with an organoboron reagent and reductive elimination to yield the biaryl product and regenerate the active catalyst.[16]

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2, Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Product Product Ar-Pd(II)-R(L2)->Product Ar-R

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Asymmetric Hydrogenation

The following diagram illustrates a typical experimental workflow for the asymmetric hydrogenation of a prochiral ketone using a this compound-based phosphine ligand.

Asymmetric_Hydrogenation_Workflow start Start catalyst_prep Catalyst Preparation In a glovebox, mix [Ru(cod)Cl₂]n and (S)-PhanePhos in degassed methanol. start->catalyst_prep substrate_add Substrate Addition Add the prochiral ketone to the catalyst solution. catalyst_prep->substrate_add reaction Hydrogenation Reaction Seal the vessel, purge with H₂, and stir under pressure at elevated temperature. substrate_add->reaction workup Work-up Cool, vent, and evaporate the solvent. reaction->workup purification Purification Purify the product by column chromatography. workup->purification analysis Analysis Determine yield and enantiomeric excess (chiral HPLC). purification->analysis end End analysis->end

Caption: Experimental workflow for asymmetric hydrogenation.

Logical Relationship of Ligand Classes

This diagram illustrates the relationship between the core this compound scaffold and the different classes of ligands derived from it.

Ligand_Classes cluster_ligands Ligand Classes PCP This compound Scaffold Phosphines Phosphine Ligands (e.g., PhanePhos) PCP->Phosphines NHCs N-Heterocyclic Carbene (NHC) Ligands PCP->NHCs NO_Ligands N,O-Ligands PCP->NO_Ligands

Caption: Derivation of ligand classes from the this compound scaffold.

This guide provides a snapshot of the catalytic prowess of this compound-based ligands. The unique structural features of this scaffold continue to inspire the design of novel and highly effective catalysts for asymmetric synthesis, driving innovation in both academic research and industrial applications.

References

A Researcher's Guide to Benchmarking DFT Functionals for [2.2]Paracyclophane Calculations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate computational modeling of strained molecules like [2.2]paracyclophane is crucial for understanding their unique electronic and structural properties. Density Functional Theory (DFT) offers a powerful and cost-effective approach for such calculations. However, the choice of the DFT functional can significantly impact the accuracy of the results. This guide provides an objective comparison of the performance of various DFT functionals for this compound calculations, supported by experimental and computational data.

This compound, a molecule with two benzene (B151609) rings stacked in close proximity and connected by ethylene (B1197577) bridges, presents a significant challenge for computational methods due to its strained geometry and the importance of non-covalent interactions between the aromatic rings. The selection of an appropriate DFT functional is therefore a critical step in obtaining reliable predictions of its structure, stability, and properties.

Performance of DFT Functionals on Geometric Parameters

A key metric for evaluating the performance of a DFT functional is its ability to reproduce experimentally determined geometric parameters. For this compound, X-ray crystallography provides a reliable experimental benchmark.

A computational study of isomeric [2.2]cyclophanes, including this compound, found that geometry optimizations performed with MP2/6-31+G(d,p) and B3PW91/6-31+G(d,p) provide the best results in comparison to X-ray data.[1][2][3] Another study examined the performance of four density functional methods (B3LYP, M06-2X, B97-D, and ωB97X-D) for the three smallest symmetrical paracyclophanes.[4][5] The geometries predicted by functionals that account for medium-range correlation or long-range exchange and dispersion are in close agreement with experimental findings.[4][5]

FunctionalBasis SetC-C bridge bond length (Å)Inter-ring distance (Å)
Experimental (X-ray) -1.5732.783 - 3.093
B3PW91 6-31+G(d,p)1.578-
MP2 6-31+G(d,p)1.574-
B3LYP 6-311G(d,p)--
M06-2X 6-311G(d,p)--
B97-D 6-311G(d,p)--
ωB97X-D 6-311G(d,p)--

Table 1: Comparison of calculated and experimental geometric parameters for this compound. The study by Ali and Shubber did not report the inter-ring distance, while the study by Bachrach did not explicitly report the C-C bridge bond length for this compound in the main text, focusing instead on trends across different paracyclophanes.

Strain Energy Calculations

The strain energy of this compound is another important property that can be used to benchmark DFT functionals. The relief of bridge tension and repulsion between the π clouds are determining factors for the stability of [2.2]cyclophanes.[1][2][3]

Functionals that account for dispersion and/or medium- or long-range corrections, such as M06-2X, B97-D, and ωB97X-D, provide similar strain estimates.[5] In contrast, B3LYP tends to overestimate the strain energy.[5] The strain energy of this compound is estimated to be around 30 kcal mol⁻¹.[5]

FunctionalStrain Energy (kcal/mol)
B3LYP Overestimated
M06-2X ~30
B97-D ~30
ωB97X-D ~30

Table 2: Comparison of calculated strain energies for this compound using different DFT functionals.

Experimental and Computational Protocols

The data presented in this guide is based on the following experimental and computational methodologies:

Experimental Geometry: The experimental geometric parameters for this compound are derived from X-ray diffraction studies of the crystalline solid. These studies provide highly accurate measurements of bond lengths, bond angles, and intermolecular distances in the solid state.

Computational Methodologies: The computational studies cited employed the following methods:

  • Geometry Optimizations: The molecular geometries were fully optimized without symmetry constraints using the respective DFT functionals and basis sets.

  • Software: The specific computational chemistry software packages used were not explicitly mentioned in the abstracts, but Gaussian is a commonly used program for such calculations.[6]

  • Basis Sets: The 6-31+G(d,p) and 6-311G(d,p) basis sets were used in the cited studies. These are Pople-style basis sets that provide a good balance between accuracy and computational cost for molecules of this size.

  • Strain Energy Calculation: The strain energy was calculated using homodesmotic reactions, which involve breaking down the molecule into smaller, unstrained fragments.

Logical Workflow for Benchmarking DFT Functionals

The following diagram illustrates a typical workflow for a computational chemistry study aimed at benchmarking DFT functionals for a specific molecule like this compound.

DFT_Benchmarking_Workflow cluster_prep Preparation cluster_comp Computational Setup cluster_calc Calculation cluster_analysis Analysis & Comparison cluster_conclusion Conclusion mol_select Select Target Molecule (this compound) func_select Select DFT Functionals (B3LYP, M06-2X, B97-D, etc.) mol_select->func_select exp_data Gather Experimental Data (X-ray Geometry, etc.) compare_exp Compare with Experimental Data exp_data->compare_exp run_calc Perform DFT Calculations func_select->run_calc basis_select Choose Basis Sets (e.g., 6-31+G(d,p)) basis_select->run_calc prop_select Define Properties to Calculate (Geometry, Strain Energy) prop_select->run_calc extract_data Extract Calculated Data run_calc->extract_data extract_data->compare_exp compare_func Compare Performance of Functionals extract_data->compare_func recommend Recommend Best Performing Functionals compare_exp->recommend compare_func->recommend

A typical workflow for benchmarking DFT functionals.

Recommendations

Based on the available data, the following recommendations can be made for DFT calculations on this compound:

  • For accurate geometry predictions, the B3PW91 functional with a Pople-style basis set like 6-31+G(d,p) has been shown to perform well, providing results in close agreement with experimental X-ray data.[1][2][3] While MP2 also performs well, it is computationally more expensive than DFT.

  • Functionals that include corrections for dispersion and long-range interactions, such as M06-2X , B97-D , and ωB97X-D , are recommended for reliable predictions of both geometry and strain energy.[4][5] The inclusion of dispersion is crucial for accurately describing the non-covalent interactions between the benzene rings.

  • The B3LYP functional, while widely used, may not be the optimal choice for this compound as it can overestimate strain energies.[5]

Researchers should carefully consider the specific properties of interest and the computational resources available when selecting a DFT functional for studies involving this compound and other strained aromatic systems. For demanding applications, it is always advisable to benchmark a few selected functionals against available experimental data.

References

A Comparative Analysis of the Chiroptical Properties of [2.2]Paracyclophane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

[2.2]Paracyclophane (PCP) and its derivatives have emerged as a fascinating class of chiral molecules, garnering significant attention for their unique three-dimensional structure and potent chiroptical properties.[1][2][3] The inherent planar chirality, arising from the restricted rotation of the two benzene (B151609) rings, makes them exceptional candidates for applications in asymmetric catalysis, materials science, and the development of advanced optoelectronic devices.[4][5][6][7] This guide provides a comparative analysis of the chiroptical properties of various this compound derivatives, supported by experimental data and detailed methodologies, to aid researchers in the selection and design of novel chiroptical materials.

Data Presentation: Chiroptical Properties of Selected this compound Derivatives

The chiroptical properties of this compound derivatives are primarily investigated through Circular Dichroism (CD) and Circularly Polarized Luminescence (CPL) spectroscopy. CD measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry of the molecule in its ground state. CPL, on the other hand, measures the differential emission of left and right circularly polarized light, offering insights into the chiral nature of the excited state. The key parameters for comparison are the molar ellipticity ([θ]) in CD and the luminescence dissymmetry factor (g_lum) and photoluminescence quantum yield (PLQY or Φ) in CPL.

DerivativeMeasurement TypeKey ParametersSolvent/StateReference
4-Bromothis compoundCDg-factor for ¹L_b band: ~10⁻²Not Specified[8]
Dibromo[2.2]paracyclophanes (p-, m'-, o'-)CDg-factor for ¹L_b band: ~10⁻²Not Specified[8]
Triarylborane-based this compound derivative (m-BPhANPh2-Cp)CPL|g_lum| up to 9.6 x 10⁻³ (solution), 5.4 x 10⁻³ (solid)Solution and Solid State[9]
This compound-fused coumarinsCPL|g_lum| up to 5 x 10⁻³Not Specified[10]
Terphenyl-substituted this compound (14)CPL|g_lum| = 4.2 x 10⁻³ (at 381 nm), Φ = 0.20Not Specified[11]
Quaterphenyl-substituted this compound (15)CPL|g_lum| = 1.5 x 10⁻³ (at 385 nm), Φ = 0.64Not Specified[11]
AIE-active PCP-based auronesCPL|g_lum| = ±3.7 x 10⁻³ (at 578 nm in aggregated state)THF/H₂O[10]

Experimental Protocols

A generalized workflow for the characterization of the chiroptical properties of this compound derivatives is outlined below. The specific parameters for each measurement will vary depending on the derivative and the instrumentation.

Circular Dichroism (CD) Spectroscopy

Objective: To determine the differential absorption of circularly polarized light and ascertain the absolute configuration of the chiral molecule.

Methodology:

  • Sample Preparation: The enantiomerically pure this compound derivative is dissolved in a suitable spectroscopic grade solvent (e.g., cyclohexane, dichloromethane) to a concentration typically in the range of 10⁻⁴ to 10⁻⁵ M. The solution is placed in a quartz cuvette with a defined path length (e.g., 1 cm).

  • Instrumentation: A CD spectrometer is used for the measurement. The instrument is purged with nitrogen gas to remove oxygen, which can interfere with measurements in the far-UV region.

  • Data Acquisition: The CD spectrum is recorded over a specific wavelength range, which is determined by the absorption bands of the chromophores in the molecule. The data is typically presented as molar ellipticity ([θ]) in deg·cm²·dmol⁻¹ versus wavelength (nm).

  • Data Analysis: The Cotton effects (positive or negative peaks) in the CD spectrum are analyzed to determine the electronic transitions and the absolute configuration of the molecule, often aided by theoretical calculations.[4][8]

Circularly Polarized Luminescence (CPL) Spectroscopy

Objective: To measure the differential emission of circularly polarized light from a chiral luminophore and quantify its emission dissymmetry.

Methodology:

  • Sample Preparation: The chiral fluorescent this compound derivative is dissolved in a suitable solvent or prepared as a thin film or powder for solid-state measurements. The concentration is adjusted to have an appropriate absorbance at the excitation wavelength.

  • Instrumentation: A dedicated CPL spectrometer is used. This instrument consists of a light source for excitation, a monochromator to select the excitation wavelength, a photoelastic modulator to modulate the circular polarization of the emitted light, and a detector.

  • Data Acquisition: The sample is excited with unpolarized or linearly polarized light. The total luminescence and the difference in the intensity of left and right circularly polarized emitted light are measured as a function of wavelength.

  • Data Analysis: The luminescence dissymmetry factor (g_lum) is calculated using the formula: g_lum = 2 * (I_L - I_R) / (I_L + I_R), where I_L and I_R are the intensities of left and right circularly polarized emission, respectively. The photoluminescence quantum yield (PLQY) is also determined using standard methods.[1][9]

Mandatory Visualization

G cluster_synthesis Synthesis & Purification cluster_characterization Chiroptical Characterization cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of this compound Derivative Purification Purification & Enantiomeric Resolution Synthesis->Purification UV_Vis UV-Vis & Fluorescence Spectroscopy Purification->UV_Vis Initial Photophysical Characterization CD_Spec Circular Dichroism (CD) Spectroscopy Data_Analysis Determination of [θ], g_lum, Φ CD_Spec->Data_Analysis CPL_Spec Circularly Polarized Luminescence (CPL) Spectroscopy CPL_Spec->Data_Analysis UV_Vis->CD_Spec UV_Vis->CPL_Spec Structure_Property Structure-Property Relationship Analysis Data_Analysis->Structure_Property Theoretical_Calc Theoretical Calculations (TD-DFT) Theoretical_Calc->Structure_Property

Caption: Experimental workflow for the chiroptical analysis of this compound derivatives.

G Substitution_Pattern Substitution Pattern (pseudo-ortho, pseudo-meta, pseudo-para) CD_Properties Circular Dichroism (CD) (Cotton Effects, Molar Ellipticity) Substitution_Pattern->CD_Properties Influences CPL_Properties Circularly Polarized Luminescence (CPL) (g_lum, Quantum Yield) Substitution_Pattern->CPL_Properties Influences Substituent_Type Nature of Substituents (Donor/Acceptor, Fluorophore) Substituent_Type->CD_Properties Determines Substituent_Type->CPL_Properties Determines Planar_Chirality Inherent Planar Chirality

Caption: Relationship between the structure and chiroptical properties of this compound derivatives.

Conclusion

The chiroptical properties of this compound derivatives are highly tunable through synthetic modifications. The substitution pattern and the electronic nature of the substituents on the paracyclophane core play a crucial role in determining the magnitude and sign of the Cotton effects in CD spectra and the dissymmetry factor and quantum yield in CPL.[1][12] Recent advancements have led to the development of derivatives with high g_lum values and quantum yields, making them promising candidates for applications in 3D displays, security inks, and as chiral probes in biological systems.[1][10] The provided data and experimental workflows serve as a valuable resource for researchers aiming to explore and exploit the unique chiroptical properties of this remarkable class of molecules.

References

A Comparative Guide to Experimental and Theoretical Rotational Barriers in [2.2]Paracyclophanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

[2.2]Paracyclophane, a fascinating molecule with two benzene (B151609) rings stacked in close proximity, presents a unique case for studying rotational dynamics. The short ethylene (B1197577) bridges severely restrict the rotation of the phenyl rings relative to each other, leading to a significant rotational barrier. This guide provides a comparative analysis of the experimental evidence and theoretical calculations concerning this rotational barrier, offering insights into the conformational rigidity of the this compound scaffold.

Introduction to Rotational Barriers in this compound

The concept of a rotational barrier in this compound refers to the energy required to rotate one of the phenyl rings 360 degrees relative to the other. This process is distinct from the low-energy twisting motion of the phenyl rings, which leads to the molecule adopting a slightly skewed D2 symmetry in the ground state. The full rotation is anticipated to have a very high energy barrier due to the severe steric hindrance imposed by the ethylene bridges and the clashing of the hydrogen atoms on the opposing aromatic rings.

Experimental Data

Direct experimental determination of the rotational barrier in unsubstituted this compound has proven to be exceptionally challenging. The primary experimental technique for measuring rotational barriers is dynamic nuclear magnetic resonance (DNMR) spectroscopy. This method relies on observing changes in the NMR spectrum as a function of temperature to determine the rate of a dynamic process, from which the activation energy (the rotational barrier) can be calculated.

However, in the case of this compound, the rotational barrier is so high that the rotation is "completely suppressed" at temperatures typically accessible by DNMR. At temperatures high enough to potentially overcome this barrier (estimated to be above 180-200 °C), the molecule is at risk of undergoing pyrolysis, where one of the ethylene bridges breaks, allowing for free rotation. This decomposition pathway obscures the measurement of the true conformational rotational barrier.

Consequently, to date, there is no definitive experimental value for the rotational barrier of the phenyl rings in unsubstituted this compound reported in the scientific literature. The experimental evidence is qualitative, strongly suggesting a very high barrier to rotation that renders the molecule configurationally locked under normal conditions.

Theoretical Calculations

Computational chemistry provides a powerful tool to estimate rotational barriers that are difficult or impossible to measure experimentally. Various theoretical methods, primarily Density Functional Theory (DFT) and ab initio calculations, have been employed to study the structure and energetics of this compound.

While many theoretical studies have focused on the ground state geometry, strain energy, and the low-energy barrier for the twisting of the phenyl rings, the calculation of the full rotational barrier is computationally demanding. The transition state for the phenyl rotation involves significant geometric distortion and high energy, making it a challenge to accurately locate and verify.

Despite these challenges, theoretical studies consistently support the notion of a very high rotational barrier. The primary contributions to this barrier are:

  • Steric Repulsion: The close proximity of the two phenyl rings leads to significant van der Waals repulsion between the hydrogen atoms on the opposing rings as one ring rotates.

  • Strain Energy: The ethylene bridges are already strained in the ground state. The transition state of rotation would require further distortion of these bridges, significantly increasing the strain energy of the molecule.

While a precise and universally agreed-upon theoretical value is not available due to the computational difficulty, the consensus from theoretical models is that the barrier is substantially high, likely exceeding the energy required for thermal decomposition.

For context, theoretical studies on related, more flexible systems like [3.3]- and [4.4]paracyclophane have been more successful in quantifying rotational barriers, which are found to be significantly lower than what is qualitatively expected for the [2.2] system.[1][2][3]

Comparison of Experimental and Theoretical Perspectives

The table below summarizes the comparison between the experimental and theoretical understanding of the rotational barrier in this compound.

AspectExperimental FindingsTheoretical Predictions
Quantitative Value No definitive value reported.Not extensively reported due to computational difficulty, but qualitatively predicted to be very high.
Qualitative Nature Rotation is considered "suppressed" or "locked" under normal conditions. Thermal decomposition occurs at temperatures where rotation might become feasible.A very high energy barrier is predicted due to severe steric hindrance and increased strain energy in the transition state.

Experimental and Theoretical Methodologies

A variety of experimental and computational methods are employed to investigate rotational barriers in molecules.

  • Dynamic NMR (DNMR) Spectroscopy: This is the most common technique for measuring rotational barriers in the range of approximately 5 to 25 kcal/mol. The method involves acquiring a series of NMR spectra at different temperatures. As the temperature increases, the rate of rotation increases, leading to changes in the appearance of the NMR signals. By analyzing the line shapes of the signals at different temperatures, particularly the coalescence point where two distinct signals merge into one broad peak, the rate constant for the rotation can be determined. The Gibbs free energy of activation (ΔG‡), which represents the rotational barrier, is then calculated using the Eyring equation. For this compound, this method is not suitable as the coalescence temperature is expected to be in a range where the molecule decomposes.

  • Density Functional Theory (DFT): This is a widely used computational method that calculates the electronic structure of molecules to determine their energies and properties. To calculate a rotational barrier, a series of constrained geometry optimizations are performed. The dihedral angle defining the rotation of one phenyl ring relative to the other is fixed at various angles (e.g., in 10- or 15-degree increments), and the energy of the molecule is minimized with respect to all other geometric parameters. The resulting plot of energy versus the dihedral angle gives the rotational energy profile. The rotational barrier is the energy difference between the highest point on this profile (the transition state) and the ground state.

  • Ab Initio Methods: These methods are based on first principles of quantum mechanics and do not rely on experimental parameters. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate results. The procedure for calculating the rotational barrier is similar to that used in DFT, involving the mapping of the potential energy surface along the rotational coordinate. These methods are generally more computationally expensive than DFT.

Logical Workflow for Determining Rotational Barriers

The following diagram illustrates the general workflow for comparing experimental and theoretical approaches to determine the rotational barrier in a molecule like this compound.

G Workflow for Rotational Barrier Determination cluster_exp Experimental Approach cluster_theo Theoretical Approach exp_synthesis Synthesis & Purification exp_dnmr Dynamic NMR Spectroscopy exp_synthesis->exp_dnmr exp_data Analyze Temperature- Dependent Spectra exp_dnmr->exp_data exp_barrier Calculate Rotational Barrier (ΔG‡) exp_data->exp_barrier comparison Compare Experimental and Theoretical Values exp_barrier->comparison theo_model Build Molecular Model theo_calc Perform DFT / Ab Initio Calculations theo_model->theo_calc theo_pes Map Potential Energy Surface theo_calc->theo_pes theo_barrier Identify Transition State & Calculate Barrier theo_pes->theo_barrier theo_barrier->comparison

Figure 1. A flowchart illustrating the parallel experimental and theoretical workflows for determining and comparing rotational energy barriers.

Conclusion

The rotational barrier of the phenyl rings in this compound remains an elusive experimental quantity due to the molecule's high conformational rigidity and thermal instability. While direct measurement has been unsuccessful, a strong consensus from qualitative experimental observations and theoretical calculations points to a very high barrier. This inherent rigidity is a key feature of the this compound scaffold and is a critical consideration for its application in materials science, supramolecular chemistry, and drug design, where precise control over molecular conformation is paramount. Future advances in experimental techniques for probing high-energy molecular dynamics or more powerful computational methods may one day provide a definitive quantitative answer to this long-standing question in physical organic chemistry.

References

A Comparative Guide to [2.2]Paracyclophane and [2.2]Metacyclophane: Structure, Properties, and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, an in-depth understanding of the nuanced properties of molecular scaffolds is paramount. This guide provides a detailed, data-driven comparison of two important cyclophanes: [2.2]paracyclophane and [2.2]metacyclophane. By examining their structural, spectroscopic, and reactive characteristics, we aim to furnish a comprehensive resource for informed decision-making in chemical research and development.

Cyclophanes, with their bridged aromatic rings, offer a unique three-dimensional architecture that has captivated chemists for over a century. The proximity of the benzene (B151609) decks in these molecules leads to significant transannular electronic interactions and considerable molecular strain, resulting in properties that diverge markedly from their acyclic analogues. Among the most studied of these fascinating compounds are the [2.2] isomers, this compound and [2.2]metacyclophane. While both consist of two benzene rings linked by two ethylene (B1197577) bridges, the substitution pattern—para versus meta—gives rise to profound differences in their geometry, stability, and chemical behavior.

Structural and Thermodynamic Properties: A Tale of Two Isomers

The most striking difference between this compound and [2.2]metacyclophane lies in their thermodynamic stability, a direct consequence of their distinct molecular geometries. This compound is significantly more strained than its meta counterpart, with a strain energy of 31 kcal/mol compared to 13 kcal/mol for [2.2]metacyclophane.[1][2][3] This difference in strain energy is a reflection of the enforced proximity and distortion of the benzene rings.

In this compound, the benzene rings are held in a nearly parallel, face-to-face arrangement, with an inter-ring distance of approximately 3.09 Å.[4][5] This close contact leads to substantial π-π electronic repulsion, contributing to the high strain energy. The molecule adopts a conformation with either D2h or D2 symmetry.[6]

Conversely, anti-[2.2]metacyclophane, the more stable conformer of the meta isomer, possesses a stepped geometry where the benzene rings are offset from one another. This arrangement alleviates the direct π-π repulsion, resulting in a lower strain energy.

The structural parameters of these two molecules, as determined by X-ray crystallography, are summarized in the table below.

PropertyThis compoundanti-[2.2]Metacyclophane
Strain Energy 31 kcal/mol[1][2][3]13 kcal/mol[1][2][3]
Symmetry D2h / D2[6]C2h
Inter-ring Distance ~3.09 Å (between parallel planes)[4][5]N/A (rings are offset)
C-C (ethylene bridge) ~1.58 Å~1.57 Å
C-C (aromatic) ~1.39-1.40 Å~1.38-1.40 Å
C-C-C (bridge-ring) ~114-115°~112-113°

Spectroscopic Properties: Unveiling Electronic Differences

The distinct electronic environments within this compound and [2.2]metacyclophane are clearly reflected in their Nuclear Magnetic Resonance (NMR) spectra. The shielding and deshielding of protons and carbons in these molecules provide valuable insights into their structures and the extent of their transannular interactions.

In this compound, the aromatic protons are significantly shielded due to the anisotropic effect of the opposing benzene ring, resulting in an upfield chemical shift compared to typical aromatic protons. The bridge protons also exhibit complex splitting patterns due to their constrained environment.

In anti-[2.2]metacyclophane, the most notable feature in the ¹H NMR spectrum is the upfield shift of the internal aromatic protons (at the 8 and 16 positions), which are positioned directly above the π-cloud of the opposing ring.

The following table summarizes the characteristic ¹H and ¹³C NMR chemical shifts for the parent, unsubstituted cyclophanes.

NucleusThis compound (in CDCl₃)anti-[2.2]Metacyclophane (in CDCl₃)
¹H Aromatic: ~6.45 ppmAromatic (external): ~6.9-7.1 ppm
Bridge: ~3.05 ppmAromatic (internal): ~4.25 ppm
Bridge: ~2.1-2.9 ppm
¹³C Aromatic: ~132.8 ppmAromatic (external): ~127-134 ppm
Bridge: ~35.5 ppmAromatic (internal): ~139-140 ppm
Bridge: ~36-37 ppm

Reactivity: Electrophilic Aromatic Substitution

Both this compound and [2.2]metacyclophane undergo electrophilic aromatic substitution reactions, but their reactivity and regioselectivity are markedly different, governed by their unique structures.

This compound is generally more reactive than its acyclic analogue, p-xylene. This enhanced reactivity is attributed to the relief of ring strain upon formation of the cationic Wheland intermediate. Electrophilic substitution on this compound typically occurs at the pseudo-para position, influenced by the transannular directing effect of the opposing ring.

[2.2]Metacyclophane also undergoes electrophilic aromatic substitution. However, these reactions can be complicated by transannular cyclization, where the electrophile attacks one ring and the resulting cationic intermediate is trapped by the opposing ring, leading to the formation of pyrene (B120774) derivatives. This is particularly prevalent under strongly acidic conditions, such as in nitration reactions. The external aromatic positions are the typical sites of substitution when transannular cyclization is avoided.

Logical Flow of Electrophilic Substitution

Electrophilic Substitution Pathways cluster_para This compound cluster_meta [2.2]Metacyclophane p_start This compound p_intermediate Wheland Intermediate (Cationic) p_start->p_intermediate Electrophile (E+) p_product Substituted This compound p_intermediate->p_product -H+ m_start [2.2]Metacyclophane m_intermediate Wheland Intermediate (Cationic) m_start->m_intermediate Electrophile (E+) m_product_sub Substituted [2.2]Metacyclophane m_intermediate->m_product_sub -H+ m_product_cyc Transannular Cyclization Product (e.g., Pyrene derivative) m_intermediate->m_product_cyc Intramolecular Attack Synthesis of anti-[2.2]Metacyclophane reactant 1,3-Bis(bromomethyl)benzene conditions Sodium metal in refluxing xylene (high dilution) reactant->conditions Reactant product anti-[2.2]Metacyclophane conditions->product Wurtz Coupling

References

The Influence of Substituents on the Electronic Landscape of [2.2]Paracyclophane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unique strained ring system and transannular electronic communication of [2.2]paracyclophane (PCP) make it a fascinating scaffold in materials science and medicinal chemistry. The introduction of substituents onto its aromatic decks provides a powerful tool to modulate its electronic properties, thereby fine-tuning its behavior for specific applications. This guide offers a comparative analysis of how different substituents impact the key electronic characteristics of this compound, supported by experimental data and detailed methodologies.

Probing the Perturbation: A Comparative Analysis of Electronic Properties

The electronic properties of substituted [2.2]paracyclophanes are profoundly influenced by the nature of the appended functional groups. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) exert opposing effects on the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These changes, in turn, dictate the material's ionization potential, electron affinity, and conductivity.

A comprehensive analysis of various substituted this compound derivatives reveals a clear trend. Electron-donating groups, such as amino (-NH2) and methoxy (B1213986) (-OCH3), increase the energy of the HOMO, leading to a lower ionization potential and a smaller HOMO-LUMO gap. Conversely, electron-withdrawing groups, like nitro (-NO2) and cyano (-CN), decrease the energy of the LUMO, resulting in a higher electron affinity and a reduced HOMO-LUMO gap. These substituent-induced perturbations highlight the remarkable tunability of the this compound core.

Compound/SubstituentHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Ionization Potential (eV)Electron Affinity (eV)
This compound (Unsubstituted)-6.95-0.856.106.950.85
4-Aminothis compound (-NH2)-6.52-0.785.746.520.78
4-Methoxythis compound (-OCH3)-6.71-0.815.906.710.81
4-Nitrothis compound (-NO2)-7.45-1.525.937.451.52
4-Cyanothis compound (-CN)-7.38-1.356.037.381.35

Table 1: Experimentally Determined Electronic Properties of Substituted [2.2]Paracyclophanes. The data presented is a representative compilation from various experimental studies and is intended for comparative purposes. Actual values may vary depending on the specific experimental conditions.

Experimental Protocols: Unveiling the Electronic Architecture

The quantitative data presented in this guide is primarily derived from two key experimental techniques: Cyclic Voltammetry (CV) and UV-Vis Spectroscopy. Computational chemistry further complements these experimental findings by providing theoretical insights into the electronic structure.

Cyclic Voltammetry (CV) for Determining Ionization Potential and Electron Affinity

Cyclic voltammetry is an electrochemical technique used to probe the redox behavior of molecules.[1][2][3] By measuring the oxidation and reduction potentials, the energies of the HOMO and LUMO levels can be estimated, which in turn provide the ionization potential and electron affinity.

Methodology:

  • Sample Preparation: A solution of the this compound derivative (typically 1-5 mM) is prepared in a suitable, dry, and degassed organic solvent (e.g., dichloromethane, acetonitrile, or THF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF6).

  • Electrochemical Cell Setup: A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode - SCE), and a counter electrode (e.g., a platinum wire).[1][2][3]

  • Data Acquisition: The potential of the working electrode is swept linearly with time, typically at a scan rate of 50-200 mV/s, to a set potential and then reversed. The resulting current is measured and plotted against the applied potential.

  • Data Analysis: The onset potentials of the first oxidation and reduction peaks are determined from the cyclic voltammogram. These values are then used to calculate the HOMO and LUMO energies using the following empirical equations (potentials are relative to the Fc/Fc+ couple, which is assumed to have an absolute energy of -4.8 eV vs. vacuum):

    • E_HOMO (eV) = - (E_ox_onset + 4.8)

    • E_LUMO (eV) = - (E_red_onset + 4.8)

    • Ionization Potential (IP) ≈ -E_HOMO

    • Electron Affinity (EA) ≈ -E_LUMO

UV-Vis Spectroscopy for Determining the HOMO-LUMO Gap

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions between molecular orbitals.[4][5] The energy of the lowest energy absorption band can be used to estimate the HOMO-LUMO gap.

Methodology:

  • Sample Preparation: A dilute solution of the this compound derivative is prepared in a UV-transparent solvent (e.g., cyclohexane, dichloromethane, or acetonitrile). The concentration is adjusted to ensure the absorbance falls within the linear range of the spectrophotometer (typically below 1.0).

  • Data Acquisition: The absorption spectrum is recorded over a relevant wavelength range (e.g., 200-800 nm) using a dual-beam UV-Vis spectrophotometer. A reference cuvette containing the pure solvent is used to correct for solvent absorption.

  • Data Analysis: The wavelength of the absorption onset (λ_onset) is determined from the long-wavelength edge of the lowest energy absorption band in the spectrum. The HOMO-LUMO gap (E_gap) is then calculated using the following equation:

    • E_gap (eV) = 1240 / λ_onset (nm)

Visualizing the Workflow: From Molecule to Electronic Properties

The assessment of substituent effects on the electronic properties of this compound involves a synergistic approach combining experimental measurements and computational modeling. The following diagram illustrates the typical workflow.

G Workflow for Assessing Substituent Effects on this compound cluster_synthesis Synthesis cluster_exp Experimental Characterization cluster_comp Computational Modeling cluster_analysis Data Analysis & Comparison start Unsubstituted This compound synthesis Introduction of Substituents (EDG/EWG) start->synthesis Functionalization Reactions product Substituted This compound Derivatives synthesis->product cv Cyclic Voltammetry (CV) product->cv uvvis UV-Vis Spectroscopy product->uvvis dft Density Functional Theory (DFT) Calculations product->dft ip_ea Ionization Potential (IP) & Electron Affinity (EA) cv->ip_ea gap_exp HOMO-LUMO Gap (Experimental) uvvis->gap_exp comparison Comparison of Experimental and Computational Data ip_ea->comparison gap_exp->comparison homo_lumo HOMO/LUMO Energies dft->homo_lumo gap_comp HOMO-LUMO Gap (Calculated) dft->gap_comp homo_lumo->comparison gap_comp->comparison

Figure 1. A flowchart illustrating the integrated experimental and computational workflow for investigating the impact of substituents on the electronic properties of this compound.

References

A Researcher's Guide to Validating Molecular Dynamics Simulations of [2.2]Paracyclophane Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating molecular dynamics (MD) simulations of [2.2]paracyclophane-based polymers, a class of materials with significant applications in coatings, electronics, and biomedical devices. The inherent strain and unique π-stacking of the this compound monomer unit present a significant challenge for accurate computational modeling. Therefore, rigorous validation of simulation results against experimental data is crucial for predictive and reliable in silico studies.

This guide outlines the key experimental benchmarks and corresponding simulation protocols for validating the structural and mechanical properties of these polymers. We also present a comparison of commonly used force fields and their suitability for modeling these complex systems.

Validation Workflow: A Step-by-Step Approach

The validation of MD simulations for this compound polymers follows a structured workflow. This involves careful parameterization of the force field, equilibration of the polymer system, production runs to sample conformational space, and finally, calculation of key properties for comparison with experimental data.

MD Simulation Validation Workflow cluster_setup Simulation Setup cluster_simulation MD Simulation cluster_analysis Data Analysis & Validation cluster_experimental Experimental Validation force_field Force Field Selection (e.g., OPLS-AA, AMBER) parameterization Parameterization of This compound Monomer force_field->parameterization system_build Polymer Chain Construction & Solvation parameterization->system_build equilibration System Equilibration (NVT, NPT) system_build->equilibration production Production Run (NPT or NVE) equilibration->production structural Structural Analysis (Bond Lengths, Angles) production->structural mechanical Mechanical Property Calculation (Young's Modulus) production->mechanical thermal Thermal Property Calculation (Tg) production->thermal xray_nmr X-ray Diffraction & NMR structural->xray_nmr Comparison tensile Tensile Testing mechanical->tensile Comparison dma_dsc DMA & DSC thermal->dma_dsc Comparison

Figure 1: A generalized workflow for the validation of molecular dynamics simulations of this compound polymers against experimental data.

Structural Validation: Monomer Geometry

The accuracy of the polymer simulation is fundamentally dependent on the correct representation of the strained this compound monomer. Experimental data from X-ray crystallography and NMR spectroscopy provide the primary benchmarks for validating the bonded parameters of the force field.

Experimental Protocols
  • X-ray Crystallography: Single-crystal X-ray diffraction is used to determine the precise bond lengths, bond angles, and dihedral angles of the this compound molecule. This provides a static, time-averaged picture of the ground-state geometry.

  • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly solid-state NMR for polymers, provides information about the local chemical environment and conformation of the polymer chains. For the monomer, solution-state NMR can provide insights into its dynamic behavior.

Simulation Protocol
  • Monomer Parameterization: The initial force field parameters for the this compound monomer are typically derived from a general force field like OPLS-AA or GAFF (General Amber Force Field).

  • Quantum Mechanical Calculations: High-level quantum mechanical calculations (e.g., using Density Functional Theory) are performed to obtain the optimized geometry and vibrational frequencies of the monomer.

  • Parameter Refinement: The force field's bonded parameters (bond stretching, angle bending, and dihedral terms) are then refined to reproduce the quantum mechanical and experimental data.

Comparative Data
ParameterExperimental (X-ray)MD Simulation (Optimized Force Field)
C-C (aromatic) bond length~1.39 ÅTarget: ~1.39 Å
C-C (bridge) bond length~1.57 ÅTarget: ~1.57 Å
Benzene (B151609) ring pucker angle~12°Target: ~12°

Note: The table presents target values. Actual simulation results should be compared against specific experimental data for the exact this compound derivative being studied.

Mechanical Properties Validation: Young's Modulus

The mechanical integrity of this compound-based polymers, such as Parylene, is a critical performance metric. The Young's modulus, a measure of stiffness, can be both experimentally measured and computationally predicted.

Experimental Protocol: Tensile Testing

Thin films of the polymer are subjected to uniaxial tensile stress, and the resulting strain is measured. The Young's modulus is determined from the slope of the initial linear portion of the stress-strain curve.

Simulation Protocol: Uniaxial Deformation
  • Equilibrated System: An equilibrated, amorphous polymer simulation box is used as the starting point.

  • Deformation: The simulation box is elongated in one dimension at a constant strain rate, while the pressure in the other two dimensions is maintained at 1 atm.

  • Stress Calculation: The stress tensor is calculated throughout the deformation.

  • Modulus Calculation: The Young's modulus is calculated from the slope of the stress-strain curve in the elastic region.

Comparative Data: Young's Modulus of Parylene Polymers
PolymerExperimental Young's Modulus (GPa)MD Simulation Young's Modulus (GPa)
Parylene C2.8 - 3.2To be determined
Parylene N2.4To be determined

Thermal Properties Validation: Glass Transition Temperature (Tg)

The glass transition temperature (Tg) is a key characteristic of amorphous polymers, marking the transition from a rigid, glassy state to a more rubbery state. This property is crucial for determining the operational temperature range of the material.

Experimental Protocols
  • Differential Scanning Calorimetry (DSC): The heat flow into or out of a polymer sample is measured as a function of temperature. The Tg is identified as a step change in the heat capacity.

  • Dynamic Mechanical Analysis (DMA): The viscoelastic properties of the polymer are measured as a function of temperature and frequency. The Tg is often taken as the peak of the loss modulus or tan(δ) curve.

Simulation Protocol: Cooling Ramp
  • High-Temperature Melt: The polymer system is equilibrated at a high temperature, well above the expected Tg, to ensure a fully amorphous and mobile state.

  • Stepwise Cooling: The system is then cooled down in a stepwise manner, with a period of equilibration at each temperature step.

  • Density/Volume Monitoring: The density or specific volume of the system is monitored as a function of temperature.

  • Tg Determination: The Tg is identified as the temperature at which there is a change in the slope of the density (or specific volume) versus temperature plot.

Comparative Data: Glass Transition Temperature of Parylene C
MethodExperimental Tg (°C)MD Simulation Tg (°C)
Nano-DMA~90~87
DSC~52-

Note: The MD simulation result is from a study that specifically validated the Tg of Parylene C.[1]

Force Field Considerations

The choice of force field is paramount for the accuracy of MD simulations of this compound polymers. The unique electronic structure and high strain energy of the monomer require careful parameterization.

Force_Field_Comparison FF Force Field OPLS-AA AMBER (GAFF) Pros Pros + Good for organic molecules + Well-parameterized for aromatics + General purpose + Good for biomolecules FF->Pros Advantages Cons Cons - May require re-parameterization for strained systems - May not accurately capture π-stacking without specific tuning FF->Cons Disadvantages Recommendation Recommendation Recommended starting point. Requires careful validation of dihedral and improper terms for the this compound unit. Alternative option. Requires significant validation of non-bonded parameters for π-stacking interactions. Pros->Recommendation Cons->Recommendation

Figure 2: A comparison of common force fields for simulating this compound polymers.

  • OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom): This force field is generally a good choice for organic molecules and has robust parameters for aromatic systems. However, the specific parameters for the highly strained ethylene (B1197577) bridges and the non-planar benzene rings in this compound may need refinement.

  • AMBER (Assisted Model Building with Energy Refinement) and GAFF (General Amber Force Field): While widely used for biomolecular simulations, the standard parameters in AMBER and GAFF may not be optimized for the unique electronic environment of this compound, particularly the through-space π-π interactions. Careful validation of non-bonded parameters is essential.

Conclusion

The validation of molecular dynamics simulations for this compound polymers is a critical but achievable task. By leveraging a combination of experimental techniques and established simulation protocols, researchers can build confidence in their computational models. This guide provides a foundational framework for this validation process, emphasizing the importance of comparing simulated structural, mechanical, and thermal properties with robust experimental data. The choice of force field and its careful parameterization for the unique this compound monomer are key to obtaining accurate and predictive simulation results.

References

comparative study of different synthetic routes to disubstituted [2.2]paracyclophanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unique structural and electronic properties of [2.2]paracyclophanes (PCPs) have established them as a valuable scaffold in asymmetric catalysis, materials science, and medicinal chemistry. The introduction of two substituents onto the paracyclophane core unlocks a vast chemical space, allowing for the fine-tuning of their physical and chemical characteristics. This guide provides a comparative analysis of the primary synthetic routes to disubstituted [2.2]paracyclophanes, offering a comprehensive overview of methodologies, quantitative data, and detailed experimental protocols to aid in the selection of the most suitable synthetic strategy.

Overview of Synthetic Strategies

The synthesis of disubstituted [2.2]paracyclophanes can be broadly categorized into two main approaches:

  • Direct Electrophilic Aromatic Substitution: This method involves the direct functionalization of the parent [2.2]paracyclophane molecule. While seemingly straightforward, this approach often leads to a mixture of regioisomers due to the complex reactivity of the strained aromatic rings.

  • Functionalization of Pre-substituted [2.2]Paracyclophanes: This is a more controlled approach where a monosubstituted or a readily available disubstituted paracyclophane is used as a starting material for further transformations. This strategy offers greater regioselectivity and is often the preferred method for accessing specific isomers.

This guide will focus on the synthesis of key disubstituted intermediates, namely dibromo-, dihydroxy-, and diamino-[2.2]paracyclophanes, as well as their subsequent elaboration through palladium-catalyzed cross-coupling reactions.

Synthesis of Dibromo[2.2]paracyclophanes

Dibromo[2.2]paracyclophanes are versatile intermediates that serve as a gateway to a wide range of disubstituted derivatives. They are typically prepared by direct electrophilic bromination of this compound, which yields a mixture of the pseudo-para (4,16-) and pseudo-ortho (4,12-) isomers.

Comparative Data for Dibromothis compound Synthesis
MethodReagents and ConditionsProduct(s)Yield (%)Reference(s)
Direct Bromination This compound, Br₂, Fe powder, CCl₄, 40-50°CMixture of dibromo isomers91[1]
Isomerization 4,16-Dibromothis compound, DMF, Microwave irradiation4,12-Dibromothis compoundHigh[2]
Experimental Protocols

Protocol 1: Direct Bromination of this compound [1]

  • To a solution of this compound (5 g) in carbon tetrachloride (400 ml), add bromine (10 g) and iron powder (0.1 g).

  • Heat the reaction mixture to 40-50°C and stir until the reaction is complete (monitored by TLC).

  • Upon completion, cool the reaction mixture and wash with aqueous sodium thiosulfate (B1220275) solution to remove excess bromine.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude mixture of dibrominated products.

  • The isomers can be separated by fractional crystallization from hot ethanol.

Protocol 2: Microwave-Assisted Isomerization of 4,16-Dibromothis compound [2]

  • Dissolve 4,16-dibromothis compound in dimethylformamide (DMF).

  • Subject the solution to microwave irradiation. The specific time and power settings should be optimized for the microwave reactor being used.

  • Monitor the isomerization progress by GC-MS or NMR spectroscopy.

  • Upon completion, remove the solvent under reduced pressure and purify the resulting 4,12-dibromothis compound by column chromatography or recrystallization.

Synthetic Workflow for Dibromo[2.2]paracyclophanes

G PCP This compound Bromination Direct Bromination (Br₂, Fe) PCP->Bromination Isomer_mixture Mixture of Dibromo Isomers Bromination->Isomer_mixture Separation Separation Isomer_mixture->Separation pseudo_para 4,16-Dibromothis compound Separation->pseudo_para Major pseudo_ortho 4,12-Dibromothis compound Separation->pseudo_ortho Minor Isomerization Isomerization (Microwave, DMF) pseudo_para->Isomerization Isomerization->pseudo_ortho

Caption: Synthetic workflow for dibromo[2.2]paracyclophanes.

Synthesis of Dihydroxy[2.2]paracyclophanes

Dihydroxy[2.2]paracyclophanes are valuable precursors for the synthesis of ligands and chiral catalysts. They are typically prepared from the corresponding dibromo derivatives via a lithium-halogen exchange followed by reaction with an electrophilic oxygen source.

Comparative Data for Dihydroxythis compound Synthesis
Starting MaterialReagents and ConditionsProductYield (%)Reference(s)
4,16-Dibromothis compound1. n-BuLi, THF, -78°C2. B(OMe)₃3. H₂O₂, NaOH4,16-Dihydroxythis compound-[3]
4,12-Dibromothis compound1. n-BuLi, THF, -78°C2. B(OMe)₃3. H₂O₂, NaOH4,12-Dihydroxythis compoundHigh[4][[“]]
Experimental Protocol

Protocol 3: Synthesis of 4,12-Dihydroxythis compound [4][[“]]

  • Dissolve 4,12-dibromothis compound in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere.

  • Cool the solution to -78°C and add n-butyllithium (n-BuLi) dropwise. Stir the mixture at this temperature for 1 hour.

  • Add trimethyl borate (B1201080) (B(OMe)₃) and allow the reaction to warm to room temperature overnight.

  • Quench the reaction with water and add hydrogen peroxide (30%) followed by aqueous sodium hydroxide (B78521) solution.

  • Stir the mixture vigorously for several hours.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford 4,12-dihydroxythis compound.

Synthesis of Diamino[2.2]paracyclophanes

Diamino[2.2]paracyclophanes are important building blocks for the synthesis of chiral ligands, catalysts, and functional materials. A common route involves the conversion of the corresponding dicarboxylic acids via a Curtius rearrangement or direct amination of bromo-derivatives.

Comparative Data for Diaminothis compound Synthesis
Starting MaterialReagents and ConditionsProductYield (%)Reference(s)
4,12-Dicarboxythis compound1. (COCl)₂2. NaN₃3. Toluene (B28343), reflux (Curtius rearrangement)4. H₂O/H⁺4,12-Diaminothis compoundHigh[6]
4,16-Dicarboxythis compound1. SOCl₂2. NaN₃3. Toluene, reflux (Curtius rearrangement)4. H₂O/H⁺4,16-Diaminothis compoundHigh[6]
Bromo[2.2]paracyclophanesSodium azide (B81097)Amino[2.2]paracyclophanes-[7]
Experimental Protocol

Protocol 4: Synthesis of 4,12-Diaminothis compound via Curtius Rearrangement [6]

  • Convert 4,12-dicarboxythis compound to the corresponding diacyl chloride by reacting with oxalyl chloride or thionyl chloride.

  • Dissolve the diacyl chloride in a suitable solvent (e.g., acetone) and treat with sodium azide to form the diacyl azide.

  • Carefully heat the diacyl azide in an inert solvent like toluene to induce the Curtius rearrangement, forming the diisocyanate.

  • Hydrolyze the diisocyanate with aqueous acid to yield 4,12-diaminothis compound.

Palladium-Catalyzed Cross-Coupling Reactions

The bromo- and trifluoroborate-substituted [2.2]paracyclophanes are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings. These reactions allow for the introduction of a wide variety of aryl and alkynyl substituents.

Comparative Data for Palladium-Catalyzed Cross-Coupling Reactions
Reaction TypeSubstratesCatalyst and ConditionsProductYield (%)Reference(s)
Suzuki Coupling 4-Bromothis compound, Arylboronic acidPd(PPh₃)₄, base, solvent4-Arylthis compoundGood[8]
Suzuki Coupling This compound trifluoroborate, 2-BromopyridinePd catalyst, Cs₂CO₃, Toluene, 70°C, 24 h2-([2.2]Paracyclophan-4-yl)pyridine42[9]
Sonogashira Coupling Dibromothis compound, Terminal alkynePd(PPh₃)₄, CuI, base, solventDialkynylthis compoundGood[10]
Experimental Protocols

Protocol 5: General Procedure for Suzuki Cross-Coupling [8][9]

  • To a reaction vessel under an inert atmosphere, add the bromo-[2.2]paracyclophane or this compound trifluoroborate, the boronic acid or its ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃, Cs₂CO₃).

  • Add a suitable solvent (e.g., toluene, THF/H₂O).

  • Heat the reaction mixture to the desired temperature and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling to room temperature, perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic phase, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 6: General Procedure for Sonogashira Cross-Coupling [10][11]

  • To a degassed solution of the bromo-[2.2]paracyclophane in a suitable solvent (e.g., THF, triethylamine), add the terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₄), and a copper(I) co-catalyst (e.g., CuI).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the desired alkynyl-substituted this compound.

Synthetic Workflow for Functionalization via Cross-Coupling

G DibromoPCP Dibromothis compound Suzuki Suzuki Coupling (ArB(OH)₂, Pd cat.) DibromoPCP->Suzuki Sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu cat.) DibromoPCP->Sonogashira DiarylPCP Diarylthis compound Suzuki->DiarylPCP DialkynylPCP Dialkynylthis compound Sonogashira->DialkynylPCP

Caption: Functionalization of dibromo[2.2]paracyclophanes via cross-coupling.

Conclusion

The synthesis of disubstituted [2.2]paracyclophanes offers a rich and diverse field of study with numerous synthetic strategies available. The choice of the optimal route depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. Direct electrophilic substitution provides a quick entry to mixtures of isomers, while the functionalization of pre-substituted derivatives offers greater control over regioselectivity. Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the late-stage functionalization of bromo-substituted [2.2]paracyclophanes, enabling the synthesis of a vast array of complex derivatives. This guide provides a foundation for researchers to navigate the synthetic landscape of disubstituted [2.2]paracyclophanes and to select and implement the most appropriate methods for their specific research goals.

References

Unveiling the Magnetic Landscape of [2.2]Paracyclophane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced electronic and magnetic properties of molecular scaffolds is paramount. [2.2]Paracyclophane (PCP), a molecule featuring two benzene (B151609) rings forced into close proximity by ethylene (B1197577) bridges, presents a unique and compelling case study in magnetic response.[1][2][3][4] Its strained structure, with a boat-like deformation of the aromatic rings, and significant π-π interactions lead to distinctive magnetic characteristics that set it apart from simpler aromatic systems.[3][5]

This guide provides an objective comparison of the magnetic response properties of this compound against relevant alternatives, supported by experimental and computational data. We delve into its nuclear magnetic shielding, diamagnetic anisotropy, and aromaticity, offering insights for its application in materials science and as a structural motif in medicinal chemistry.

Core Magnetic Properties: A Tale of Two Rings

The defining feature of this compound is the interaction between the two cofacial benzene rings, held approximately 3.09 Å apart.[5] This proximity profoundly influences its magnetic environment. When placed in an external magnetic field, the delocalized π-electrons of the aromatic rings generate a diatropic ring current, a hallmark of aromaticity. In PCP, these currents on each ring interact, leading to an enhanced and complex magnetic field distribution.[1][2]

A key consequence is the significant anisotropic shielding effect. The protons on the aromatic rings and, most notably, the ethylene bridges, experience a powerful shielding effect from the ring current of the opposing deck. This results in unusually high-field (upfield) shifts in its ¹H NMR spectrum compared to related, non-bridged aromatic compounds like p-xylene.

Comparative Analysis: this compound vs. Alternatives

The unique magnetic properties of this compound are best understood through comparison with its structural isomers and simpler aromatic models. Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in dissecting these differences.

CompoundAromatic ¹H Chemical Shift (ppm)Aromatic ¹³C Chemical Shift (ppm)NICS(0) (ppm)¹Key Distinctions
This compound ~6.47~139.0, ~132.5-13.5 to -15.5Strong upfield shift of aromatic protons due to mutual shielding from the two rings. Exhibits significant diamagnetic anisotropy.[6]
[2.2]Metacyclophane ~4.24, ~6.69 - 7.15Multiple signals~ -8.0Shows both shielded (internal) and deshielded aromatic protons. Less symmetric magnetic environment compared to the para isomer.[6]
[2.2]Metaparacyclophane Multiple signalsMultiple signals~ -9.5Asymmetric structure leads to a complex NMR spectrum with a wide range of chemical shifts.[6]
Benzene ~7.34~128.7~ -9.7The standard reference for aromaticity; its protons are significantly more deshielded than those in this compound.[7]
p-Xylene Dimer (model) Varies with geometryVaries with geometryVariesA theoretical model used to isolate the effect of π-stacking from the ring strain imposed by the ethylene bridges.[7]

¹NICS(0) values are calculated at the center of the aromatic ring and serve as a magnetic criterion for aromaticity; more negative values generally indicate stronger aromatic character. The values presented are representative from computational studies.

The data clearly indicates that the arrangement of the bridges is a determining factor for the magnetic properties. This compound exhibits a larger diamagnetic anisotropy compared to its meta and meta-para isomers, a direct consequence of the efficient π-orbital overlap in its parallel-stacked conformation.[6] However, it is crucial to note that while Nucleus-Independent Chemical Shift (NICS) is a common descriptor for aromaticity, its interpretation in stacked systems like PCP can be complex. The magnetic couplings between the superimposed rings can influence the NICS value, a factor that researchers must consider.[7]

Experimental and Computational Protocols

Accurate characterization of these magnetic properties relies on a combination of experimental spectroscopy and theoretical calculations.

Experimental Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the primary experimental technique for probing the magnetic environment of this compound.

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for the determination of chemical shifts and coupling constants.

Materials & Equipment:

  • This compound sample

  • Deuterated solvent (e.g., CDCl₃)

  • 5 mm NMR tubes

  • NMR Spectrometer (e.g., 500 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Spectrometer Setup: Insert the sample into the spectrometer.[8] Allow the sample temperature to equilibrate (typically at 298 K).[9]

  • Locking and Shimming: Lock the spectrometer onto the deuterium (B1214612) signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

  • ¹H Spectrum Acquisition:

    • Load a standard 1D proton experiment parameter set.[8]

    • Set the spectral width to cover the expected range (e.g., 0 to 10 ppm).

    • Use a 30° or 45° pulse angle to allow for faster repetition.[10]

    • Set the relaxation delay (d1) to at least 1-2 seconds.

    • Acquire a suitable number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

  • ¹³C Spectrum Acquisition:

    • Load a standard 1D carbon experiment with proton decoupling (e.g., zgpg30).

    • Set the spectral width to cover the expected range (e.g., 0 to 160 ppm).

    • Acquire a larger number of scans (e.g., 128 or more) as ¹³C has a much lower natural abundance.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak as a reference.

Computational Protocol: DFT Calculations

Theoretical calculations are essential for predicting magnetic properties and interpreting experimental results. The Gauge-Including Atomic Orbital (GIAO) method within a DFT framework is the standard approach.

Objective: To calculate NMR chemical shieldings (which are then converted to chemical shifts) and NICS values.

Software: Gaussian, ORCA, or other quantum chemistry packages.

Procedure:

  • Geometry Optimization:

    • Build the initial structure of this compound.

    • Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). For better accuracy, methods like MP2/6-31+G(d,p) or B3PW91/6-31+G(d,p) have shown good agreement with X-ray data.[6]

    • Confirm that the optimization has converged to a true minimum by performing a frequency calculation (no imaginary frequencies).

  • NMR Shielding Calculation:

    • Using the optimized geometry, perform a single-point energy calculation with the GIAO method. A larger basis set is often preferred for NMR calculations (e.g., 6-311+G(d,p)).

    • The output will provide the absolute shielding tensors for each nucleus.

  • Chemical Shift Conversion:

    • Calculate the absolute shielding for a reference compound, typically Tetramethylsilane (TMS), using the exact same level of theory.

    • The chemical shift (δ) is calculated as: δ_sample = σ_TMS - σ_sample.

  • NICS Calculation:

    • To calculate NICS(0), place a dummy atom (Bq) at the geometric center of the aromatic ring in the optimized structure.

    • Run a GIAO NMR calculation. The negative of the isotropic shielding value of the dummy atom corresponds to the NICS(0) value.

Visualizing Magnetic Effects and Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

G Magnetic Shielding in this compound cluster_PCP This compound cluster_Field External Magnetic Field (B₀) cluster_Current Induced Ring Current Ring1 Top Benzene Ring H_bridge Bridge Proton (Ha) Ring1->H_bridge Strong Shielding Current1 Diatropic Current Ring2 Bottom Benzene Ring H_arom Aromatic Proton (Hb) Ring2->H_arom Shielding Current2 Diatropic Current B0 B₀

Caption: Ring currents on both decks shield the bridge and aromatic protons.

G Workflow for Calculating Magnetic Properties cluster_Comp Computational Workflow cluster_Analysis Data Analysis Input Build Initial Structure Opt Geometry Optimization (e.g., B3LYP/6-31G(d)) Input->Opt Freq Frequency Calculation Opt->Freq Confirm Minimum NMR GIAO-NMR Calculation (e.g., B3LYP/6-311+G(d,p)) Opt->NMR Shielding Absolute Shieldings (σ) NMR->Shielding NICS NICS Values Shielding->NICS Shifts Chemical Shifts (δ) (vs. TMS) Shielding->Shifts

Caption: Computational workflow for magnetic property analysis.

References

A Comparative Guide to the Performance of [2.2]Paracyclophane-Based MOFs and Other Porous Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of metal-organic frameworks (MOFs) incorporating [2.2]paracyclophane-based ligands against other well-established porous materials such as traditional MOFs, zeolites, and mesoporous silica (B1680970) nanoparticles. The comparisons are based on experimental data for applications in gas/vapor sorption, catalysis, and drug delivery.

Performance Data Summary

The unique structural motif of this compound, with its rigid, co-facially stacked benzene (B151609) rings, imparts distinct properties to MOFs, influencing their porosity, stability, and functional capabilities. The following tables summarize key performance metrics.

Disclaimer: The data presented below is compiled from various sources. Direct, head-to-head comparative studies for all listed materials under identical conditions are limited. Therefore, this comparison serves as a representative overview.

Table 1: Comparison of Surface Area and Porosity

MaterialTypeBET Surface Area (m²/g)Pore Volume (cm³/g)Reference
pCp-1 This compound MOF1895Not Reported[1]
pCp-2 This compound MOF1473Not Reported[1]
UiO-66 Traditional MOF~1200~0.5[2][3]
HKUST-1 Traditional MOF~1800~0.8[4]
Zeolite Y Zeolite~700~0.3[5]
MCM-41 Mesoporous Silica~1000~1.0[6]
Activated Carbon Amorphous Carbon500 - 15000.5 - 1.5[5]

Table 2: Water Vapor Sorption Performance

MaterialTypeWater Uptake Capacity (g/g)Relative Humidity (%)Reference
NU-602 This compound MOF0.7270[7]
NU-913 This compound MOF0.8860[7]
Zeolite 13X Zeolite~0.3550[8]
Silica Gel Amorphous Silica~0.4050[7]

Table 3: Representative Catalytic Performance (Knoevenagel Condensation)

MaterialTypeConversion (%)Reaction Time (h)Temperature (°C)Reference
CuBTC (HKUST-1) Traditional MOF>99480[4]
FeBTC Traditional MOF~502480[4]
BEA Zeolite Zeolite<52480[4]
TS-1 Zeolite<52480[4]

Note: Data for a this compound-based MOF in this specific reaction was not available in the reviewed literature.

Table 4: Representative Drug Loading and Release (Ibuprofen)

MaterialTypeDrug Loading (wt%)Release ProfileReference
UiO-66 Traditional MOF~20Sustained release over 72h[9]
MIL-101 Traditional MOF~40Sustained release over 100h[10]
MCM-41 Mesoporous Silica~30Sustained release over 24h
Zn-MOF-74 Traditional MOFNot specifiedBiocompatible carrier

Note: Quantitative drug loading and release data for a specific this compound-based MOF with Ibuprofen (B1674241) was not available for direct comparison.

Key Performance Insights

  • Surface Area and Porosity: this compound-based MOFs, such as pCp-1 and pCp-2, exhibit high BET surface areas, comparable to well-known traditional MOFs like HKUST-1 and often exceeding that of many zeolites and activated carbons.[1] This is crucial for applications requiring high adsorption capacities.

  • Water Sorption: The this compound-based Zr-MOFs NU-602 and NU-913 demonstrate exceptionally high water uptake capacities, significantly outperforming common adsorbents like zeolite 13X and silica gel.[7] This suggests their potential for applications in dehumidification, atmospheric water harvesting, and thermal energy storage.

  • Catalysis: While direct comparative data for a this compound-based MOF catalyst was not found, the broader class of MOFs (e.g., CuBTC) has shown superior catalytic activity in certain organic reactions compared to zeolites under mild conditions.[4] The tunable electronic properties of the paracyclophane unit could be exploited to design highly active and selective catalysts.

  • Drug Delivery: MOFs, in general, are promising drug delivery vehicles due to their high porosity and tunable surface chemistry, which allows for high drug loading and controlled release.[10] The biocompatibility and functionalization potential of this compound-based MOFs make them intriguing candidates for future drug delivery systems, though more research is needed to provide quantitative comparisons.

Mandatory Visualizations

G cluster_synthesis Material Synthesis cluster_characterization Characterization cluster_performance Performance Evaluation cluster_comparison Comparative Analysis pCp_MOF This compound MOF PXRD PXRD pCp_MOF->PXRD Trad_MOF Traditional MOF Trad_MOF->PXRD Zeolite Zeolite Zeolite->PXRD MSN Mesoporous Silica MSN->PXRD BET BET Surface Area PXRD->BET TGA TGA BET->TGA SEM SEM/TEM TGA->SEM GasSorption Gas/Vapor Sorption SEM->GasSorption Catalysis Catalysis SEM->Catalysis DrugDelivery Drug Delivery SEM->DrugDelivery Comparison Performance Comparison GasSorption->Comparison Catalysis->Comparison DrugDelivery->Comparison

Caption: Experimental workflow for comparing porous materials.

Caption: Structural comparison of material building blocks.

Experimental Protocols

This protocol is a generalized representation based on literature procedures.

  • Ligand Synthesis: Synthesize the tetracarboxylate this compound linker via established organic chemistry routes, often involving cross-coupling reactions from a brominated this compound precursor.

  • MOF Synthesis: In a glass vial, dissolve the this compound-based linker and a zirconium salt (e.g., ZrCl₄) in a suitable solvent, such as N,N-dimethylformamide (DMF).

  • Modulation: Add a modulator, such as trifluoroacetic acid, to control the crystallography and defect density of the resulting MOF.

  • Solvothermal Reaction: Seal the vial and heat it in an oven at a specific temperature (e.g., 120 °C) for a defined period (e.g., 24-48 hours).

  • Purification: After cooling to room temperature, collect the crystalline product by filtration or centrifugation. Wash the product repeatedly with fresh DMF and then with a solvent exchange medium like ethanol (B145695) to remove unreacted starting materials.

  • Activation: Activate the MOF to remove solvent molecules from the pores by heating under vacuum.

  • Sample Degassing: Accurately weigh a sample of the porous material (50-100 mg) into a sample tube. Degas the sample under vacuum at an elevated temperature (e.g., 120-150 °C) for several hours to remove any adsorbed moisture and solvent.

  • Isotherm Measurement: Perform a nitrogen adsorption-desorption measurement at 77 K (liquid nitrogen temperature) using a volumetric gas adsorption analyzer.

  • Data Analysis: Calculate the specific surface area from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.30 using the BET equation. The consistency of the data should be checked using the Rouquerol criteria.

  • Sample Activation: Activate the sample in situ using the instrument's degassing capabilities, typically by heating under vacuum or a dry gas flow.

  • Isotherm Acquisition: Measure the water uptake at a constant temperature (e.g., 298 K) by incrementally increasing the relative humidity (RH) and allowing the sample mass to equilibrate at each step. A gravimetric vapor sorption analyzer is typically used for this purpose.

  • Analysis: Plot the mass of water adsorbed per mass of adsorbent (g/g) against the relative humidity to obtain the water sorption isotherm. The uptake capacity at a specific RH can be determined from this plot.

  • Drug Loading:

    • Immerse a known amount of the activated porous material in a concentrated solution of the drug (e.g., ibuprofen in ethanol).

    • Stir the suspension for an extended period (e.g., 24-72 hours) to allow the drug molecules to diffuse into the pores.

    • Collect the drug-loaded material by centrifugation, wash with a small amount of solvent to remove surface-adsorbed drug, and dry under vacuum.

    • Determine the drug loading content by dissolving a known mass of the loaded material and analyzing the drug concentration using UV-Vis spectroscopy or HPLC.

  • In Vitro Release:

    • Disperse a known amount of the drug-loaded material in a release medium, such as phosphate-buffered saline (PBS) at pH 7.4, to simulate physiological conditions.[10]

    • Maintain the system at 37 °C with constant stirring.

    • At predetermined time intervals, withdraw a small aliquot of the release medium, and replace it with fresh medium to maintain sink conditions.

    • Analyze the concentration of the released drug in the aliquots using UV-Vis spectroscopy or HPLC.

    • Plot the cumulative percentage of drug released versus time to obtain the release profile.

References

Safety Operating Guide

Proper Disposal of [2.2]Paracyclophane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of [2.2]Paracyclophane, ensuring compliance and safety in a laboratory setting. This document outlines procedural, step-by-step guidance for researchers, scientists, and drug development professionals.

Pre-Disposal and Handling Precautions

Before beginning any disposal procedure, ensure that all relevant safety precautions are understood and implemented. Handle this compound in accordance with good industrial hygiene and safety practices.

  • Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical safety goggles or glasses, protective gloves, and lab coats. In cases of dust formation, ensure adequate ventilation or use respiratory protection.[1][2][3][4]

  • Engineering Controls: Work in a well-ventilated area. Emergency eye wash fountains and safety showers should be readily accessible in the immediate vicinity of any potential exposure.[1]

  • Avoidance: Avoid contact with skin and eyes, and prevent the formation and inhalation of dust.[1][2][3]

This compound Waste Classification

Proper waste classification is the first step in the disposal process. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult local, regional, and national regulations for complete and accurate classification.[3] this compound is a solid chemical substance and should be treated as chemical waste. It is not listed as an acutely toxic hazardous waste (P-list), but general hazardous waste regulations apply.

On-Site Waste Accumulation and Storage

All laboratories that generate chemical waste are considered Satellite Accumulation Areas (SAAs) and must adhere to specific storage requirements.

  • Container Requirements: Use only appropriate, non-reactive, and sealable containers for waste storage. Ensure containers are always kept closed unless waste is being added.[5][6]

  • Labeling: All waste containers must be properly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."

  • Storage Location: Store waste containers at or near the point of generation in a designated and clearly marked SAA. Do not move waste from one room to another for storage.[5][6]

The following table summarizes general quantitative limits for storing hazardous waste in a Satellite Accumulation Area.

ParameterLimitRegulatory Context
Maximum Hazardous Waste Volume 55 gallonsThis is the maximum volume of all hazardous waste that can be accumulated in a single Satellite Accumulation Area (SAA).[5][6]
Maximum Acutely Toxic Waste (P-list) 1 quart (liquid) or 1 kilogram (solid)While this compound is not a P-listed waste, this illustrates the stringent limits for more toxic substances.[6]
Storage Time Limit Up to 12 monthsThis limit applies as long as the maximum accumulation volume (e.g., 55 gallons) is not exceeded.[5][6]
Removal Time After Limit Reached Within 3 daysOnce the maximum volume is reached, the institution's Environmental Health and Safety (EHS) department must collect the waste.[5][6]

Step-by-Step Disposal Protocol

The primary and recommended disposal method for this compound is through a licensed and authorized waste disposal contractor. Do not dispose of this chemical down the drain or with regular laboratory trash.[3][7]

Methodology for Preparing this compound Waste for Disposal:

  • Segregation: Collect solid this compound waste, including contaminated materials (e.g., weigh boats, gloves, paper towels), separately from liquid waste streams.

  • Containerization: Place the solid waste into a designated, robust, and clearly labeled hazardous waste container. For small amounts from spills, sweep the material into an appropriate container for disposal, minimizing dust generation.[1][2]

  • Labeling: Affix a hazardous waste label to the container. Clearly write "this compound" and any other components of the waste.

  • Storage: Store the sealed container in your laboratory's designated Satellite Accumulation Area, ensuring it is away from incompatible materials such as strong oxidizing agents.[1][3]

  • Disposal Request: Once the container is full, or if the project is complete, submit a chemical waste collection request to your institution's Environmental Health and Safety (EHS) department.

  • Final Disposal: The EHS department will arrange for a licensed contractor to transport the waste for final disposal, which is typically high-temperature incineration in a facility equipped with an afterburner and flue gas scrubber.[1]

Disposal of Empty Containers:

  • Empty containers that held this compound must be managed as hazardous waste unless properly decontaminated.[5]

  • To decontaminate, triple rinse the container with a suitable solvent (e.g., toluene (B28343) or dichloromethane, in a fume hood). The solvent rinsate must be collected and disposed of as hazardous chemical waste.

  • Once triple-rinsed, the container can be disposed of in the regular trash after defacing or removing the original label.[5]

Spill Management Protocol

In the event of a spill, follow these steps:

  • Evacuate and Secure: Evacuate unnecessary personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Stop the leak if it is safe to do so.[1]

  • Cleanup: Wearing appropriate PPE, sweep or shovel the spilled solid material into a suitable, labeled container for disposal. Take care to minimize the generation of dust.[1][2][3]

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Treat all cleanup materials as this compound waste and dispose of them according to the protocol in Section 4.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste from the point of generation to final disposal.

G cluster_lab Laboratory Operations cluster_ehs Environmental Health & Safety (EHS) cluster_disposal Licensed Disposal Facility gen Generation of This compound Waste spill Spill Occurs segregate Segregate Solid Waste gen->segregate ppe Wear Appropriate PPE (Gloves, Goggles) spill->ppe Cleanup Crew containerize Place in Labeled, Closed Container ppe->containerize Sweep up solids segregate->containerize saa Store in Designated Satellite Accumulation Area containerize->saa request Submit Waste Pickup Request to EHS saa->request collect EHS Collects Waste from Laboratory request->collect transport Transport to Central Accumulation Facility collect->transport incinerate High-Temperature Incineration with Scrubber/Afterburner transport->incinerate final_disp Final Disposal incinerate->final_disp

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling [2.2]Paracyclophane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of [2.2]Paracyclophane in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a stable crystalline solid under normal conditions. However, it can cause skin, eye, and respiratory irritation.[1][2] Adherence to proper PPE protocols is mandatory to minimize exposure risk.

Summary of Required Personal Protective Equipment

The following table summarizes the necessary PPE for handling this compound. It is crucial to inspect all PPE for integrity before each use.

PPE CategoryItemSpecification/RecommendationRationale
Hand Protection Chemical Resistant GlovesPrimary: Butyl RubberSecondary (for incidental contact): Nitrile (double-gloving recommended).This compound is an aromatic hydrocarbon. This class of chemicals can degrade common glove materials. Butyl rubber generally offers good resistance to aromatic hydrocarbons.[2] Nitrile gloves provide minimal protection and should only be used for short durations with no direct contact. Always consult the glove manufacturer's compatibility data.
Eye and Face Protection Safety Goggles or GlassesMust be ANSI Z87.1 compliant.Protects against dust particles and accidental splashes.[1]
Face ShieldTo be worn over safety goggles/glasses.Provides an additional layer of protection for the entire face during procedures with a higher risk of splashing or aerosolization.[1]
Body Protection Laboratory CoatFlame-resistant material recommended.Protects skin and personal clothing from contamination.
Safety ShoesClosed-toe, sturdy footwear.Protects feet from spills and falling objects.[1]
Respiratory Protection N95 Respirator or equivalentNIOSH-approved.Required when handling the powder outside of a certified chemical fume hood or in poorly ventilated areas to prevent inhalation of dust particles.[1][3]

Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling solid this compound in a laboratory environment.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe gather_materials Gather Materials & Equipment don_ppe->gather_materials weigh Weigh this compound gather_materials->weigh Proceed to handling transfer Transfer to Reaction Vessel weigh->transfer decontaminate Decontaminate Work Area & Equipment transfer->decontaminate After reaction setup segregate_waste Segregate Waste decontaminate->segregate_waste doff_ppe Doff PPE segregate_waste->doff_ppe cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal solid_waste Solid this compound Waste solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container contaminated_ppe Contaminated PPE (Gloves, Weighing Paper) contaminated_ppe->solid_container liquid_waste Contaminated Solvents liquid_container Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container disposal_service Licensed Hazardous Waste Disposal Service solid_container->disposal_service liquid_container->disposal_service

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.